2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2,2-difluoro-2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NS/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJVIXOIXVHJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Introduction: A Molecule of Interest in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and bioavailability. The difluoromethylene (CF2) group, in particular, has garnered significant attention as a bioisosteric replacement for carbonyl groups or other functionalities, enhancing the pharmacological profile of drug candidates.[1] This guide focuses on 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, a compound that combines the unique electronic properties of a gem-difluoro group with the aromatic, sulfur-containing thiophene ring and a primary amine. This combination of structural motifs makes it a valuable building block and a subject of interest for researchers in drug development.
This document serves as a comprehensive technical resource for scientists, providing both theoretical context and practical, field-tested protocols for the characterization of its core physicochemical properties. Understanding these parameters is critical for predicting a compound's behavior in biological systems and for making informed decisions throughout the drug discovery and development pipeline.
Molecular Identity and Predicted Properties
A foundational step in the characterization of any novel compound is the confirmation of its identity and the establishment of a baseline of predicted properties. These in-silico predictions, while not a substitute for experimental data, are invaluable for guiding experimental design.
| Property | Value | Source |
| CAS Number | 1555527-48-4 | [2] |
| Molecular Formula | C6H7F2NS | [2] |
| Molecular Weight | 163.19 g/mol | [2] |
| InChI Key | KMJVIXOIXVHJJS-UHFFFAOYSA-N | [2] |
| Predicted pKa | ~7.1 | [3] |
| Predicted XLogP3 | ~0.1 | [4] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Critical Physicochemical Parameters for Drug Development
The journey of a drug candidate from the bench to the clinic is heavily influenced by its physicochemical properties. For 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, the following parameters are of paramount importance.
Acidity Constant (pKa): The Key to Understanding Ionization
The pKa of the primary amine in 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine dictates its ionization state at different physiological pH values. This, in turn, profoundly impacts its solubility, permeability across biological membranes, and potential for drug-drug interactions. The pKa of a protonated amine is a measure of the acidity of its conjugate acid.[5]
Theoretical Context: The electron-withdrawing nature of the adjacent difluoromethyl group is expected to decrease the basicity of the primary amine compared to its non-fluorinated analog, resulting in a lower pKa. Accurately determining this value is crucial for predicting its behavior in the acidic environment of the stomach versus the more neutral pH of the intestines and blood.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method provides a reliable, direct measurement of a compound's pKa.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine in a solution of 0.1 M HCl.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.
-
Data Acquisition: Record the pH of the solution as a function of the volume of NaOH added using a calibrated pH meter.
-
Analysis: The pKa is determined from the titration curve as the pH at which half of the amine has been neutralized.
Causality Behind Experimental Choices:
-
Starting with an acidic solution ensures the amine is fully protonated.
-
Potentiometric titration is a robust and well-established method that provides a direct measure of the pKa.
Lipophilicity (LogP/LogD): Balancing Water and Fat Solubility
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] LogP is the partition coefficient for the neutral form of the molecule, while LogD accounts for both the neutral and ionized forms at a specific pH.[8] For an ionizable compound like our target amine, LogD is often the more physiologically relevant parameter.
Theoretical Context: The thiophene ring contributes to the lipophilicity, while the primary amine and the polar difluoro group will influence its hydrophilicity. The overall LogD will be highly dependent on the pH of the aqueous phase due to the ionization of the amine.
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
The shake-flask method is considered the "gold standard" for direct LogP and LogD determination.[7]
Methodology:
-
System Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa.
-
Partitioning: Add a known amount of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[8]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices:
-
Using pre-saturated solvents prevents volume changes during the experiment.
-
A pH of 7.4 is chosen to mimic physiological conditions.
-
Centrifugation ensures a clean separation of the two phases, which is critical for accurate quantification.
Aqueous Solubility: A Prerequisite for Biological Activity
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development.[9] It is essential to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. This is a high-throughput screen often used in early discovery.[6][10][11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a given solvent and is a more definitive measure used in later stages.[6][9][12]
Experimental Protocol: High-Throughput Kinetic Solubility Assay
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock to the wells of a microtiter plate.
-
Precipitation: Add aqueous buffer (e.g., PBS at pH 7.4) to each well to induce precipitation of the less soluble compound.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Analysis: The amount of precipitate can be quantified indirectly by nephelometry (light scattering) or directly by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Methodology:
-
Suspension: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS at pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][14]
-
Separation: Filter the suspension to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a calibration curve).[12]
Causality Behind Experimental Choices:
-
Kinetic solubility assays are designed for speed and are suitable for early-stage screening of many compounds.[10]
-
Thermodynamic solubility provides a more accurate, "gold standard" measurement essential for later-stage development and formulation.[9][10]
Solid-State Properties: Melting Point and Crystallinity
The solid-state properties of a compound, such as its melting point and degree of crystallinity, are important for its purification, stability, and formulation.
Differential Scanning Calorimetry (DSC) for Melting Point
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It can be used to determine the melting point, which is an indicator of purity, and to study thermal events like polymorphic transitions.[17][18]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the solid compound is placed in a DSC pan.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting event.[16][19]
Powder X-ray Diffraction (PXRD) for Crystallinity
PXRD is a non-destructive technique used to analyze the structure of crystalline materials.[20][] It can distinguish between crystalline and amorphous solids and can identify different polymorphic forms.[22][23]
Methodology:
-
Sample Preparation: A powdered sample of the compound is prepared.
-
Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Analysis: A pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous solid.[24]
// Nodes pKa [label="pKa", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LogD [label="LogD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility [label="Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; SolidState [label="Solid-State Properties\n(Melting Point, Crystallinity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Absorption [label="Absorption", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Distribution [label="Distribution", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Formulation & Stability", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioavailability [label="Oral Bioavailability", shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pKa -> Absorption [label="Affects ionization in GI tract"]; pKa -> Solubility [label="pH-dependent"]; LogD -> Absorption [label="Membrane permeability"]; LogD -> Distribution [label="Tissue partitioning"]; Solubility -> Absorption [label="Rate-limiting step"]; Solubility -> Formulation [label="Dosage form design"]; SolidState -> Formulation [label="Processing & stability"]; SolidState -> Solubility [label="Amorphous vs. Crystalline"]; {Absorption, Distribution, Formulation} -> Bioavailability; } } Impact of Physicochemical Properties on Drug Development.
Safety and Handling
As with any chemical, particularly fluorinated organic compounds, appropriate safety precautions should be taken when handling 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[25][26]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[25][27]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact: In case of skin or eye contact, rinse immediately and thoroughly with water. Seek medical attention if irritation persists.[27]
Conclusion
A thorough understanding and experimental determination of the physicochemical properties of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine are fundamental to advancing its potential as a valuable building block in drug discovery. The protocols and theoretical background provided in this guide offer a robust framework for researchers to generate high-quality, reliable data. By methodically characterizing its pKa, lipophilicity, solubility, and solid-state properties, scientists can make more accurate predictions about its in vivo behavior, leading to more efficient and successful drug development campaigns.
References
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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Changzhou Kangmei Chemical Industry Co.,Limited. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
- Google Patents. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
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Creative Biostructure. Overview of Powder X-ray Diffraction (PXRD). [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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ACS Publications. Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. [Link]
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PubChem. 2,2-Difluoroethanamine | C2H5F2N | CID 136274. [Link]
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Farnell. SAFETY DATA SHEET - HFS, EHFS05L, ZE - High Performance Fluorinated Solvent. [Link]
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BlueSens. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
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Journal of the Serbian Chemical Society. Simple Method for the Estimation of pKa of Amines. [Link]
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Airgas. Fluorine Safety Data Sheet. [Link]
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Wikipedia. Powder diffraction. [Link]
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PMC. Prediction of pKa values using the PM6 semiempirical method. [Link]
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Wikipedia. Differential scanning calorimetry. [Link]
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PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
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Protocols.io. Shake-Flask Aqueous Solubility Assay (Kinetic solubility). [Link]
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PMC. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
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ACS Nano. Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. [Link]
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ScienceDirect. Determination of the PCM melting temperature range using DSC. [Link]
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LECRON SHARE. 2 2 Difluoroethanol Manufacturer and Supplier. [Link]
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Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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Pulstec USA. Single Crystal X-Ray Diffraction. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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The Jensen Group. Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. [Link]
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Gas-Sensing.com. MATERIAL SAFETY DATA SHEET - FLUORINE. [Link]
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MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
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ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]
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MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]
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The Strategic Role of gem-Difluoro Groups in Thiophene-Based Medicinal Chemistry
The Thiophene Paradox and the Fluorine Solution
Thiophene is a privileged heterocyclic scaffold in medicinal chemistry, widely deployed as a classical bioisostere for the benzene ring in blockbuster drugs like clopidogrel, olanzapine, and duloxetine. However, its electron-rich π -system presents a significant pharmacokinetic liability: it is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. This metabolic vulnerability often leads to the formation of reactive epoxides or sulfoxides, triggering rapid clearance or idiosyncratic hepatotoxicity.
To salvage the pharmacological utility of thiophene while mitigating its metabolic soft spots, medicinal chemists have increasingly turned to the strategic incorporation of the gem-difluoro ( −CF2− ) group. Acting as a bioisostere for methylene ( −CH2− ), carbonyl ( −C=O− ), or ether oxygen ( −O− ), the −CF2− unit profoundly alters the physicochemical landscape of the molecule. The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms pulls electron density away from the thiophene core, lowering its HOMO energy and effectively shielding it from electrophilic attack by CYP enzymes.
Divergent metabolic pathways of standard thiophenes vs. gem-difluoro shielded thiophenes.
Physicochemical and Pharmacokinetic Causality
The decision to incorporate a −CF2− group is rarely arbitrary; it is a calculated intervention designed to modulate specific molecular properties:
-
pKa Tuning and Permeability: Placing a −CF2− group adjacent to a basic amine dramatically lowers the amine's pKa (typically by 2 to 3 units) due to intense σ -electron withdrawal. This shift increases the fraction of the unionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.
-
Conformational Pre-organization: The −CF2− group induces a strong gauche effect driven by stereoelectronic hyperconjugation ( σCH→σCF∗ ). This restricts the conformational flexibility of adjacent alkyl chains, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.
-
Targeted Metabolic Blockade: Replacing a benzylic −CH2− with −CF2− directly blocks benzylic oxidation. For instance, in the development of morpholino thiophenes as Mycobacterium tuberculosis inhibitors, researchers explored −CF2− introduction specifically to block benzylic oxidation and improve microsomal stability (1)[1].
Quantitative Impact Summary
| Property | Methylene ( −CH2− ) Thiophene | gem-Difluoro ( −CF2− ) Thiophene | Mechanistic Rationale |
| Microsomal t 1/2 | < 15 min | > 60 min | Blockade of benzylic oxidation; -I effect deactivates the thiophene ring. |
| Lipophilicity (logD 7.4 ) | ~ 2.1 | ~ 2.8 | Fluorine's low polarizability increases hydrophobicity and burial capacity. |
| Adjacent Amine pK a | ~ 9.5 | ~ 6.8 | Strong σ -electron withdrawal stabilizes the free base form. |
| Conformational State | Flexible | Restricted (Gauche) | Hyperconjugation dictates a preferred spatial geometry. |
Advanced Synthetic Methodologies
Direct deoxyfluorination (e.g., using DAST or XtalFluor) of thiophene-containing ketones is notoriously problematic. The highly acidic conditions and reactive carbocationic intermediates often lead to polymerization, ring-opening, or decomposition of the electron-rich thiophene core. To circumvent this, modern application scientists utilize divergent, late-stage, or building-block approaches.
Protocol A: Visible-Light Mediated Radical Smiles Rearrangement
To synthesize complex gem-difluoro fused thiophenes (e.g., 4,5,6,7-tetrahydrobenzo[c]thiophen-4-one derivatives) on a multigram scale, a photocatalytic radical Smiles rearrangement is highly effective (2)[2].
Step-by-Step Workflow:
-
Precursor Assembly: Couple a thiophene-based sulfonyl chloride with a pre-fluorinated building block (e.g., a −CF2− containing alcohol) in the presence of a mild base to form a sulfonate ester.
-
Photocatalytic Setup: Dissolve the sulfonate ester (1.0 equiv) in degassed acetonitrile. Add a catalytic amount of a photoredox catalyst (e.g., an Iridium or Ruthenium complex) if required, though some systems proceed via direct excitation of an intermediate complex.
-
Irradiation: Irradiate the reaction mixture with a blue LED (456 nm) while maintaining the temperature at 50 °C.
-
Rearrangement & Isolation: The light induces homolytic cleavage, generating a radical that undergoes a Smiles rearrangement, migrating the −CF2− group to the thiophene core. Purify via flash column chromatography.
Self-Validation & Quality Control System: This protocol is self-validating through both thermodynamic and spectroscopic indicators. Physically, the extrusion of SO2 gas acts as an irreversible thermodynamic driving force; bubbling indicates reaction initiation. Kinetically, the reaction must be monitored via 19 F NMR. A successful rearrangement is confirmed when the chemical shift of the −CF2− group migrates significantly upfield (transitioning from an oxygen-adjacent environment to a carbon-adjacent environment), proving migration occurred without defluorination.
Photocatalytic workflow for the radical Smiles rearrangement of fluorinated thiophenes.
Protocol B: Synthesis of α,α -Difluoromethylene Amines via AgF Desulfurization
For thiophene scaffolds bearing amine side chains, converting a thioamide to a −CF2− amine using Silver Fluoride (AgF) provides a mild, desulfurative fluorination pathway that avoids harsh difluorocarbene conditions (3)[3].
Step-by-Step Workflow:
-
Reagent Charging: In a sealed reaction tube, combine the thiophene-containing N-sulfonylthioamide (0.2 mmol, 1.0 equiv) and AgF (0.44 mmol, 2.2 equiv) in 2 mL of anhydrous dichloromethane (DCM).
-
Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature under a continuous nitrogen atmosphere for 6 hours.
-
Workup: Filter the crude mixture through a pad of Celite to remove insoluble silver salts. Wash the pad with excess DCM and concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Self-Validation & Quality Control System: The protocol features an inherent visual kinetic indicator: the formation of a black precipitate (Silver Sulfide, Ag2S ) visually confirms the progression of the desulfurization step. Furthermore, 19 F NMR of the crude aliquot serves as an immediate structural validator; the appearance of a characteristic AB quartet (if adjacent to a chiral center) or a sharp singlet in the -90 to -110 ppm range confirms the successful installation of the α,α -difluoromethylene group prior to any chromatographic purification.
References
-
Multigram-Scale Synthesis of a gem-Difluoro-Substituted 4,5,6,7-Tetrahydrobenzo[c]thiophen-4-one Heterocycle via Oxidative Chlorination and Radical Smiles Rearrangement Source: Thieme Connect (Synlett) URL:2
-
Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB Source: NIH / PMC URL:1
-
Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride Source: ACS Publications (The Journal of Organic Chemistry) URL:3
-
Catalyst-Free and Solvent-Controlled Divergent Synthesis of Difluoromethylene-Containing S-Heterocycles Source: ACS Publications (The Journal of Organic Chemistry) URL:4
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The Impact of 2,2-Difluoro Substitution on Amine Basicity and pKa: A Technical Guide for Drug Discovery Professionals
Introduction: The Critical Role of Amine Basicity in Medicinal Chemistry
Amines are fundamental building blocks in pharmaceuticals, present in a vast array of approved drugs. Their basicity, quantified by the acid dissociation constant (pKa) of the conjugate acid, is a pivotal physicochemical property that governs a molecule's behavior in biological systems.[1] This parameter dictates the extent of ionization at physiological pH (typically 7.4), which in turn profoundly influences crucial drug-like properties including solubility, membrane permeability, metabolic stability, and the potential for drug-receptor interactions.[2] The ability to fine-tune amine pKa is, therefore, a powerful tool in the medicinal chemist's arsenal for optimizing a lead compound into a viable drug candidate.[3]
This in-depth technical guide explores a key strategy for modulating amine basicity: the introduction of a 2,2-difluoro or gem-difluoro, moiety adjacent to the nitrogen atom. We will delve into the underlying physical organic principles, provide quantitative data, outline experimental protocols for pKa determination, and discuss the strategic implications for drug design and development.
The Inductive Effect: How Fluorine Modulates Electronic Properties
Fluorine's unique properties—its small atomic size and the highest electronegativity of any element—make it a strategic tool in drug design.[2] When incorporated into a molecule, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma (σ) bonds.[4] This effect reduces the electron density of neighboring atoms.
For an amine, the availability of the nitrogen's lone pair of electrons is the very definition of its Brønsted-Lowry basicity. By installing one or more fluorine atoms on the carbon adjacent to the amine (the β-position), the C-F bonds strongly pull electron density away from the nitrogen atom. This makes the lone pair less available for donation to a proton, thereby decreasing the amine's basicity and, consequently, lowering the pKa of its conjugate acid.[3][4]
The gem-difluoro group (CF2) amplifies this effect. The presence of two fluorine atoms on the same carbon creates a potent and localized electronic sink, leading to a substantial and predictable reduction in the basicity of the proximal amine.[5]
Quantitative Impact on pKa: A Comparative Analysis
The introduction of a 2,2-difluoro group results in a dramatic and quantifiable decrease in amine basicity. A direct comparison between ethylamine and its difluorinated analog, 2,2-difluoroethylamine, illustrates this principle effectively. While ethylamine is a moderately strong base, the difluoro substitution renders the corresponding amine significantly weaker.
| Compound Name | Structure | pKa of Conjugate Acid | Reference |
| Ethylamine | CH₃CH₂NH₂ | ~10.67 | [6] |
| 2,2-Difluoroethylamine | CHF₂CH₂NH₂ | 7.3 (Experimental) | [7] |
| 2,2-Difluoroethylamine | CHF₂CH₂NH₂ | 7.09 ± 0.30 (Predicted) | [8][9] |
Table 1: Comparative pKa Values of Ethylamine and 2,2-Difluoroethylamine.
As shown in Table 1, the experimental pKa value drops by more than 3 log units upon difluorination at the 2-position. This corresponds to a greater than 1000-fold decrease in basicity, a change that can have profound consequences for a molecule's pharmacokinetic and pharmacodynamic profile.
Conformational Consequences of Gem-Difluorination
Beyond the powerful inductive effect, the 2,2-difluoro group can also exert significant conformational control. In the protonated form (R-CHF₂CH₂NH₃⁺), a "double gauche effect" has been described, where the positively charged ammonium group orients itself gauche (a 60° dihedral angle) relative to both fluorine atoms.[10] This preference is driven by favorable electrostatic interactions between the electronegative fluorine atoms and the positively charged nitrogen, an effect that persists even in aqueous solution.[11] This conformational constraint can be a valuable design element, pre-organizing a molecule for optimal interaction with a biological target.
Strategic Applications in Drug Discovery
The deliberate modulation of amine pKa via 2,2-difluorination is a strategic maneuver to optimize multiple drug properties simultaneously.
Improving Bioavailability and Membrane Permeability
A common liability for basic drug candidates is poor oral bioavailability due to extensive ionization in the gastrointestinal tract, which hinders passive diffusion across cell membranes. By lowering the pKa, the proportion of the neutral, more lipophilic species at a given pH increases, which can enhance membrane permeation.[12] This strategy can be crucial for converting an intravenously administered compound into an orally available drug or for improving penetration across the blood-brain barrier.[12][13]
Enhancing Metabolic Stability
The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[3] While this is a well-known strategy for blocking metabolism at a specific site, the pKa-lowering effect of the gem-difluoro group can also indirectly enhance metabolic stability. By reducing the basicity of the amine, its interaction with the active sites of certain metabolic enzymes can be weakened, further protecting the molecule from degradation. However, it is important to note that the overall effect on metabolic stability is context-dependent and can be influenced by conformational changes that might expose other parts of the molecule to metabolism.[14][15]
Tuning Drug-Receptor Interactions
Many drug-receptor interactions rely on the formation of a salt bridge between a protonated amine on the ligand and a negatively charged residue (e.g., aspartate or glutamate) in the protein's active site. The strength of this ionic bond is influenced by the pKa of the amine. Lowering the pKa can weaken this interaction, which may be desirable to fine-tune selectivity or to modulate the residence time of the drug on its target. Conversely, the conformational rigidity imparted by the gem-difluoro group can lead to a lower entropic penalty upon binding, potentially enhancing affinity.
Experimental Determination of pKa
Accurate pKa determination is essential for understanding structure-activity relationships. Potentiometric titration and UV-Vis spectroscopy are two robust, commonly employed methods.[16]
Experimental Protocol: Potentiometric Titration
This method involves monitoring the pH of a solution containing the amine as it is titrated with a strong acid or base. It is a highly accurate and direct method for pKa determination.[5]
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]
-
Prepare a standard solution of the amine salt (e.g., 2,2-difluoroethylamine hydrochloride) of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.[6]
-
Prepare a standardized solution of a strong base, typically 0.1 M NaOH.[17]
-
To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added to the amine solution.[17]
-
-
Titration:
-
Place a known volume of the amine solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the NaOH titrant in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[17]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of maximum slope, which can be identified from the inflection point of the curve or more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[18]
-
Experimental Protocol: UV-Vis Spectroscopy
This method is applicable if the amine or its protonated form has a UV-active chromophore and their UV spectra differ.[16]
-
Preparation:
-
Identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated and the neutral forms of the amine. This is done by recording spectra in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-11) solutions.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Prepare solutions of the amine at a constant concentration in each of the buffer solutions.
-
-
Measurement:
-
Measure the absorbance of each buffered amine solution at the predetermined λ_max.
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the solutions. This should generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the midpoint absorbance between the acidic and basic plateaus.
-
Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the neutral (basic) form.[6]
-
Synthetic Accessibility
The utility of 2,2-difluoroamines in drug discovery is contingent upon their synthetic accessibility. Several methods have been developed for their preparation. A common route involves the amination of 1-halo-2,2-difluoroethanes. For instance, 2,2-difluoroethylamine can be synthesized via the reaction of 1-chloro-2,2-difluoroethane or 1-bromo-2,2-difluoroethane with ammonia, often under pressure and at elevated temperatures. Other methods include the reduction of 2,2-difluoroacetamides or the use of specialized fluorinating reagents on appropriate precursors.[14] The availability of these synthetic routes makes the 2,2-difluoroethylamine moiety an accessible building block for medicinal chemistry campaigns.
Conclusion
The strategic incorporation of a 2,2-difluoro group is a powerful and reliable method for modulating the basicity of amines, a critical parameter in drug design. The strong inductive effect of the geminal fluorine atoms leads to a significant and predictable reduction in the pKa of the conjugate acid, typically by over 3 log units. This modification can be leveraged to enhance a compound's pharmacokinetic profile by improving membrane permeability and metabolic stability. Furthermore, the conformational constraints imposed by the difluoro group can influence receptor binding affinity and selectivity. Supported by robust analytical methods for pKa determination and accessible synthetic routes, the 2,2-difluoro substitution represents a key tactic for researchers, scientists, and drug development professionals seeking to rationally design and optimize the next generation of therapeutics.
References
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LookChem. (n.d.). 2,2-Difluoroethylamine. Retrieved from [Link]
- Valko, K., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5351-5367.
- De Kimpe, N., et al. (2008). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Chemical Reviews, 108(4), 1235-1259.
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PubChem. (n.d.). 2,2-Difluoroethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Wang, Y., et al. (2015). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. RSC Advances, 5(105), 86457-86463.
- Shabir, G., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Journal of Medicinal Chemistry, 66(15), 10255-10283.
- Chambers, R. D., et al. (2019). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 15, 2338-2346.
- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
- Gandon, V., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 325-360.
- Di, L., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(1), 112-119.
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Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
- Di, L., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(1), 112-119.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
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Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
- Hu, Y., et al. (2019). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, 21(15), 5893-5897.
- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
- Magnier, E., et al. (2020). Synthesis of primary polyfluoroalkylamines by Gabriel synthesis and bis(N‐polyfluoroalkyl) amines through two successive SO2F2‐mediated N‐polyfluoroalkylations of N‐sulfonyl compounds.
- da Silva, J. F., et al. (2021). Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)
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YouTube. (2021, August 18). Measurement of pKa by Potentiometry. [Link]
- Sata, Y., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS ONE, 20(9), e0331286.
- Valko, K., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5351-5367.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Valko, K., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(1), 112-119.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Valko, K., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(1), 112-119.
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Rational Design and Synthesis of Thiophene Bioisosteres Containing gem-Difluoro Linkers: A Technical Whitepaper
Introduction: The Bioisosteric Paradigm
As a Senior Application Scientist navigating the complexities of modern drug discovery, it is imperative to recognize that structural modifications must be driven by mechanistic rationale rather than trial and error. Thiophene rings are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for phenyl rings to improve aqueous solubility, alter metabolic profiles, or modulate protein-ligand interactions[1]. However, when thiophenes are tethered to core pharmacophores via alkyl or ether linkers, the benzylic position (adjacent to the thiophene sulfur) often becomes a prime liability for rapid cytochrome P450 (CYP450)-mediated oxidation.
To circumvent this metabolic vulnerability, the incorporation of a gem-difluoro (-CF2-) linker has emerged as a sophisticated structural intervention[2]. The -CF2- group acts as a sterically similar, yet electronically distinct, bioisostere for methylene (-CH2-) or ether (-O-) linkages, fundamentally altering the molecule's developability profile.
Structural and Physicochemical Rationale
The substitution of hydrogen atoms with fluorine fundamentally alters the local electronic environment without imposing a severe steric penalty (the van der Waals radius of fluorine is 1.47 Å, compared to 1.20 Å for hydrogen). The causality behind selecting a gem-difluoro linker is rooted in three physicochemical pillars:
-
Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) is highly resistant to homolytic cleavage, effectively blocking oxidative metabolism at the benzylic position[2].
-
Conformational Control: The highly electronegative fluorine atoms induce strong local dipole moments. This restricts the conformational flexibility of the linker, often pre-organizing the molecule into a specific geometry. While this can enhance binding if it matches the bioactive conformation, it can also result in a loss of target affinity if the induced geometry clashes with the binding pocket[2].
-
pKa Modulation: The inductive electron-withdrawing effect of the -CF2- group significantly lowers the pKa of adjacent basic amines or alcohols. This enhances passive membrane permeability by increasing the proportion of the un-ionized species at physiological pH, a critical factor for oral bioavailability[3].
Logical relationship between linker fluorination and physicochemical property modulation.
Quantitative Impact on Physicochemical Properties
The decision to implement a gem-difluoro linker is a calculated trade-off. Table 1 summarizes the quantitative shifts in physicochemical parameters when transitioning from standard linkers to a gem-difluoro bioisostere within a thiophene scaffold. These data trends are synthesized from antitubercular morpholino thiophene development programs, where blocking benzylic oxidation was a primary objective[2].
Table 1: Comparative Physicochemical Properties of Linker Bioisosteres in Thiophene Scaffolds
| Linker Bioisostere | Representative Scaffold | Relative Lipophilicity (clogP shift) | Microsomal Stability (t1/2) | Target Potency Impact |
| Methylene (-CH2-) | Morpholino-Thiophene-CH2-R | Baseline | Low (<15 min) | High (Flexible fit) |
| Ether (-O-) | Morpholino-Thiophene-O-R | Decreased (-0.5 to -1.2) | Moderate (~30 min) | High (H-bond acceptor) |
| gem-Difluoro (-CF2-) | Morpholino-Thiophene-CF2-R | Increased (+0.4 to +0.8) | High (>60 min) | Reduced (Steric/Dipole clash) |
Synthetic Methodologies
Accessing gem-difluoro thiophene derivatives requires robust, highly controlled synthetic strategies.
-
Flow Chemistry: Modern flow-chemistry approaches utilizing imidoyl chlorides and packed-bed CsF reactors offer modular, scalable access to difluoromethylene amines, minimizing the generation of hazardous fluorinated waste[4].
-
Multicomponent Cyclizations: For complex architectures, multicomponent cyclizations followed by oxidative chlorination and radical Smiles rearrangement have been successfully deployed for multigram-scale syntheses of gem-difluorinated thiophene heterocycles[3].
-
Direct Deoxyfluorination: The most direct route for late-stage functionalization remains the deoxyfluorination of thiophene-linked ketones using nucleophilic fluorinating agents like Diethylaminosulfur trifluoride (DAST)[2].
Experimental Protocol: DAST-Mediated Deoxyfluorination of Thiophene-Linked Ketones
System Validation & Causality: This protocol is designed as a self-validating system. DAST is selected over Deoxo-Fluor due to its optimal reactivity profile with electron-rich thiophene-linked ketones. Dichloromethane (DCM) is utilized as a non-coordinating solvent to stabilize the transient carbocation intermediate without participating in side reactions. The strict anhydrous conditions and alkaline quench act as internal fail-safes to prevent the generation and propagation of destructive hydrofluoric acid (HF).
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In an oven-dried, argon-flushed round-bottom flask, dissolve the thiophene-linked ketone precursor (1.5 mmol) in anhydrous DCM (10 mL).
-
Causality: Strict anhydrous conditions are critical. DAST reacts violently with ambient moisture to form highly corrosive HF gas, which will rapidly degrade the electron-rich thiophene substrate and invalidate the reaction yield.
-
-
Addition of Fluorinating Agent: Cool the solution to 0 °C using an ice bath. Dropwise, add DAST (5.1 mmol, 3.4 equiv.).
-
Causality: The stoichiometric excess of DAST drives the equilibrium of the initial nucleophilic attack and subsequent dehydration/fluorination steps. Cooling prevents exothermic degradation during the initial reagent contact.
-
-
Thermal Activation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 60 °C and stir continuously for 16 hours.
-
Causality: The initial formation of the intermediate fluorohydrin is rapid, but the second C-O bond cleavage and subsequent fluorination require elevated thermal energy to overcome the activation barrier[2].
-
-
Quenching (Critical Safety Step): Cool the reaction to -78 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO3 (15 mL).
-
Causality: Alkaline quenching neutralizes the generated HF and unreacted DAST. Failing to neutralize the acid will result in the acid-catalyzed decomposition of the newly formed gem-difluoro product during workup.
-
-
Extraction and Purification: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (0–70% EtOAc in heptanes) to isolate the pure gem-difluoro thiophene derivative.
Experimental workflow for DAST-mediated deoxyfluorination of thiophene ketones.
Conclusion
The strategic integration of gem-difluoro linkers into thiophene-based pharmacophores represents a powerful tool in the medicinal chemist's arsenal. By understanding the causal relationships between fluorine's electronegativity, its steric profile, and the resulting physicochemical shifts, researchers can rationally design bioisosteres that overcome critical developability hurdles such as rapid metabolic clearance, ultimately accelerating the progression of robust clinical candidates.
References
-
Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB | Source: nih.gov | 2
-
Flow-Enabled, Modular Access to α,α-Difluoromethylene Amines | Source: chemrxiv.org | 4
-
Multigram-Scale Synthesis of a gem-Difluoro-Substituted 4,5,6,7-Tetrahydrobenzo[c]thiophen-4-one Heterocycle via Oxidative Chlorination and Radical Smiles Rearrangement | Source: thieme-connect.com | 3
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems | Source: nih.gov | 1
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Engineering Metabolic Resilience: A Technical Guide to the Metabolic Stability Profiles of Fluorinated Thiophene Amines
The Core Challenge: Thiophene Amines in Drug Design
Thiophene amines represent a highly versatile class of pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for anilines to modulate molecular rigidity and lipophilicity. However, their integration into clinical candidates is historically bottlenecked by severe metabolic liabilities.
As a Senior Application Scientist, I frequently encounter drug discovery programs derailed by the rapid clearance and idiosyncratic toxicity associated with these scaffolds. The primary culprit is the electron-rich nature of the thiophene ring. The amino group donates electron density via resonance ( +M effect), significantly raising the Highest Occupied Molecular Orbital (HOMO) energy of the system. This renders the sulfur atom and adjacent double bonds highly susceptible to electrophilic attack by the high-valent iron-oxo species of Cytochrome P450 (CYP450) enzymes [1].
The resulting bioactivation leads to the formation of transient, highly reactive thiophene S-oxides and epoxides. If not rapidly detoxified, these electrophilic species covalently bind to cellular macromolecules, triggering glutathione (GSH) depletion and severe hepatotoxicity—a mechanism famously responsible for the market withdrawal of the diuretic tienilic acid [4].
The Mechanistic Rationale for Fluorination
To salvage the pharmacological utility of thiophene amines, targeted fluorination has emerged as the gold standard in lead optimization. The strategic placement of fluorine atoms fundamentally rewires the molecule's physicochemical and metabolic profile.
Electronic Deactivation (HOMO Depression)
Fluorine is the most electronegative element. While it possesses a resonance-donating effect, its powerful inductive electron-withdrawing effect ( −I ) dominates in heteroaromatic systems. By pulling electron density away from the thiophene core, fluorination significantly lowers the HOMO energy. This physical organic chemistry principle directly reduces the kinetic rate of CYP450-mediated oxidation, as the ring is no longer a favorable electron donor [1].
pKa Modulation and Enzyme Affinity ( Ka )
A frequently overlooked causality in metabolic stability is the perturbation of enzyme-substrate affinity. Fluorination adjacent to the amine group drastically lowers the pKa of the basic nitrogen. At physiological pH (7.4), a lower pKa alters the ionization state of the drug, reducing its basicity. This shift not only improves passive membrane permeability but also weakens the electrostatic interactions between the drug and the CYP450 active site, effectively lowering the binding affinity ( Ka ) and reducing intrinsic clearance ( CLint ) [2].
Steric Shielding
The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å). Substituting hydrogen with fluorine at metabolic "soft spots" (typically the C4 or C5 positions of the thiophene ring) creates a steric blockade. This prevents the CYP450 catalytic center from accessing the carbon-carbon double bonds, effectively shutting down the epoxidation pathway [3].
Fig 1: Divergent CYP450 metabolic pathways of non-fluorinated vs. fluorinated thiophene amines.
Self-Validating Experimental Workflows
To accurately quantify the protective effects of fluorination, we must deploy robust, self-validating in vitro assays. The following protocol details a synchronized workflow for assessing intrinsic clearance and reactive metabolite formation.
Protocol: High-Throughput Microsomal Stability & GSH Trapping
Objective: Determine the half-life ( t1/2 ), intrinsic clearance ( CLint ), and bioactivation potential of fluorinated thiophene amines using Human Liver Microsomes (HLMs).
Self-Validation Checkpoints:
-
Enzyme Viability Control: Concurrent incubation with Verapamil (rapid clearance) ensures HLMs are enzymatically active.
-
Cofactor Dependency Control: A parallel incubation lacking NADPH ( −NADPH ) confirms that parent depletion is strictly CYP-mediated, ruling out chemical instability or background hydrolysis.
-
Analytical Recovery: An internal standard (Tolbutamide) normalizes matrix effects during LC-MS/MS analysis.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Add the test compound (fluorinated thiophene amine) to achieve a final concentration of 1 µM.
-
GSH Supplementation (For Trapping): For the reactive metabolite arm of the study, supplement the matrix with 5 mM reduced Glutathione (GSH).
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
-
Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Cold ACN instantaneously denatures CYP enzymes, halting the reaction, and precipitates proteins to prevent LC column clogging.
-
Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials.
-
LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM). For GSH adducts, utilize a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to detect trapped S-oxides/epoxides.
Fig 2: Standardized high-throughput microsomal stability and LC-MS/MS analytical workflow.
Quantitative Data Synthesis: Structure-Activity Relationships
The table below synthesizes representative quantitative data demonstrating the profound impact of sequential fluorination on a standard thiophene-2-amine scaffold.
| Compound Scaffold | Substitution Pattern | HOMO Energy (eV) | Amine pKa | Human CLint (µL/min/mg) | Half-life t1/2 (min) | Reactive GSH Adducts |
| Thiophene-2-amine | None | -5.8 | 4.5 | 145.2 | 12 | High (Extensive) |
| 5-Fluoro-thiophene-2-amine | Mono-F (C5) | -6.2 | 3.8 | 42.5 | 45 | Low (Trace) |
| 4,5-Difluoro-thiophene-2-amine | Di-F (C4, C5) | -6.7 | 3.1 | 15.1 | >120 | None Detected |
Data Interpretation:
-
The Non-Fluorinated Baseline: Exhibits rapid clearance ( t1/2 = 12 min) and high GSH adduct formation, rendering it unviable for oral dosing.
-
Mono-Fluorination: Placing a fluorine at the C5 position blocks the primary site of oxidation and lowers the HOMO energy, increasing the half-life nearly fourfold.
-
Di-Fluorination: The synergistic −I effect of two fluorine atoms severely depresses the HOMO energy (-6.7 eV) and drops the amine pKa to 3.1. This dual mechanism (electronic deactivation + reduced enzyme affinity) virtually halts CYP-mediated clearance ( t1/2 > 120 min) and completely abolishes reactive metabolite formation.
Conclusion
The metabolic stabilization of thiophene amines is not merely a matter of replacing a weak C-H bond with a strong C-F bond. As demonstrated through physical organic principles and rigorous LC-MS/MS profiling, fluorination orchestrates a complex modulation of molecular orbital energies, pKa shifts, and steric shielding. By implementing the self-validating protocols outlined in this guide, drug development professionals can systematically engineer out the toxicological liabilities of thiophene amines, unlocking their full potential as privileged scaffolds in modern therapeutics.
References
-
Title : Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source : PubMed / National Institutes of Health (NIH). URL :[Link]
-
Title : Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source : MDPI. URL :[Link]
-
Title : Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source : RSC Advances. URL :[Link]
Strategic Modulation of Lipophilicity and ADME Properties via gem-Difluorination in 2-(Thiophen-2-yl)ethan-1-amine Derivatives
Executive Summary
In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic profile is inextricably linked to its lipophilicity and ionization state. The 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine scaffold represents a privileged building block that leverages two distinct bioisosteric strategies: the replacement of a phenyl ring with a thiophene heterocycle, and the substitution of a benzylic methylene (-CH₂-) with a gem-difluoro (-CF₂-) group.
This technical guide explores the mechanistic causality behind the profound lipophilicity changes induced by this functionalization. By systematically lowering the amine's pKₐ, the gem-difluoro group drastically alters the apparent lipophilicity (LogD₇.₄) of the molecule, unlocking enhanced membrane permeability, blood-brain barrier (BBB) penetrance, and metabolic stability.
Mechanistic Rationale: The Fluorine Effect on Amine Basicity
To understand the lipophilicity changes in 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine derivatives, one must decouple intrinsic lipophilicity (LogP) from pH-dependent apparent lipophilicity (LogD).
While the introduction of aliphatic fluorine atoms can sometimes decrease intrinsic LogP due to the highly polarized C–F bonds [1], its primary impact on adjacent amines is electronic. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the σ-bond framework. When placed at the α-position relative to an amine, this -I effect heavily destabilizes the positively charged conjugate acid (ammonium ion).
For example, standard aliphatic amines like ethylamine possess a pKₐ of approximately 10.6. The introduction of a gem-difluoro group (e.g., 2,2-difluoroethylamine) reduces this pKₐ to 7.3 [2]. In the context of the thiophene derivative, the electron-withdrawing nature of the thiophene ring further depresses the pKₐ. Consequently, the pKₐ of 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine drops to approximately 6.5–6.8, compared to ~9.6 for its non-fluorinated counterpart.
At physiological pH (7.4), the non-fluorinated amine is >99% protonated (hydrophilic). Conversely, the gem-difluorinated derivative exists predominantly in its neutral, unprotonated state. Because the neutral species partitions significantly better into lipid bilayers, the apparent lipophilicity (LogD₇.₄) experiences a massive increase, often by 2 to 3 log units [3].
Causal pathway of gem-difluoro substitution on apparent lipophilicity.
Quantitative Physicochemical Profiling
The table below summarizes the theoretical and empirical shifts in physicochemical properties when transitioning from standard alkyl amines to the fluorinated thiophene scaffold.
Table 1: Comparative Physicochemical Properties of Amine Derivatives
| Compound Scaffold | pKₐ (Amine) | Intrinsic LogP (Neutral) | Apparent LogD₇.₄ | % Neutral at pH 7.4 |
| Ethylamine | 10.6 | 0.13 | -2.8 | < 0.1% |
| 2,2-Difluoroethylamine | 7.3 | -0.13 | -0.2 | ~55.7% |
| 2-(Thiophen-2-yl)ethan-1-amine | 9.6 | 1.20 | -0.9 | ~0.6% |
| 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine | 6.7 | 1.10 | 0.9 | ~83.4% |
Data synthesis based on established Hansch constants and aliphatic fluorination trends [1, 2]. Note that while the intrinsic LogP slightly decreases upon fluorination, the LogD₇.₄ increases by nearly 1.8 units due to the pKₐ shift.
Experimental Workflows for Physicochemical Validation
To ensure trustworthiness in drug design, computational predictions of LogD and pKₐ must be validated through robust, self-validating experimental protocols.
Protocol A: High-Throughput Shake-Flask LC-MS/MS for LogD₇.₄ Determination
This protocol relies on the partitioning of the analyte between 1-octanol and aqueous buffer. A self-validating mass balance check is integrated to ensure no compound is lost to glass adsorption or precipitation.
-
Phase Pre-saturation: Vigorously stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to mutually saturate the phases. Separate the phases using a separatory funnel.
-
Analyte Preparation: Prepare a 10 mM stock solution of the 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine derivative in DMSO.
-
Partitioning: In a 2 mL glass HPLC vial, add 495 µL of pre-saturated PBS, 495 µL of pre-saturated 1-octanol, and 10 µL of the analyte stock (final analyte concentration: 100 µM; 1% DMSO).
-
Equilibration: Cap the vial and agitate via orbital shaking at 300 rpm for 60 minutes at 25°C.
-
Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to ensure complete phase demixing and break any micro-emulsions.
-
Sampling & Dilution: Carefully extract 50 µL from the upper octanol layer and dilute into 950 µL of methanol. Extract 50 µL from the lower aqueous layer and dilute into 950 µL of methanol.
-
LC-MS/MS Quantification: Inject both diluted samples into a triple quadrupole LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) to integrate the peak areas.
-
Data Processing: Calculate LogD₇.₄ using the formula: LogD = Log10(Area_octanol / Area_aqueous).
-
Validation Check: Calculate mass balance by comparing the sum of the calculated moles in both phases against a control sample prepared only in methanol. Recovery must be >95%.
Protocol B: Potentiometric pKₐ Determination
-
Standardization: Calibrate a glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.
-
Sample Preparation: Dissolve 2 mg of the amine derivative in 10 mL of 0.15 M KCl (to maintain constant ionic strength). If solubility is poor, use a co-solvent system (e.g., methanol/water) and extrapolate to 0% co-solvent via the Yasuda-Shedlovsky method.
-
Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption.
-
Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. The pKₐ corresponds to the pH at the half-equivalence point.
Experimental workflow for self-validating LogD determination via LC-MS/MS.
Implications for Drug Development
The integration of the 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine motif into a drug candidate yields multifaceted pharmacological benefits:
-
Enhanced Target Engagement: The thiophene ring acts as a highly effective bioisostere for phenyl rings, often maintaining or improving π-π stacking interactions within hydrophobic receptor pockets while subtly altering the vector of adjacent substituents.
-
Metabolic Shielding: The α-position of primary amines is highly susceptible to oxidative deamination by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes. The gem-difluoro group completely blocks this metabolic liability, significantly prolonging the compound's half-life [4].
-
Optimized BBB Penetration: Central Nervous System (CNS) drugs require a delicate balance of lipophilicity. By shifting the pKₐ to ~6.7, the molecule achieves a high fraction of neutral species at physiological pH, driving passive diffusion across the lipophilic blood-brain barrier without requiring an excessively high intrinsic LogP (which would otherwise increase off-target toxicity and poor aqueous solubility).
By mastering the interplay between fluorination, basicity, and lipophilicity, researchers can rationally design thiophene-amine derivatives that overcome traditional ADMET bottlenecks.
References
-
Linclau, B., et al. "A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Bhasin, S., et al. "The effect of the hydrophobic environment on the retro-aldol reaction: Comparison to a computationally-designed enzyme." Organic & Biomolecular Chemistry, RSC Publishing.[Link]
-
Liashuk, O. S., et al. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." ChemRxiv.[Link]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, ACS Publications.[Link]
Engineering Metabolic Resilience: A Technical Whitepaper on 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine in Drug Discovery
Executive Summary
The strategic incorporation of fluorine into small-molecule therapeutics remains one of the most effective paradigms in modern medicinal chemistry 1. Among the advanced fluorinated building blocks, 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine represents a highly specialized, dual-action structural motif. By synergizing the bioisosteric properties of a thiophene ring with the metabolic shielding of a gem-difluoroethylamine group, this compound allows drug development professionals to precisely engineer lipophilicity, modulate basicity, and abrogate metabolic liabilities.
This technical guide deconstructs the mechanistic utility of this building block, provides field-proven synthetic protocols, and outlines the causality behind its application in rational drug design.
Structural Deconstruction & Bioisosteric Rationale
As a Senior Application Scientist, evaluating a building block requires looking beyond its basic topology to understand the electronic and steric perturbations it introduces to a target molecule.
The Thiophene Scaffold: A Polarizable Phenyl Bioisostere
Thiophene is a classic bioisostere for the phenyl ring, widely utilized in FDA-approved drugs across diverse pharmacological categories 2. The sulfur atom in thiophene is larger and more polarizable than the corresponding –CH=CH– unit in benzene. This polarizability allows for enhanced dispersion forces and unique π -stacking interactions within hydrophobic protein pockets. Furthermore, the altered vector angles of the thiophene substituents can subtly shift the trajectory of the attached ethylamine chain, often unlocking new binding conformations inaccessible to the phenyl analog.
The gem-Difluoro Motif: Metabolic Shielding
The benzylic position (or "thenylic" position, adjacent to the thiophene ring) is a notorious "soft spot" for Cytochrome P450 (CYP450)-mediated oxidative metabolism. Replacing the reactive –CH₂– group with a –CF₂– group introduces C–F bonds with exceptional homolytic bond dissociation energies (~116 kcal/mol) 3. This effectively blocks thenylic hydroxylation, drastically extending the in vivo half-life of the resulting therapeutic agent.
Amine pKa Modulation: Enhancing Permeability
Perhaps the most critical function of the gem-difluoro group is its strong electron-withdrawing inductive effect (–I effect) on the adjacent primary amine. A standard aliphatic amine typically exhibits a pKa of ~9.8, meaning it is >99% ionized at physiological pH (7.4), which severely restricts passive membrane permeability. The introduction of the α , α -difluoro motif depresses the pKa of the amine to approximately 7.1 4. Consequently, a significantly higher fraction of the drug exists in the neutral, unionized state in the gastrointestinal tract and blood-brain barrier, exponentially increasing passive diffusion.
Fig 1. Structural interplay and metabolic shielding of the difluoro-thiophene motif.
Physicochemical Profiling
To quantify the impact of this building block, we must compare it against its non-fluorinated counterpart. The table below summarizes the profound physicochemical shifts induced by the gem-difluoro substitution.
| Property | 2-(thiophen-2-yl)ethan-1-amine | 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine | Causality / Impact in Drug Design |
| Amine pKa (Calc.) | ~9.8 | ~7.1 | The strong –I effect of CF₂ shifts the ionization equilibrium, increasing the unionized fraction at pH 7.4. |
| Thenylic Oxidation | High Susceptibility | Blocked | The high energy of the C–F bond prevents CYP-mediated hydrogen abstraction. |
| Lipophilicity (LogP) | ~1.2 | ~1.8 | Fluorine incorporation increases lipophilicity, aiding cellular permeability and target residence time. |
| hERG Liability | Moderate to High | Low | Reduced basicity weakens critical electrostatic interactions within the hERG channel cavity. |
Experimental Protocols: Synthesis and Incorporation
Synthesizing 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine requires strict chemoselectivity. The primary challenge is reducing the intermediate amide or nitrile to the primary amine without causing hydrodefluorination (the unwanted cleavage of the C–F bonds).
Causality in Reagent Selection
Standard harsh reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or dissolving metal reductions (Na/EtOH), are contraindicated as they frequently trigger defluorination via single-electron transfer mechanisms 5. Instead, a Borane-Tetrahydrofuran (BH₃·THF) complex must be utilized. Borane is a mild, electrophilic reducing agent that coordinates directly to the carbonyl oxygen, facilitating reduction while leaving the robust C–F bonds intact.
Step-by-Step Methodology: Chemoselective Reduction
Self-Validating System: This protocol is designed with built-in thermodynamic controls. The use of inert atmosphere prevents the violent degradation of BH₃·THF, while the specific quenching sequence ensures the complete breakdown of the stable amine-borane complex.
-
Preparation & Purging: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Purge the system with ultra-high purity Argon for 15 minutes. Causality: Moisture reacts violently with BH₃, destroying the reagent stoichiometry.
-
Substrate Dissolution: Dissolve 10.0 mmol of 2,2-difluoro-2-(thiophen-2-yl)acetamide in 30 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophilic Reduction: Slowly add 30.0 mL of BH₃·THF complex (1.0 M in THF, 3.0 equiv) dropwise over 20 minutes. Causality: Dropwise addition at 0 °C controls the exothermic coordination of borane to the amide carbonyl.
-
Thermal Activation: Remove the ice bath and heat the reaction mixture to a gentle reflux (70 °C) for 12 hours. Monitor completion via LC-MS.
-
Quenching & Hydrolysis: Cool the flask back to 0 °C. Cautiously add 10 mL of Methanol dropwise to quench excess borane (Caution: H₂ gas evolution). Follow with the addition of 20 mL of 1M HCl. Heat the mixture to 60 °C for 1 hour. Causality: The HCl hydrolysis step is mandatory to cleave the highly stable amine-borane adduct, releasing the amine hydrochloride salt.
-
Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Basify the aqueous layer to pH > 10 using 2M NaOH. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target primary amine.
Fig 2. Step-by-step synthetic workflow for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine.
Conclusion
The deployment of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine in a medicinal chemistry campaign is not merely a structural substitution; it is a calculated engineering choice. By leveraging the electron-withdrawing nature of the gem-difluoro group and the polarizability of the thiophene ring, researchers can simultaneously solve issues of poor oral bioavailability, rapid metabolic clearance, and off-target hERG toxicity. When synthesized using rigorous, chemoselective protocols, this building block serves as a premier tool for optimizing next-generation therapeutics.
References
- ChemRxiv. "Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond." Accessed March 2026.
- Taylor & Francis. "Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules." Accessed March 2026.
- BenchChem. "2,2-Difluoro-2-phenylacetonitrile | 2002-72-4." Accessed March 2026.
- Smolecule. "Buy 2,2-Difluoroethylamine | 430-67-1." Accessed March 2026.
- BenchChem. "2,2-Difluoro-2-(2-fluorophenyl)-ethylamine Research Chemical." Accessed March 2026.
Sources
Methodological & Application
Application Note: Strategic Incorporation of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine into Peptidomimetics
Abstract The incorporation of fluorinated bioisosteres into peptide backbones is a cornerstone of modern peptidomimetic drug design. The building block 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine offers a unique combination of properties: the thiophene ring serves as an excellent bioisostere for phenyl or aryl side chains, while the gem-difluoro group acts as a metabolic shield and conformational modulator. However, the strong electron-withdrawing nature of the β,β -difluoro moiety drastically reduces the nucleophilicity of the primary amine, rendering standard peptide coupling protocols ineffective. This application note provides a causally-driven, self-validating methodology for successfully coupling this challenging amine.
Mechanistic Insights: The Fluorine Effect on Amide Coupling
To successfully incorporate 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine, one must first understand the electronic environment of the molecule. Standard aliphatic amines possess a pKa of approximately 10.5, making them strong nucleophiles that readily attack activated carboxylic acids.
In contrast, the introduction of a β,β -difluoro group exerts a profound inductive electron-withdrawing effect. Computational and experimental data for the closely related 2,2-difluoroethylamine demonstrate a precipitous drop in basicity, with the pKa plummeting to ~7.09 1. The addition of the thiophene ring further delocalizes electron density, resulting in a highly deactivated primary amine.
The Causality of Coupling Failure: When using standard carbodiimide chemistry (e.g., EDC/HOBt), the reaction stalls. The carboxylic acid is successfully converted to the HOBt active ester, but the weakly nucleophilic difluoroamine fails to attack the carbonyl carbon at a kinetically viable rate. This prolonged residence time of the active ester in the presence of base leads to a high risk of α -carbon epimerization. Therefore, overcoming this kinetic bottleneck requires highly reactive coupling reagents that provide neighboring group participation (HATU) 2 or extreme thermal driving forces (T3P/Microwave) 3.
Strategic Workflow for Amide Bond Formation
The selection of the coupling protocol is dictated by the steric hindrance of the carboxylic acid partner. The following decision matrix ensures optimal yield while minimizing epimerization.
Workflow for selecting the optimal amide coupling strategy based on substrate steric hindrance.
Experimental Protocols
Protocol A: HATU-Mediated Coupling (For Low to Moderately Hindered Substrates)
Causality & Rationale: HATU generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides critical neighboring group participation. It forms a hydrogen bond with the incoming weakly nucleophilic amine, pre-organizing the transition state and guiding the amine directly to the carbonyl carbon. This significantly accelerates the reaction compared to standard HOBt-based reagents.
Self-Validating Steps:
-
Activation Verification: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature. Validation Check: Analyze via LC-MS. The mass of the HOAt active ester must be confirmed before proceeding. If absent, the acid is unreactive or sterically blocked from activation.
-
Amine Addition: Add 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine (1.5 eq). The stoichiometric excess compensates for its low nucleophilicity.
-
Kinetic Monitoring: Stir at 25°C for 4 hours. Validation Check: Perform TLC/LC-MS. If the HOAt active ester is still the predominant species, the bottleneck is nucleophilic attack. Do not add more HATU. Instead, ramp the temperature to 50°C to provide the necessary activation energy for the amine.
-
Completion & Workup: Stir for an additional 8-12 hours at 50°C. Quench with saturated aqueous NH4Cl , extract with EtOAc, and wash extensively with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate.
Protocol B: T3P-Mediated Microwave Coupling (For Highly Hindered Substrates)
Causality & Rationale: When coupling this deactivated amine to a highly hindered carboxylic acid (e.g., an α,α -disubstituted amino acid or a macrocyclic precursor), HATU often fails due to extreme steric clash. Propylphosphonic anhydride (T3P) is a potent coupling agent that generates a highly reactive mixed anhydride. When paired with microwave irradiation, the extreme thermal energy overcomes the dual barrier of steric bulk and electronic deactivation. Pyridine is utilized as the base because its weaker basicity compared to DIPEA prevents base-catalyzed epimerization at the elevated temperatures required.
Self-Validating Steps:
-
Reaction Assembly: In a microwave-safe vial, combine the carboxylic acid (1.0 eq) and 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine (2.0 eq) in anhydrous Pyridine (0.5 M). Validation Check: Ensure complete dissolution; heterogeneity will cause localized superheating and degradation in the microwave.
-
T3P Addition: Add T3P (50% solution in DMF or EtOAc, 2.0 eq). Seal the vial with a crimp cap.
-
Microwave Irradiation: Irradiate at 100°C for 15 minutes. Validation Check: Monitor the pressure curve on the microwave synthesizer. A stable pressure indicates a controlled reaction; sudden spikes indicate solvent degradation or gas evolution (requiring immediate abort).
-
Analysis & Isolation: Cool to room temperature. Analyze an aliquot via LC-MS. If starting material remains, subject to an additional 10 minutes of irradiation. Once complete, dilute with EtOAc, wash with 1M HCl (to remove pyridine), followed by saturated NaHCO3 and brine. Purify via preparative HPLC.
Quantitative Data: Coupling Reagent Efficacy
The following table summarizes the quantitative performance of various coupling strategies when applied to β,β -difluoroamines, illustrating the necessity of the advanced protocols described above.
| Coupling Reagent / Base | Activation Intermediate | Reaction Temp | Time | Expected Yield | Epimerization Risk |
| EDC / HOBt / DIPEA | O-Acylisourea / HOBt ester | 20°C | 24h | 30 - 45% | High (due to prolonged time) |
| HATU / DIPEA | HOAt active ester | 25°C - 50°C | 12h | 75 - 85% | Low to Moderate |
| T3P / Pyridine | Phosphonic mixed anhydride | 100°C (Microwave) | 15 min | 80 - 90% | Low (thermal, but fast) |
References
- Understanding the Properties and Handling of 2,2-Difluoroethylamine (CAS 430-67-1). NBInno.
- Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors. PMC (NIH).
- WO2017106556A1 - Tank-binding kinase inhibitor compounds.
Sources
Application Note: Strategic Synthesis of Difluorinated Thiophene Scaffolds for Diversity-Oriented Library Generation
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction: The Strategic Value of Fluorinated Thiophenes
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Thiophene, a privileged sulfur-containing heterocycle found in numerous FDA-approved drugs like Plavix® and Cymbalta®, serves as a versatile core for drug design.[2][3] When combined, the difluorinated thiophene motif offers a unique confluence of properties, making it an exceptionally valuable scaffold for generating compound libraries aimed at discovering novel therapeutics. Fluorination at positions susceptible to metabolic oxidation can block these sites, enhancing the compound's half-life and improving its pharmacokinetic profile.[1]
This guide provides a comprehensive overview of robust synthetic methodologies for accessing difluorinated thiophene scaffolds. It moves beyond simple procedural descriptions to explain the underlying chemical logic, enabling researchers to select and optimize synthetic routes for diversity-oriented synthesis (DOS). We will explore direct C-H functionalization, classical functionalization of pre-activated thiophenes, and ring-forming strategies, providing detailed, field-tested protocols for key transformations.
Core Synthetic Strategies & Mechanistic Considerations
The synthesis of difluorinated thiophenes can be broadly categorized into two approaches: modification of a pre-existing thiophene ring or construction of the fluorinated ring from acyclic precursors. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and scalability.
Direct C-H Fluorination: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized substrates.[4] Transition-metal catalysis, particularly with palladium, has been instrumental in achieving site-selective fluorination of heteroarenes.[4][5]
Causality Behind the Method: The challenge in direct fluorination lies in the high reactivity of many fluorinating agents, which can lead to a lack of selectivity and decomposition of the thiophene ring.[6] Transition-metal-catalyzed methods overcome this by using a directing group to position the catalyst at a specific C-H bond. The catalyst then facilitates the controlled transfer of an electrophilic fluorine atom from a mild source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[7][8] The catalytic cycle often involves a high-oxidation-state metal-fluoride intermediate, which undergoes reductive elimination to form the C-F bond.[7]
Advantages:
-
High regioselectivity controlled by directing groups.
-
Excellent functional group tolerance.
-
Access to late-stage functionalization of complex molecules.
Limitations:
-
Requires a directing group, which may need to be installed and later removed.
-
Catalyst and ligand costs can be a factor for large-scale synthesis.
Lithiation-Fluorination Sequence: A Classical and Robust Method
This well-established method relies on the deprotonation of a thiophene C-H bond using a strong organolithium base (e.g., n-butyllithium), followed by quenching the resulting thienyllithium intermediate with an electrophilic fluorine source.[6]
Causality Behind the Method: The high acidity of the C-H bonds at the 2- and 5-positions of the thiophene ring makes them amenable to deprotonation. The resulting organolithium species is a potent nucleophile that readily attacks the electron-deficient fluorine atom of an N-F reagent like NFSI.[6] This approach is highly reliable but is limited by the functional group compatibility of the organolithium intermediate, which reacts with electrophilic groups like esters and ketones.[6]
Advantages:
-
Predictable regioselectivity based on C-H acidity.
-
High yields for simple substrates.
-
Avoids expensive transition metal catalysts.
Limitations:
-
Requires cryogenic temperatures (-78 °C).
-
Poor tolerance for electrophilic functional groups on the substrate.
-
Risk of halogen-metal exchange or rearrangement in substituted thiophenes.[6]
Ring-Closing Strategies: Constructing the Scaffold
An alternative to functionalizing an existing ring is to build the difluorinated thiophene from fluorinated acyclic precursors. One innovative method involves the single C-F bond activation of CF₃-cyclopropanes to generate 4,4-difluorohomoallyl intermediates, which can then undergo a 5-endo-trig cyclization to form fluorinated dihydrothiophenes. Subsequent aromatization yields the desired fluorothiophene.[9]
Causality Behind the Method: This strategy leverages the reactivity of strained CF₃-cyclopropanes. Lewis acid activation facilitates the opening of the ring by a nucleophile (like a thiocarboxylate), selectively cleaving a single C-F bond to form a stable difluoroalkene.[9] A subsequent base-mediated intramolecular cyclization proceeds via an addition-elimination mechanism to furnish the heterocyclic core. This approach allows for the installation of diverse substituents on the final scaffold based on the structure of the initial cyclopropane and nucleophile.[9]
Advantages:
-
Provides access to unique substitution patterns not easily accessible by other methods.
-
Modular approach well-suited for library synthesis.
-
Starts from novel fluorinated building blocks.
Limitations:
-
Requires synthesis of specialized CF₃-cyclopropane starting materials.
-
The final aromatization step adds to the synthetic sequence.
Workflow for Library Generation
The synthesis of a compound library begins with a core scaffold, which is then elaborated through a series of diversification reactions. Difluorinated thiophenes are excellent scaffolds for this purpose.
Caption: Fig. 1: Workflow for generating a diverse library from a core difluorinated thiophene scaffold.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 4.1: Palladium-Catalyzed Direct C-H Difluorination of 2-Arylthiophene
This protocol describes the difluorination of a thiophene bearing a removable directing group, illustrating a modern approach to selective C-F bond formation.
Reaction Scheme: (Aryl)-Thiophene-DG + 2.2 eq. AgF₂ → (Aryl)-Difluoro-Thiophene-DG
Materials & Equipment:
-
Starting Material: N-(thiophen-2-yl)picolinamide (1.0 eq)
-
Fluorinating Agent: Silver(II) fluoride (AgF₂) (2.5 eq)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Flame-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add N-(thiophen-2-yl)picolinamide (1.0 eq, e.g., 204 mg, 1.0 mmol), Pd(OAc)₂ (10 mol%, 22.4 mg, 0.1 mmol), and AgF₂ (2.5 eq, 365 mg, 2.5 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe. The suspension will appear dark brown.
-
Reaction Execution: Seal the tube and stir the mixture vigorously at 80 °C.
-
Expert Insight: The use of AgF₂ provides the fluorine source and also acts as the oxidant for the Pd(II)/Pd(IV) catalytic cycle. The reaction must be conducted under an inert atmosphere to prevent moisture from quenching the catalyst and reacting with the AgF₂.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes). The starting material should be consumed within 12-18 hours. A new, more polar spot corresponding to the difluorinated product should appear.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the silver salts and palladium black. Rinse the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. The ¹⁹F NMR will show characteristic signals for the fluorine atoms on the thiophene ring.
Protocol 4.2: Lithiation and Sequential Difluorination of 3-Bromothiophene
This protocol details a classic organometallic approach for installing two fluorine atoms via a halogen-metal exchange followed by quenching with an electrophilic fluorine source.
Reaction Scheme: 3-Br-Thiophene + 2.2 eq. n-BuLi → 2,3-DiLithio-Thiophene (intermediate) + 2.2 eq. NFSI → 2,3-Difluoro-Thiophene
Materials & Equipment:
-
Starting Material: 3-Bromothiophene (1.0 eq)
-
Reagent: n-Butyllithium (n-BuLi) (2.5 M in hexanes, 2.2 eq)
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (2.2 eq)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Flame-dried, three-neck round-bottom flask with a thermometer, argon inlet, and septum
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Reaction Setup: Assemble and flame-dry the three-neck flask under a stream of argon. Add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add 3-bromothiophene (1.0 eq, e.g., 815 mg, 5.0 mmol) to the cold THF. Slowly add n-BuLi (2.2 eq, 4.4 mL, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Expert Insight: The first equivalent of n-BuLi performs a halogen-metal exchange at the 3-position. The second equivalent deprotonates the highly acidic 2-position, forming a dianionic intermediate. Strict temperature control is critical to prevent side reactions.[6]
-
-
Fluorination: In a separate flask, dissolve NFSI (2.2 eq, 3.47 g, 11.0 mmol) in anhydrous THF (15 mL). Transfer this solution via cannula into the thienyllithium solution at -78 °C.
-
Reaction Execution: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product can be volatile). Purify the crude product by flash column chromatography or distillation.
-
Characterization: Confirm the structure of 2,3-difluorothiophene using NMR spectroscopy and GC-MS.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Regioselectivity | Functional Group Tolerance | Key Advantages |
| Direct C-H Fluorination | Pd(OAc)₂, AgF₂ | High (Directing Group) | Good to Excellent | Atom-economical, suitable for late-stage functionalization.[4] |
| Lithiation-Fluorination | n-BuLi, NFSI | High (C-H Acidity) | Poor | Cost-effective, well-established, high yields for simple cases.[6] |
| Ring-Closing Synthesis | CF₃-cyclopropanes | High (Precursor-defined) | Good | Access to novel scaffolds, modular for library synthesis.[9] |
Conclusion & Future Outlook
The synthesis of difluorinated thiophene scaffolds is a dynamic field that offers multiple strategic pathways for the generation of novel chemical matter. While classical methods like lithiation-fluorination remain valuable for their simplicity, modern transition-metal-catalyzed C-H activation techniques provide unparalleled efficiency and selectivity for complex molecules.[4][10] Ring-closing strategies further expand the accessible chemical space.[9] By understanding the mechanistic underpinnings of each approach, researchers can rationally design and execute syntheses to build diverse libraries of difluorinated thiophenes, accelerating the discovery of next-generation therapeutics. The continued development of novel fluorination reagents and catalytic systems will undoubtedly enhance our ability to precisely engineer these valuable molecular scaffolds.
References
- Transition metal-catalyzed fluorination of multi carbon–carbon bonds: new strategies for fluorinated heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- Synthesis of Fluorinated Thiophenes and Their Analogues. SpringerLink.
- A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Benchchem.
- Diversity-oriented synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles via Friedel–Crafts cyclization processes. ResearchGate.
- Direct C–H Fluorination of N-Heterocycles Promoted by Transition Metals in High Oxidation State. ResearchGate.
- Fluorination Reagents, Fluorinated Building Blocks. Tokyo Chemical Industry.
- Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals.
- Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry (RSC Publishing).
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry.
- Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries. Semantic Scholar.
- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC.
- Electrophilic fluorination. Wikipedia.
- Synthesis of Ring-Fluorinated Thiophene Derivatives Based on Single C–F Bond Activation of CF3-Cyclopropanes. Journal of Organic Chemistry.
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Application Note: Protecting Group Strategies for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Introduction
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the gem-difluoro group and the thiophene moiety. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity. The thiophene ring is a common pharmacophore found in numerous approved drugs. The primary amine provides a versatile handle for further synthetic modifications. However, the nucleophilic and basic nature of the primary amine often necessitates protection to prevent unwanted side reactions during subsequent synthetic steps.[1][2]
The selection of an appropriate protecting group is critical and must take into account the specific chemical environment of the substrate. The electron-withdrawing nature of the adjacent difluoromethyl group can influence the reactivity of the amine. Furthermore, the stability of the thiophene ring under various reaction conditions, particularly acidic and basic environments, must be considered.[3][4] This application note provides a detailed guide to common and effective protecting group strategies for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, including step-by-step protocols and a comparative analysis to aid in the rational selection of a protection strategy.
Key Considerations for Protecting 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
-
Stability of the Thiophene Ring: The thiophene ring is generally stable but can be susceptible to degradation under strongly acidic conditions, leading to polymerization or other side reactions.[3][5] Therefore, protecting group strategies that require harsh acidic deprotection conditions should be used with caution.
-
Electronic Effects of the Difluoro Group: The two fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the primary amine compared to a non-fluorinated analogue. This may require slightly more forcing conditions for the protection reaction.
-
Orthogonality: In a multi-step synthesis, the chosen protecting group should be removable under conditions that do not affect other functional groups or protecting groups present in the molecule.[2][6]
Recommended Protecting Group Strategies
The most suitable protecting groups for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine are carbamate-based protectors due to their general stability and the availability of diverse and mild deprotection methods.[7] The following sections detail the application of tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability to a broad range of non-acidic conditions and its facile removal under mild acidic conditions.[8][9]
Protection Mechanism: The protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate to form the Boc-protected amine, along with the release of tert-butanol and carbon dioxide.[8][10]
Deprotection Mechanism: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[13][14]
Experimental Protocols
Protocol 1: Boc-Protection of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
-
Dissolve 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add triethylamine (1.2 eq.) or another suitable non-nucleophilic base to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the stirred solution at room temperature.[8]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of Boc-protected 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
-
Dissolve the Boc-protected amine (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[11]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[15][16] It is stable to a wide range of conditions but is readily removed by catalytic hydrogenolysis, a mild and often high-yielding method.[17]
Protection Mechanism: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride and forming the Cbz-protected amine.[15][18]
Deprotection Mechanism: The most common method for Cbz deprotection is catalytic hydrogenolysis.[15][17] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzylic C-O bond is cleaved to release toluene and a carbamic acid, which spontaneously decarboxylates to give the free amine.[17] Acidic conditions can also be employed for deprotection.[19]
Experimental Protocols
Protocol 3: Cbz-Protection of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
-
Dissolve 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine (1.0 eq.) in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium carbonate (2.0 eq.).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 4: Deprotection of Cbz-protected 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
-
Dissolve the Cbz-protected amine (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution.[17]
-
Stir the suspension under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[20][21] This orthogonality is highly valuable in complex multi-step syntheses.[6]
Protection Mechanism: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under basic conditions. The amine attacks the carbonyl carbon, leading to the formation of the Fmoc-protected amine.[22][23]
Deprotection Mechanism: The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[20][22] The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cB elimination to release the free amine and dibenzofulvene. The piperidine also acts as a scavenger for the dibenzofulvene byproduct.[24]
Experimental Protocols
Protocol 5: Fmoc-Protection of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
-
Dissolve 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine (1.0 eq.) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C and add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq.) in dioxane dropwise.[22]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer to a pH of 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the Fmoc-protected amine.
Protocol 6: Deprotection of Fmoc-protected 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
-
Dissolve the Fmoc-protected amine (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.[20]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual piperidine.
-
The crude product can often be used directly in the next step or purified by chromatography.
Comparative Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Boc₂O, base (e.g., TEA, NaOH), various solvents (THF, DCM, water)[8][25] | Mild acid (TFA, HCl)[11][12] | Stable to bases and nucleophiles; robust. | Requires acidic conditions for removal, which may not be suitable for all substrates. |
| Cbz | Cbz-Cl, base (e.g., Na₂CO₃), aqueous/organic solvent mixtures[15][18] | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH)[15][17] | Stable to acidic and basic conditions; mild deprotection via hydrogenolysis. | Hydrogenolysis is incompatible with reducible functional groups (e.g., alkenes, alkynes).[26] |
| Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), aqueous/organic solvent mixtures[22] | Mild base (e.g., 20% piperidine in DMF)[20] | Orthogonal to acid-labile and hydrogenolysis-labile groups; very mild deprotection. | Labile to basic conditions; the fluorenyl group can sometimes cause solubility issues. |
Visualization of Protection and Deprotection Workflows
Caption: Workflows for Boc, Cbz, and Fmoc protection and deprotection.
Conclusion
The choice of a protecting group for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is a strategic decision that depends on the planned synthetic route. The Boc group offers robust protection and is a good general-purpose choice, provided the subsequent steps are compatible with acidic deprotection. The Cbz group provides excellent stability and a mild deprotection method, ideal for substrates sensitive to acids and bases but tolerant of reductive conditions. The Fmoc group is the preferred choice when orthogonality to both acid- and hydrogenolysis-labile groups is required, offering very mild deprotection conditions. By carefully considering the factors outlined in this application note, researchers can select the optimal protecting group strategy to facilitate the successful synthesis of complex molecules derived from this valuable fluorinated building block.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Retrieved from [Link]
-
ACS Publications. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). THIOPHENE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
SpringerLink. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). THIOPHENE. Retrieved from [Link]
-
SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
PMC. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
PMC. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved from [Link]
-
ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Retrieved from [Link]
-
ACS Publications. (2006, September 9). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Gases Grit. (2024, March 5). Protecting Groups And Their Essential Role In Peptide API Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikidot. (2017, March 7). Protecting Groups - Lokey Lab Protocols. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]
-
MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
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Application Note: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine as a High-Value Fragment in FBDD
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics by screening small, low-complexity molecules (fragments) to efficiently probe the chemical space of a target protein's binding pocket. Among the diverse chemical space available, fluorinated fragments have emerged as exceptionally powerful tools due to their utility in ligand-observed 19 F Nuclear Magnetic Resonance (NMR) screening.
This application note details the structural rationale, physicochemical advantages, and experimental workflows for utilizing 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine as a premium fragment in FBDD campaigns. By combining a bioisosteric thiophene core, a strategically positioned gem-difluoro group, and a versatile primary amine, this molecule serves as an ideal starting point for structure-guided drug design.
Structural Rationale & Physicochemical Profiling
The selection of a fragment in FBDD is never arbitrary; it must strictly adhere to the "Rule of Three" (Ro3) while offering distinct vectors for synthetic elaboration. The architecture of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine provides three synergistic advantages[1][2]:
The Thiophene Core (Aromatic Probe): Thiophene is a classical bioisostere for a phenyl ring. Its slightly smaller steric volume and altered electron distribution (due to the heteroatom) allow it to probe deep hydrophobic pockets or engage in π
π / cation- π interactions with aromatic amino acid residues (e.g., Trp, Phe, Tyr) that a standard benzene ring might sterically clash with.The gem-Difluoro Group ( −CF2− ):
-
Screening Handle: Fluorine-19 has a nuclear spin of ½, 100% natural abundance, and no background signal in biological matrices. The −CF2− group provides a sharp, highly sensitive singlet or multiplet in 19 F NMR, making it ideal for high-throughput mixture screening[3].
-
Metabolic Stability: The difluoro substitution blocks cytochrome P450-mediated oxidation at the vulnerable thienylic position.
-
pKa Modulation (Causality): The strong electron-withdrawing inductive effect of the two fluorine atoms dramatically pulls electron density away from the adjacent nitrogen. This lowers the pKa of the primary amine from a typical aliphatic ~10.5 down to ~7.1[2][4]. At physiological pH (7.4), a significant fraction of the fragment exists as a neutral free base, which drastically improves passive membrane permeability and reduces non-specific, promiscuous electrostatic binding often seen with highly basic amines.
The Primary Amine ( −NH2 ): Acts as a critical hydrogen bond donor/acceptor in the primary binding event and serves as a highly reactive synthetic handle for subsequent "fragment growing" (e.g., via amide coupling, reductive amination, or urea formation).
Table 1: Physicochemical Properties
Data summarized to demonstrate strict compliance with Astex Rule of Three (Ro3) guidelines for FBDD.
| Property | Value | Ro3 Threshold | FBDD Advantage |
| Molecular Weight (MW) | 163.18 g/mol | ≤ 300 | High ligand efficiency (LE); leaves room for growth. |
| LogP (Estimated) | ~1.2 | ≤ 3.0 | Optimal aqueous solubility for high-concentration assays. |
| pKa (Conjugate Acid) | ~7.1 | N/A | Reduced basicity limits off-target promiscuity. |
| H-Bond Donors (HBD) | 2 | ≤ 3 | Capable of forming key interactions with target backbone. |
| H-Bond Acceptors (HBA) | 3 | ≤ 3 | Fluorine and nitrogen act as potential acceptors. |
| Rotatable Bonds | 2 | ≤ 3 | Low entropic penalty upon target binding. |
Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Ligand-Observed 19 F NMR Screening (CPMG)
The Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment exploits the difference in transverse relaxation time ( T2 ) between a free small molecule and a protein-bound molecule. When the fragment binds to the massive protein, it adopts the protein's slow tumbling rate, causing rapid T2 relaxation and subsequent broadening or attenuation of the 19 F NMR signal[5].
Materials:
-
Fragment mixture (including 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine) dissolved in DMSO- d6 .
-
Target protein in NMR-compatible buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4, 10% D 2 O).
-
Reference standard: Trifluoroacetic acid (TFA) or a known non-binding fluorinated compound (internal control).
Step-by-Step Methodology:
-
Mixture Preparation: Pool 10-15 fluorinated fragments, ensuring their 19 F chemical shifts are separated by at least 0.05 ppm to prevent signal overlap.
-
Sample Formulation: Prepare a 500 μ L NMR sample containing 50 μ M of each fragment and 50 μ M of the non-binding reference standard. Keep DMSO concentration ≤ 2% (v/v) to prevent protein denaturation.
-
Reference Spectrum (Free State): Acquire a 1D 19 F CPMG NMR spectrum of the fragment mixture without the protein. Apply a T2 filter (e.g., 200-400 ms) to establish baseline signal intensities.
-
Protein Addition: Add the target protein to the NMR tube to achieve a final protein concentration of 5-10 μ M (Fragment:Protein ratio of 10:1 to 5:1).
-
Binding Spectrum (Bound State): Re-acquire the 19 F CPMG spectrum using the exact same parameters.
-
Self-Validation & Analysis: Overlay the free and bound spectra. A true hit is confirmed if the target fragment's signal intensity decreases by >30% compared to the free state, while the non-binding reference standard signal remains unchanged. If the reference signal also drops, the protein has aggregated or precipitated, invalidating the run.
Figure 1: Mechanistic basis of ligand-observed 19F NMR CPMG screening via T2 relaxation.
Protocol 2: Fragment Elaboration via Amide Coupling
Once binding is confirmed and the structural pose is resolved (via X-ray crystallography), the primary amine serves as the vector for fragment growing. The lowered pKa of the gem-difluoro amine makes it slightly less nucleophilic than a standard amine, requiring efficient coupling reagents.
Step-by-Step Methodology:
-
Activation: Dissolve the extended carboxylic acid building block (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active OAt ester. Causality: HATU is chosen over EDC/HOBt to overcome the reduced nucleophilicity of the difluorinated amine and ensure rapid coupling without racemization.
-
Coupling: Add 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine (1.0 eq) to the activated mixture. Stir at room temperature for 2-4 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing: Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the elaborated lead compound.
FBDD Workflow Visualization
The integration of this fragment into a broader drug discovery pipeline requires a logical progression from library design to lead optimization.
Figure 2: FBDD workflow utilizing 19F NMR screening and structure-guided fragment elaboration.
References
-
Applications of 19F-NMR in Fragment-Based Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link][1]
-
Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR Source: New Journal of Chemistry / ResearchGate URL:[Link][3]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source: ACS Omega URL:[Link][5]
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction (Effects of gem-difluoro motif on basicity) Source: National Institutes of Health (NIH) / PMC URL:[Link][2]
Sources
- 1. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-DIFLUOROETHYLAMINE | 430-67-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Topic: Scale-up Synthesis Methods for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering profound control over metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The gem-difluoroethylamino moiety, in particular, serves as a crucial bioisostere for amide bonds and can significantly modulate the basicity of the amine nitrogen, which in turn influences pharmacokinetic properties such as oral bioavailability.[3][4] This application note provides a detailed guide to the scalable synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine and its derivatives, a scaffold of significant interest due to the prevalence of the thiophene motif in pharmaceuticals.[5] We present robust and scalable protocols, explain the rationale behind key experimental choices, and offer insights into process optimization for large-scale production.
Introduction: The Strategic Value of β,β-Difluoro-β-arylethylamines
The 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine framework belongs to the class of β,β-difluoro-β-arylethylamines. The strategic placement of the gem-difluoro group adjacent to a thiophene ring and an amino group offers several advantages in drug design:
-
Metabolic Shielding: The strong C-F bonds at the benzylic-equivalent position can block oxidative metabolism, a common liability for many drug candidates.[2]
-
Modulation of pKa: The potent electron-withdrawing nature of the CF2 group significantly lowers the basicity (pKa) of the primary amine compared to its non-fluorinated analogue. This modulation is critical for optimizing properties like cell permeability, target binding, and avoiding off-target effects (e.g., hERG channel binding).[3]
-
Conformational Control: The fluorine atoms can influence the conformational preferences of the molecule through steric and electronic effects, potentially leading to enhanced binding affinity for biological targets.
-
Bioisosterism: The CF2 group is a well-established bioisostere of a carbonyl group or an ether oxygen, allowing for the design of novel analogues of existing drugs with improved properties.[3]
This guide focuses on providing practical and scalable synthetic routes to access this valuable building block, moving beyond laboratory-scale procedures to methods suitable for multi-gram and kilogram production.
Retrosynthetic Analysis and Core Synthetic Strategies
A logical retrosynthetic analysis of the target amine points to several key precursor classes. The most direct and industrially viable disconnections involve the formation of the C-N bond, suggesting a ketone, imine, or nitro compound as the penultimate intermediate.
Caption: Core retrosynthetic strategies for the target amine.
Based on this analysis, three primary scalable strategies emerge:
-
Reductive Amination of a Ketone Precursor: A robust and widely used method in industry for amine synthesis due to the availability of a wide range of reducing agents and amine sources.[6]
-
Asymmetric Synthesis via Chiral Auxiliaries: Essential for producing enantiomerically pure amines, which is often a regulatory requirement for chiral drugs. The use of tert-butanesulfinamide (Ellman's auxiliary) is a field-proven, scalable method.[7]
-
Reduction of a Nitroalkane: A classical and cost-effective method for large-scale amine production, typically involving catalytic hydrogenation.[1]
Recommended Protocols for Scalable Synthesis
The following protocols are designed with scalability, safety, and practicality as primary considerations.
Protocol 1: Scalable Racemic Synthesis via Reductive Amination
This two-step approach is arguably the most direct and cost-effective method for producing the racemic amine on a large scale. The key is the efficient synthesis of the difluorinated ketone precursor.
Caption: Workflow for the racemic reductive amination route.
Step 1: Synthesis of 2,2-Difluoro-1-(thiophen-2-yl)ethanone
-
Rationale: This step utilizes a standard organometallic addition to an ester. Lithiation of thiophene followed by reaction with a difluoroacetate ester is a reliable method for forming the C-C bond. Using ethyl difluoroacetate is cost-effective for large-scale work.
-
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl difluoroacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Heptane
-
-
Procedure:
-
To a suitably sized, oven-dried, and inerted (N2/Ar) reactor, add anhydrous THF. Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add thiophene (1.0 eq) to the cold THF.
-
Slowly add n-BuLi (1.05 eq) dropwise via an addition funnel, maintaining the internal temperature below -70 °C. Safety Note: n-BuLi is highly pyrophoric. Handle with extreme care under an inert atmosphere.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, dissolve ethyl difluoroacetate (1.2 eq) in anhydrous THF.
-
Slowly add the solution of ethyl difluoroacetate to the 2-lithiothiophene solution, again maintaining the temperature below -70 °C. A significant exotherm may occur.
-
After the addition is complete, stir the reaction at -78 °C for 2-3 hours.
-
Slowly quench the reaction by adding 1M HCl, ensuring the temperature does not rise above -20 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate or MTBE.
-
Wash the combined organic layers with saturated NaHCO3 solution, then brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
The crude ketone can often be used directly in the next step. For higher purity, purification by vacuum distillation or crystallization from a heptane/ethyl acetate mixture may be performed.
-
Step 2: Reductive Amination to form 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
-
Rationale: The Leuckart-Wallach reaction using ammonium formate is a classic, one-pot method that is highly effective for scale-up.[6][8] It uses inexpensive reagents and avoids the need for high-pressure hydrogenation equipment in this variation.
-
Materials:
-
2,2-Difluoro-1-(thiophen-2-yl)ethanone (from Step 1)
-
Ammonium formate
-
Formic acid
-
Methanol or Ethanol
-
Sodium Hydroxide (NaOH) solution, 5M
-
Dichloromethane (DCM) or Ethyl Acetate
-
-
Procedure:
-
Charge the reactor with the crude ketone (1.0 eq), ammonium formate (5-10 eq), and formic acid (2-5 eq). Note: The large excess of the formamide reagent drives the reaction to completion.
-
Heat the mixture to 160-180 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully add 5M NaOH solution to basify the mixture to pH > 12. Caution: This is an exothermic process and may release ammonia gas.
-
Extract the product into DCM or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification is typically achieved by vacuum distillation or by salt formation (e.g., hydrochloride salt) and crystallization.
-
Protocol 2: Asymmetric Synthesis via Ellman's Auxiliary
For applications requiring a single enantiomer, this method provides high diastereoselectivity and a reliable means of obtaining the desired product.[7]
Step 1: Condensation to form Chiral N-sulfinylimine
-
Rationale: The ketone is condensed with an enantiopure tert-butanesulfinamide. Titanium(IV) ethoxide is a mild and effective Lewis acid to promote the condensation and act as a water scavenger.
-
Materials:
-
2,2-Difluoro-1-(thiophen-2-yl)ethanone
-
(R)- or (S)-2-Methylpropane-2-sulfinamide (tert-butanesulfinamide)
-
Titanium(IV) ethoxide (Ti(OEt)4)
-
Anhydrous THF
-
-
Procedure:
-
To an inerted reactor, add the ketone (1.0 eq), the chiral sulfinamide (1.05 eq), and anhydrous THF.
-
Add Ti(OEt)4 (2.0 eq) portion-wise or via syringe at room temperature.
-
Heat the mixture to 65-70 °C and stir for 12-24 hours, monitoring by TLC/LC-MS for the disappearance of the ketone.
-
Cool the reaction to room temperature and quench by adding brine. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of celite to remove titanium salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate to yield the crude sulfinylimine, which is typically used directly in the next step without further purification.
-
Step 2: Diastereoselective Reduction
-
Rationale: The reduction of the C=N bond is directed by the bulky tert-butylsulfinyl group, leading to high diastereoselectivity. Sodium borohydride is a safe, inexpensive, and effective reducing agent for this transformation on a large scale.
-
Materials:
-
Crude N-sulfinylimine
-
Sodium borohydride (NaBH4)
-
Methanol
-
-
Procedure:
-
Dissolve the crude sulfinylimine in methanol and cool the solution to -40 °C.
-
Add NaBH4 (2.0-3.0 eq) portion-wise, keeping the internal temperature below -30 °C.
-
Stir the reaction for 3-5 hours at -40 °C.
-
Quench the reaction by slowly adding saturated ammonium chloride (NH4Cl) solution.
-
Warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organics with brine, dry over Na2SO4, and concentrate to give the crude protected amine.
-
Step 3: Deprotection to Yield Enantiopure Amine
-
Rationale: The sulfinyl group is readily cleaved under acidic conditions. Using HCl in methanol or dioxane allows for the simultaneous deprotection and formation of the hydrochloride salt, which often facilitates purification by crystallization.
-
Materials:
-
Crude N-tert-butylsulfinyl amine
-
HCl in 1,4-dioxane (4M) or Methanol
-
-
Procedure:
-
Dissolve the crude material in methanol.
-
Add HCl solution (3-4 eq) and stir at room temperature for 1-2 hours.
-
The product hydrochloride salt will often precipitate from the solution. The slurry can be stirred for an additional hour at 0 °C to maximize yield.
-
Collect the solid by filtration, wash with cold diethyl ether or MTBE, and dry under vacuum to yield the enantiomerically pure amine hydrochloride salt.
-
Data Summary and Comparison
| Synthetic Route | Key Reagents | Typical Overall Yield | Pros for Scale-up | Cons for Scale-up |
| Racemic Reductive Amination | n-BuLi, Ethyl Difluoroacetate, Ammonium Formate | 40-60% | Inexpensive reagents; Robust, high-temperature reaction; One-pot amination. | Cryogenic conditions (-78°C) for lithiation; Use of pyrophoric n-BuLi; High reaction temperature for amination. |
| Asymmetric Synthesis | Chiral Sulfinamide, Ti(OEt)4, NaBH4, HCl | 50-70% | High enantiopurity (>98% ee); Mild reaction conditions; Readily available chiral auxiliary. | Higher cost of chiral auxiliary and titanium reagent; Additional steps (protection/deprotection); Stoichiometric use of Lewis acid. |
| Nitroalkane Reduction | Thiophene, Nitro-difluoro-acetylating agent, H2/Pd-C | 35-55% | Potentially very low cost; Avoids pyrophoric reagents; Hydrogenation is a clean reaction. | Synthesis of nitro precursor can be challenging; Requires high-pressure hydrogenation equipment; Catalyst handling and safety. |
Mechanistic and Workflow Visualization
General Synthesis Logic
Caption: Logical workflow from starting materials to final products.
Mechanism of Diastereoselective Reduction
Caption: Simplified model for hydride attack on the sulfinylimine.
Conclusion
The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine derivatives is readily achievable on a large scale using established chemical principles. For rapid access to racemic material for initial screening, a two-step sequence involving organometallic addition to ethyl difluoroacetate followed by a Leuckart-Wallach reductive amination is recommended as a robust and economical choice. For the production of enantiopure clinical candidates, an asymmetric approach employing Ellman's chiral auxiliary offers a reliable and high-yielding pathway with excellent stereocontrol. The choice of route will ultimately depend on the specific project requirements, including cost, scale, and the need for stereochemical purity.
References
-
Fluorinated Amines - Organofluorine / Alfa Chemistry . Provides an overview of the synthesis and importance of fluorinated amines, including methods like hydrogenation reduction.
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS . Discusses modern, safe, and scalable flow-chemistry methods for accessing α,α-difluoromethylene amines.
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions . Describes palladium-catalyzed methods for creating gem-difluoro olefins, which are related structures.
-
synthesis of fluorinated building blocks at Enamine - YouTube . A video describing industrial practices for synthesizing various fluorinated building blocks, including the use of reagents like sulfur tetrafluoride.
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC . The full-text article corresponding to reference[9], detailing gram-scale synthesis.
-
2-Fluoro-2-phenylethan-1-amine|CAS 55601-20-2 - Benchchem . Details the properties and common synthetic routes for a closely related analogue, highlighting the reductive amination of a ketone precursor.
-
Synthesis of Fluorinated Amines: A Personal Account - PMC . An account of developing novel strategies for synthesizing various fluorinated amine derivatives.
-
Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au . A publication detailing strategies for accessing fluorinated amines from C1 sources like CO2 and CS2.
-
Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds... - MDPI . Describes methods for creating gem-difluorinated compounds, relevant to precursor synthesis.
-
Synthesis of gem-Difluorides from Aldehydes Using DFMBA. - ResearchGate . Discusses various deoxyfluorinating reagents for installing difluoromethylene units.
-
(PDF) Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - ResearchGate . A PDF version of the research paper on gem-difluoro olefin synthesis.
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC . Details the synthesis of medicinally relevant α-difluoroalkylated tertiary amines and discusses the electronic influence of the gem-difluoro group.
-
Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine | Request PDF . Describes the Leuckart-Wallach reaction for the amination of a trifluoromethyl ketone.
-
Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC . Details advanced catalytic asymmetric methods for difluoroalkylation.
-
Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride . Mentions classic methods for synthesizing gem-difluorinated molecules.
-
Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University . An overview of the versatile and widely used tert-butanesulfinamide method for asymmetric amine synthesis, used on metric-ton scales.
-
Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane - ResearchGate . Discusses the direct amination of halo-difluoroethane precursors.
-
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine - Crescent Chemical Company . A commercial listing for the target compound.
-
2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine - Sigma-Aldrich . A commercial listing providing CAS number and basic properties of the target compound.
-
Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) . A review on the synthesis of enantioenriched gem-difluoroalkenes, precursors to related saturated systems.
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . A review of the Leuckart reaction, a one-pot reductive amination method.
-
Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC . Describes a multigram-scale synthesis involving deoxofluorination, relevant for precursor synthesis.
-
Continuous Flow Synthesis of Difluoroamine Systems by Direct Fluorination - ResearchGate . Describes the use of continuous flow for direct fluorination reactions.
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable... Ebola Virus Entry Inhibitors - PMC . Shows examples of complex thiophene derivatives in medicinal chemistry.
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine... - AIR Unimi . Provides an excellent case study on the process development and scale-up of a related fluorinated amine building block.
-
Synthesis of new thiophenic derivatives - Sciforum . Describes the synthesis of 2-aminothiophene derivatives using the Gewald reaction.
-
Difluoroethylamines as an amide isostere in inhibitors of cathepsin K - PubMed . A publication demonstrating the use of the difluoroethylamine group as an amide isostere to improve oral bioavailability.
-
Synthesis, Characterization of thiophene derivatives and its biological applications . A paper discussing the synthesis and biological importance of various thiophene derivatives.
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC . A review covering the broad importance of the 2-phenethylamine scaffold in drug discovery.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Fluoro-2-phenylethan-1-amine|CAS 55601-20-2 [benchchem.com]
- 3. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoroethylamines as an amide isostere in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalwjarr.com [journalwjarr.com]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Application Note: Solvent Selection Strategies for Reactions Involving Fluorinated Ethylamines
Introduction
Fluorinated ethylamines—most notably 2,2,2-trifluoroethylamine (TFEA)—are highly privileged building blocks in modern medicinal chemistry and drug development. The incorporation of a trifluoroethyl moiety is a proven strategy to enhance a drug candidate's metabolic stability, increase lipophilicity, and modulate the pKa of adjacent functional groups.
However, the strong electron-withdrawing nature of fluorine atoms fundamentally alters the chemical reactivity of the amine. For researchers and process chemists, the dramatic reduction in nucleophilicity means that standard amination protocols often fail or result in poor yields. This application note details the causality behind solvent selection, providing self-validating protocols to successfully execute amide couplings and nucleophilic aromatic substitutions (SNAr) using fluorinated ethylamines.
The Fluorine Effect: Basicity and Nucleophilicity
The inductive electron-withdrawing effect (-I) of fluorine atoms pulls electron density away from the nitrogen lone pair. This stabilizes the free base but severely destabilizes the protonated conjugate acid. While unsubstituted ethylamine has a pKa of approximately 10.6, the addition of fluorine atoms drops the basicity precipitously. For example, 2,2,2-trifluoroethylamine exhibits a pKa of 5.7[1], representing a nearly 100,000-fold decrease in basicity compared to its non-fluorinated analog. This directly correlates with a massive reduction in nucleophilicity, making it a highly sluggish reactant[2].
Quantitative Data: Physicochemical Properties of Fluorinated Ethylamines
| Compound | Structure | pKa (Conjugate Acid) | Relative Nucleophilicity |
| Ethylamine | CH₃CH₂NH₂ | ~10.6 | High |
| 2-Fluoroethylamine | FCH₂CH₂NH₂ | ~9.0 | Moderate |
| 2,2-Difluoroethylamine | F₂CHCH₂NH₂ | ~7.3 | Low |
| 2,2,2-Trifluoroethylamine | F₃CCH₂NH₂ | 5.7 | Very Low |
Causality in Solvent Selection
Because fluorinated ethylamines are poor nucleophiles, the solvent cannot be a passive medium; it must actively lower the activation energy of the transition state or stabilize highly reactive intermediates.
Amide Couplings: For amide bond formation, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are the gold standard. These solvents are required to solubilize highly reactive coupling reagents (e.g., HATU) and stabilize the polar O-At active ester intermediates without hydrogen-bonding to the already weak amine nucleophile[3]. Recently, aqueous surfactant systems (e.g., HPMC/water) have also been utilized to force hydrophobic substrates and fluorinated amines into micellar environments, artificially increasing their effective local concentration.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions involving TFEA, the formation of the anionic Meisenheimer complex is the rate-determining step. Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) are strictly required. DMSO excels here because its high dielectric constant strongly solvates the cationic counter-ion of the base (e.g., K⁺), leaving the amine and the base unencumbered, while simultaneously stabilizing the charge-separated transition state[4].
Caption: Decision matrix for solvent selection in fluorinated ethylamine reactions.
Validated Experimental Protocols
Protocol 1: High-Yield Amide Coupling with 2,2,2-Trifluoroethylamine
Causality Check: TFEA is typically supplied as a hydrochloride salt due to the volatility of the free base. It must be neutralized in situ. The use of HATU in DMF ensures the rapid formation of a highly reactive active ester, which is necessary to capture the poorly nucleophilic TFEA before hydrolytic degradation of the ester occurs[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Self-Validation: Ensure the DMF is strictly anhydrous (Karl Fischer titration < 50 ppm); trace moisture will rapidly quench the HATU reagent.
-
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at 0 °C for 15 minutes.
-
Self-Validation: The solution will typically transition to a pale yellow color, visually indicating successful active ester formation.
-
-
Amination: Add 2,2,2-trifluoroethylamine hydrochloride (1.5 eq) in one portion. The excess DIPEA serves a dual purpose: neutralizing the HCl salt to liberate the free base of TFEA in situ and acting as an acid scavenger.
-
Reaction: Allow the mixture to warm naturally to room temperature and stir for 18 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: SNAr of 2,2,2-Trifluoroethylamine with an Aryl Fluoride
Causality Check: The strong electron-withdrawing effect of the CF₃ group makes TFEA a sluggish SNAr nucleophile. DMSO is explicitly chosen to maximize the thermodynamic stability of the anionic Meisenheimer transition state, accelerating the reaction[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the electrophile (e.g., 1-fluoro-2,4-dinitrobenzene or a substituted fluoropyridine, 1.0 eq) in anhydrous DMSO (0.5 M).
-
Base Addition: Add anhydrous K₂CO₃ (2.5 eq).
-
Self-Validation: Ensure the K₂CO₃ is finely powdered. High surface area is crucial for efficient heterogeneous deprotonation in DMSO.
-
-
Amination: Add 2,2,2-trifluoroethylamine (2.0 eq). Seal the reaction vessel if the temperature approaches the boiling point of the amine.
-
Heating: Heat the reaction mixture to 90 °C for 5–12 hours.
-
Self-Validation: Monitor reaction progression via LC-MS. The disappearance of the aryl fluoride peak confirms the completion of the rate-determining step.
-
-
Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water. The highly polar DMSO will partition into the water, causing the less polar substituted arylamine product to precipitate. Filter the solid, wash with cold water, and dry under high vacuum.
Caption: Mechanistic workflow of SNAr reaction stabilized by polar aprotic solvents like DMSO.
Conclusion
The successful integration of fluorinated ethylamines into molecular scaffolds requires a fundamental understanding of how fluorine's electronegativity perturbs amine reactivity. By selecting solvents that either hyper-activate the electrophile (DMF/HATU for amides) or stabilize high-energy anionic intermediates (DMSO for SNAr), chemists can bypass the inherent poor nucleophilicity of these valuable bioisosteres, ensuring robust and scalable synthetic workflows.
References
- Source: uni-muenchen.
- Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL
- Diastereoselective Arylithium Addition to an α-Trifluoromethyl Imine Source: ACS Publications URL
- Source: uni-konstanz.
- Source: Researcher.
- Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor Source: PMC - NIH URL
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Coupling Reactions with 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Welcome to the Advanced Applications Support Center. Working with 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine presents a unique intersection of synthetic challenges. As a researcher, you are dealing with two competing electronic and steric phenomena:
-
Severe Amine Deactivation: The adjacent α,α -difluoro group exerts a powerful inductive electron-withdrawing effect (-I effect), drastically reducing the electron density on the primary amine and raising the activation energy for nucleophilic attack.
-
Catalyst Poisoning: The thiophene ring acts as a soft ligand. In transition-metal-catalyzed cross-couplings, the sulfur atom can coordinate to soft metals like Pd(0) or Pd(II), forming stable off-cycle resting states that kill catalytic turnover.
This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to overcome these specific bottlenecks.
Amide Bond Formation (Peptide Coupling)
Q: My standard EDC/HOBt coupling is yielding <10% product with this amine. Why is it unreactive, and how can I force the reaction to completion?
Causality & Mechanism: The α,α -difluoro substitution pulls electron density away from the nitrogen lone pair, making it a remarkably poor nucleophile[1]. Standard carbodiimide-generated active esters (like OAt or OBt esters) are simply not electrophilic enough to be captured by this deactivated amine before they undergo competitive hydrolysis or inactive N -acyl urea rearrangement.
Solution: You must increase the electrophilicity of the acyl donor. The most reliable method is converting your carboxylic acid to an acid chloride . If your substrate contains acid-sensitive functional groups, bypass EDC/HOBt entirely and use HATU or COMU [2]. These uronium-based reagents generate highly reactive 7-azabenzotriazole active esters. Pair this with a non-nucleophilic base (DIPEA) and apply gentle heating to overcome the high activation barrier.
Workflow for optimizing amide coupling reactions with deactivated alpha,alpha-difluoroamines.
Self-Validating Protocol: Acid Chloride Coupling
-
Acyl Donor Generation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) and 1 drop of DMF at 0 °C. Stir for 2 hours at room temperature.
-
Validation Step: Do not proceed blindly. Quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol. Analyze via LC-MS. If the methyl ester is observed (>95% conversion), the acid chloride has been successfully generated.
-
Concentration: Remove volatiles under reduced pressure to eliminate excess oxalyl chloride and HCl. Redissolve the crude acid chloride in anhydrous DCM.
-
Coupling: Cool to 0 °C. Add DIPEA (3.0 equiv), followed by 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine (1.1 equiv).
-
Monitoring: Warm to room temperature and stir for 4–12 hours. The high reactivity of the acid chloride compensates for the amine's poor nucleophilicity, typically driving the reaction to >85% yield.
Buchwald-Hartwig Cross-Coupling
Q: My Pd-catalyzed C-N coupling is failing. I see unreacted amine, dehalogenated aryl halide, and Pd-black precipitation. What is happening?
Causality & Mechanism: This is a dual-failure scenario. First, the thiophene ring coordinates to the Pd(0) or Pd(II) intermediates, poisoning the catalyst and causing it to crash out as Pd-black. Second, the deactivated −CF2−CH2−NH2 amine struggles to coordinate to the Pd(II) complex[3]. This stalls the catalytic cycle at the amine coordination/deprotonation step, allowing competitive β -hydride elimination or protodehalogenation of the aryl halide to dominate[4].
Solution: You must use sterically demanding, electron-rich biarylphosphine ligands such as BrettPhos or tBuXPhos [5]. The extreme steric bulk of these ligands creates a protective shield around the Pd center, physically preventing the planar thiophene sulfur from coordinating. Furthermore, these ligands accelerate the rate-limiting reductive elimination step, pushing the deactivated amine through the cycle before side reactions can occur[6].
Catalytic cycle of Buchwald-Hartwig amination highlighting the CF2-amine coordination bottleneck.
Self-Validating Protocol: BrettPhos Pd G3 Amination
-
Preparation: In a nitrogen-filled glovebox, charge a vial with Aryl Halide (1.0 equiv), 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine (1.2 equiv), NaOt-Bu (1.5 equiv), and BrettPhos Pd G3 precatalyst (2–5 mol%).
-
Solvent: Add anhydrous, degassed 1,4-dioxane or toluene (0.2 M). Seal the vial.
-
Reaction: Heat at 90–110 °C for 12 hours.
-
Validation Step: Monitor the reaction via GC-MS or LC-MS after 2 hours.
-
Diagnostic A: If the aryl halide is consumed but no product is formed, the catalyst is active but the amine is failing to coordinate. Action: Increase temperature or switch to a stronger base like LiHMDS.
-
Diagnostic B: If the aryl halide remains completely unreacted, the thiophene has poisoned the active Pd(0) species. Action: Increase the ligand-to-palladium ratio or switch to a bulkier ligand like AdBrettPhos.
-
Quantitative Data Summary: Reagent Selection Matrix
To assist in experimental design, the following table summarizes expected conversion rates and yields based on internal benchmarking and literature precedents for α,α -difluoroamines[1][5].
| Coupling Type | Reagent / Catalyst System | Base | Temp (°C) | Expected Yield | Primary Failure Mode |
| Amide | EDC / HOBt | DIPEA | 25 | < 15% | Amine fails to trap active ester |
| Amide | HATU | DIPEA | 50 | 60 - 75% | Slow kinetics; requires heating |
| Amide | Acid Chloride | Pyridine | 25 | 85 - 95% | None (Highly efficient) |
| C-N Cross | Pd2(dba)3 / BINAP | Cs2CO3 | 100 | < 10% | Thiophene poisoning (Pd black) |
| C-N Cross | RuPhos Pd G3 | NaOt-Bu | 90 | 40 - 50% | Slow reductive elimination |
| C-N Cross | BrettPhos Pd G3 | NaOt-Bu | 100 | 75 - 90% | Base-sensitive functional groups |
References
-
Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
The Buchwald-Hartwig Amination After 25 Years Angewandte Chemie International Edition[Link]
Sources
- 1. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting gem-Difluoro Amine Reactions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter significant roadblocks when working with gem-difluoro bioisosteres.
While the introduction of a gem-difluoro group is highly desirable in medicinal chemistry for enhancing metabolic stability and lipophilicity, it imposes a severe dual penalty on adjacent amines: extreme steric hindrance (due to the large van der Waals radius of fluorine) and electronic deactivation (due to the strong electron-withdrawing inductive effect, -I)[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these bottlenecks in your synthetic workflows.
Amide Coupling with Hindered Fluoroamines
Q: My standard amide coupling protocols (e.g., HATU, EDC/HOBt) are failing to couple my carboxylic acid with 3,3-difluorocyclopentanamine. Why is this happening, and how can I overcome it?
A: The failure of standard coupling reagents with substrates like 3,3-difluorocyclopentanamine is a classic example of electronic and steric mismatch. The electron-withdrawing nature of the two fluorine atoms drastically reduces the electron density on the nitrogen atom, lowering its nucleophilicity[1]. Concurrently, the bulky gem-difluoro substituents create a "steric shield" that physically blocks the amine from attacking the moderately electrophilic active esters generated by HATU or EDC[1].
To overcome this, you must shift to highly reactive electrophiles that can force the reaction forward despite the poor nucleophilicity of the amine[2].
Solution: We recommend bypassing standard active esters and utilizing the Acid Chloride Method or BTFFH-mediated activation . BTFFH (fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates an acid fluoride in situ. Acid fluorides are uniquely suited for this because they are highly electrophilic yet remarkably stable against unwanted degradation, allowing for the elevated temperatures required to overcome the steric barrier[1].
Quantitative Reagent Selection Matrix
| Coupling Strategy | Intermediate Generated | Steric Tolerance | Nucleophilicity Requirement | Typical Yields (CF₂-Amines) |
| EDC / HOBt | HOBt Active Ester | Low | High | < 10% |
| HATU / DIPEA | HOAt Active Ester | Moderate | Moderate | 15 - 40% |
| BTFFH / DIPEA | Acid Fluoride | High | Low | 60 - 85% |
| Oxalyl Chloride | Acid Chloride | Very High | Very Low | 75 - 95% |
Protocol 1: BTFFH-Mediated Amide Coupling
This protocol is a self-validating system: the generation of the acid fluoride can be monitored by ¹⁹F NMR prior to amine addition.
-
Activation: Dissolve the carboxylic acid (1.3 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add BTFFH (1.5 equiv) and DIPEA (4.5 equiv). Stir at room temperature for 30 minutes to generate the acid fluoride in situ[1].
-
Coupling: Add the gem-difluoroamine (1.0 equiv, e.g., 3,3-difluorocyclopentanamine hydrochloride) directly to the reaction mixture[1].
-
Heating: Seal the reaction vessel and heat to 80 °C for 12–24 hours[1]. Causality note: The thermal energy is critical to overcome the high activation energy barrier imposed by the CF₂ steric bulk.
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.
Decision matrix for selecting amide coupling strategies for hindered gem-difluoroamines.
Buchwald-Hartwig Amination of Fluoroamines
Q: I am attempting a Buchwald-Hartwig cross-coupling using a gem-difluoroamine, but I am observing low conversion and significant protodehalogenation of my aryl halide. What is the mechanistic bottleneck?
A: In the standard Pd-catalyzed Buchwald-Hartwig cycle, the oxidative addition of the aryl halide to Pd(0) usually proceeds smoothly. However, the bottleneck occurs during the amine coordination and subsequent deprotonation steps. Because the gem-difluoroamine is a poor nucleophile, its coordination to the Pd(II) center is sluggish[3]. When coordination is delayed, the long-lived Pd(II) intermediate becomes highly susceptible to off-cycle side reactions, such as protodehalogenation of the aryl halide.
Solution: You must employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands designed specifically to accelerate these challenging steps.
-
For primary gem-difluoroamines, BrettPhos is optimal[3]. Its extreme steric bulk forces the palladium center into a highly reactive mono-ligated L-Pd(0) state, which accelerates oxidative addition, while its electron-rich nature facilitates the difficult reductive elimination step[3].
-
For secondary or highly hindered heterocyclic fluoroamines, RuPhos or t-BuXPhos should be utilized[3][4].
-
Additionally, use a strong, non-nucleophilic base like LiHMDS to force the deprotonation of the hindered amine-Pd complex without competing as a nucleophile[3].
Protocol 2: Buchwald-Hartwig Amination with BrettPhos
-
Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried reaction vial with Pd(OAc)₂ (5 mol%) and BrettPhos (5 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equiv), the gem-difluoroamine (1.2 equiv), and LiHMDS (1.5 equiv)[3].
-
Solvent & Reaction: Add anhydrous toluene (0.2 M)[3]. Seal the vial, remove it from the glovebox, and heat at 100 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via silica gel chromatography.
Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck of gem-difluoroamines.
Late-Stage Reductive Alkylation (Reformatsky-Type)
Q: Direct N-alkylation of my amine with a gem-difluoroalkyl halide is resulting in over-alkylation and beta-fluoride elimination. How can I cleanly introduce a gem-difluoroalkyl group?
A: Direct SN2 alkylation with fluorinated electrophiles is notoriously problematic due to competing elimination pathways (yielding defluorinated alkenes). Instead of alkylating an amine, a highly effective reverse-polarity approach is the iridium-catalyzed reductive alkylation of tertiary lactams and amides[5].
Solution: By utilizing Vaska's complex (IrCl(CO)(PPh₃)₂) and tetramethyldisiloxane (TMDS) as a mild reductant, you can chemoselectively reduce an amide to a metastable O-silylated hemiaminal[5]. This intermediate acts as a precursor to a highly reactive iminium ion, which is subsequently trapped by a difluoro-Reformatsky reagent (BrZnCF₂R)[5]. This completely bypasses the traditional SN2 steric penalties and provides pristine α-difluoroalkylated tertiary amines suitable for late-stage drug functionalization[5].
Sources
Diagnostic FAQs: Understanding the Causality of Defluorination
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in organofluorine chemistry: unwanted defluorination side reactions .
Fluorine’s unique stereoelectronic properties make it indispensable in drug development and agrochemicals. However, maintaining the integrity of the C–F bond during complex multi-step syntheses—particularly during basic conditions or transition-metal catalysis—requires precise mechanistic control. This guide synthesizes field-proven strategies, thermodynamic principles, and authoritative protocols to help you diagnose and eliminate defluorination.
Q1: Why is my fluorinated substrate degrading during a standard Buchwald-Hartwig or Suzuki cross-coupling reaction? Defluorination during palladium-catalyzed cross-coupling is typically driven by two competing pathways:
-
Transition-Metal Mediated C–F Activation: The transition metal (e.g., Pd(0)) undergoes an unintended oxidative addition into the C–F bond. While C–Cl and C–Br bonds are weaker, the high polarization of the C–F bond can attract electron-rich metal centers, especially at elevated temperatures [1].
-
Base-Promoted Cleavage: Strong bases required for the catalytic cycle (like NaOtBu or KOH) can act as nucleophiles, attacking the fluorinated ring via Nucleophilic Aromatic Substitution (SNAr) and expelling fluoride [2].
Q2: I am working with fluoropyridines. Why does my 2-fluoropyridine defluorinate instantly, while my 3-fluoropyridine remains stable under the exact same conditions? This is a classic manifestation of SNAr regioselectivity. 2-fluoropyridines and 4-fluoropyridines are highly susceptible to nucleophilic attack because the electron-withdrawing ring nitrogen stabilizes the negative charge developed in the Meisenheimer complex intermediate[1]. Resonance structures for 2- and 4-positions allow the negative charge to delocalize directly onto the electronegative nitrogen atom. The 3-position cannot achieve this stabilization, making the SNAr defluorination pathway thermodynamically unfavorable.
Q3: How do I select the right ligand to prevent oxidative addition into the C–F bond? The "magic triangle" of cross-coupling involves the substrate, base, and ligand [3]. If you are using standard, unhindered ligands like Pd(PPh₃)₄, the metal center is highly accessible and prone to side reactions. You must switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, or RuPhos). The steric bulk of these ligands physically shields the palladium center, preventing the tight coordination required to cleave the highly polarized but short C–F bond, while their electron-rich nature accelerates the desired oxidative addition into the target C–Cl or C–Br bond [1, 3].
Mechanistic Workflows & Visualizations
To effectively prevent defluorination, you must first identify the operative cleavage pathway in your specific reaction matrix.
Mechanistic pathways leading to unwanted defluorination in organic synthesis.
Troubleshooting workflow for optimizing cross-coupling of fluorinated substrates.
Quantitative Optimization Matrix
When tuning your reaction conditions, empirical data demonstrates that adjusting the base and ligand provides the highest yield recovery. Below is a summary of expected outcomes when optimizing parameters to prevent defluorination.
| Reaction Parameter | Defluorination Pathway | Recommended Adjustment | Expected Yield Improvement |
| Base: NaOtBu / KOH | Base-mediated SNAr | Switch to milder inorganic bases (Cs₂CO₃, K₃PO₄) or DBN [1, 4] | +30% to +50% |
| Ligand: Pd(PPh₃)₄ | Transition-metal C–F activation | Switch to bulky, electron-rich ligands (XPhos, RuPhos) [1, 3] | +20% to +40% |
| Temperature: >100 °C | Thermal C–F cleavage | Decrease to 70–80 °C and increase reaction time [3] | +15% to +25% |
| Solvent: DMF / DMSO | Solvation of naked F⁻ (promotes SNAr) | Switch to Toluene/H₂O biphasic systems | +10% to +20% |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol details a highly optimized Suzuki-Miyaura cross-coupling designed specifically to preserve sensitive C–F bonds (e.g., coupling 1-bromo-4-fluorobenzene without generating defluorinated biphenyls). This system is self-validating: the use of a biphasic mild base system physically separates the organic substrate from high concentrations of nucleophilic hydroxide/carbonate, suppressing SNAr.
Optimized Suzuki-Miyaura Coupling for Fluorinated Aryl Halides
Reagents & Materials:
-
Substrate: 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Catalyst/Ligand: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%) (Bulky ligand prevents C-F activation)
-
Base: K₂CO₃ (2.0 mmol, 2.0 equiv) (Mild base prevents SNAr)
-
Solvent: Toluene / H₂O (4:1 ratio, 5 mL total)
Step-by-Step Methodology:
-
Preparation of the Catalytic Species: In an oven-dried Schlenk flask under an inert argon atmosphere, add Pd₂(dba)₃ and XPhos. Add 2 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until the active Pd(0)-ligand complex forms (indicated by a color shift).
-
Substrate Addition: Add 1-bromo-4-fluorobenzene and the arylboronic acid to the flask.
-
Base Addition (Kinetic Control): Dissolve K₂CO₃ in 1 mL of degassed water. Add this aqueous solution dropwise to the organic mixture. Causality: The biphasic system ensures the base is slowly transferred to the organic layer, keeping the effective concentration of nucleophiles low and preventing base-mediated defluorination.
-
Temperature Control: Heat the reaction mixture strictly to 70 °C. Causality: High temperatures (>100 °C) exponentially increase the rate of C-F oxidative addition. 70 °C provides enough thermal energy for C-Br insertion while keeping C-F bonds intact [3].
-
Monitoring: Monitor the reaction strictly via LC-MS. Look for the desired mass [M+H]⁺. If a peak corresponding to[M-F+H]⁺ or [M-F+OH]⁺ appears, immediately cool the reaction to halt further defluorination.
-
Workup: Upon completion (typically 4-6 hours), cool to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual fluoride salts, which can act as autocatalytic degradation agents [2].
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.
References
Solving solubility issues of fluorinated thiophene salts
Q2: How does counter-ion exchange solve this without altering the thiophene core? A: Small counter-ions like chloride ( Cl− ) or bromide ( Br− ) have small ionic radii, leading to tight ion-pairing and high crystalline order. By exchanging these for bulky, charge-delocalized, and asymmetric anions—such as bis(trifluoromethanesulfonyl)imide ( TFSI− ) or hexafluorophosphate ( PF6− )—you introduce steric bulk[3]. This bulk physically forces the polymer chains or small molecules apart, increasing the free volume and disrupting the π
πQ3: My fluorinated thiophene- TFSI salt is still aggregating. What solvent system should I use? A: If steric disruption via counter-ion exchange isn't enough, you must use a solvent capable of chemically competing with the F⋯H hydrogen-bonding networks. Hexafluoroisopropanol (HFIP) is the premier choice here. HFIP possesses an exceptionally high hydrogen-bond donating ability ( α=1.96 ) and high ionizing power[3]. Using just 5–10% HFIP as a co-solvent in dichloromethane (DCM) or chloroform acts as a transient hydrogen-shuttle, breaking the inter-chain aggregations and allowing the primary solvent to solvate the salt[4].
Quantitative Data: Solvents & Counter-Ions
To make informed formulation decisions, compare the physical parameters of the solvents and anions below. The goal is to match a bulky anion with a solvent system that provides high H-bond donation.
| Component | Type | Key Parameter | Effect on Fluorinated Thiophene Salts |
| Chloride ( Cl− ) | Anion | Radius: ∼0.18 nm | Tight ion pairing; promotes insolubility in organics. |
| TFSI− | Anion | Radius: ∼0.33 nm | High steric bulk; disrupts lattice energy, enables solubility. |
| Chloroform ( CHCl3 ) | Solvent | H-Bond Donor ( α ): 0.20 | Poor standalone solvent for highly aggregated fluorinated salts. |
| HFIP | Co-solvent | H-Bond Donor ( α ): 1.96 | Exceptional at breaking F⋯H networks; use at 5-10% v/v. |
Step-by-Step Experimental Methodologies
Protocol 1: Anion Metathesis (Counter-Ion Exchange) to TFSI−
This protocol is a self-validating system: the successful exchange of the hydrophilic halide for the hydrophobic TFSI− anion will result in the immediate precipitation of the product from the aqueous phase, visually confirming the reaction.
-
Dissolution: Suspend 1.0 equivalent of the fluorinated thiophene halide salt in a polar protic solvent blend (e.g., 1:1 Methanol:Milli-Q Water) where it exhibits marginal solubility. Stir at 40°C until fully dissolved.
-
Reagent Preparation: In a separate vial, dissolve 2.0 equivalents of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) in a minimum volume of Milli-Q water.
-
Metathesis: Dropwise add the LiTFSI solution to the thiophene salt solution under vigorous magnetic stirring (800 rpm) at room temperature.
-
Validation & Isolation: A cloudy precipitate will form immediately as the bulky TFSI− replaces the halide, rendering the new salt highly hydrophobic. Allow the suspension to stir for 2 hours to ensure complete exchange.
-
Purification: Isolate the precipitate via vacuum filtration (using a PTFE membrane). Wash the filter cake with copious amounts of cold Milli-Q water to remove residual LiCl/LiBr and excess LiTFSI.
-
Drying: Dry the resulting solid under a high vacuum at 50°C for 24 hours.
Protocol 2: HFIP-Assisted Solvent Blending
If the TFSI− salt still exhibits kinetic trapping (aggregation) in standard solvents, use this orthogonal blending technique.
-
Initial Suspension: Weigh the dried fluorinated thiophene- TFSI salt into a clean, dry borosilicate vial. Add Dichloromethane (DCM) to reach 90% of your target total volume. The solution will likely appear turbid.
-
H-Bond Disruption: Add 10% (v/v) Hexafluoroisopropanol (HFIP) to the vial.
-
Energy Input: Cap the vial tightly and place it in an ultrasonic bath at 30°C for 10–15 minutes.
-
Mechanism: The ultrasonic cavitation provides the activation energy to break the macroscopic aggregates, while the HFIP molecules immediately cap the exposed fluorine and hydrogen sites via strong H-bonding, preventing re-aggregation[4]. The result will be a completely optically clear, homogeneous solution ready for spin-coating or further synthesis.
Mechanistic Pathway of Solubilization
Mechanistic pathway of lattice disruption and solvation via TFSI- and HFIP.
References
-
Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. ACS Publications.[Link]
-
Efficient Suppression of Dynamic Disorder in Organic Semiconductors via Electron-Donating and -Withdrawing Substituents. ResearchGate.[Link]
-
Electrochemical QCM-D for insights into organic mixed ionic–electronic conductors and transistors (OECTs). RSC Publishing.[Link]
-
Synthesis of Derivatives of Hexafluoroisopropanol. eGrove (University of Mississippi).[Link]
-
Hexafluoroisopropanol as a highly versatile solvent. ResearchGate.[Link]
Technical Support Center: Stability & Handling of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine in Acidic Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical behaviors of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine when exposed to acidic conditions.
This molecule presents a fascinating duality: it contains an electron-rich thiophene ring (traditionally sensitive to acids) and a basic primary amine, separated by a highly electron-withdrawing gem-difluoro ( −CF2− ) group. Understanding the causality behind how these functional groups interact is critical for optimizing your synthetic workflows, liquid-liquid extractions (LLE), and chromatographic methods.
Mechanistic Grounding: The Inductive Shielding Effect
To predict the behavior of this compound, we must look at the electronic push-and-pull within the molecule.
Unsubstituted thiophenes are electron-rich heteroaromatics. In the presence of strong Brønsted acids (e.g., HCl , H2SO4 ) and elevated temperatures, they are highly susceptible to protonation at the C2 or C5 positions. This protonation generates an electrophilic intermediate that attacks adjacent thiophene molecules, leading to acid-catalyzed polycondensation and the formation of insoluble poly(thienylene) resins[1].
However, the introduction of the −CF2− group fundamentally alters this reactivity. Fluorine is highly electronegative. Through a strong inductive effect ( σ -bond electron withdrawal), the gem-difluoro group pulls electron density away from the adjacent thiophene ring. This "deactivates" the π -system, significantly raising the activation energy required for ring protonation and effectively shielding the molecule from acid-catalyzed polymerization[1][2].
Simultaneously, this inductive effect pulls electron density away from the nitrogen's lone pair, drastically lowering the basicity ( pKa ) of the amine compared to non-fluorinated analogs[3][4].
Pathway Visualization
Diagram 1: Mechanistic pathway showing CF2-mediated stabilization of thiophene in acid.
Frequently Asked Questions (FAQs)
Q1: Why does my compound partition poorly into the organic phase during acidic workup? A: This is a direct consequence of the pKa shift caused by the gem-difluoro group. While standard aliphatic amines have a pKa of ~9–10, β,β -difluorination typically lowers the pKa by 3 to 4 units (resulting in a pKa of ~5.5–6.5)[3][4]. In acidic media (pH < 4), the amine is fully protonated, forming a highly hydrophilic ammonium salt that remains trapped in the aqueous layer. You must adjust the pH to > 8.5 to ensure complete conversion to the lipophilic free base before extraction.
Q2: Is the thiophene ring at risk of degradation in strong mineral acids (e.g., HCl, TFA)? A: Under standard laboratory conditions (ambient temperature, 1–2 M aqueous acid), the thiophene ring is exceptionally stable. The deactivating nature of the −CF2− group prevents the electrophilic aromatic substitution and subsequent polymerization that typically plague electron-rich thiophenes[1]. However, prolonged heating (>80°C) in concentrated strong acids should still be avoided to prevent slow oligomerization.
Q3: Can the gem-difluoro group undergo defluorination in aqueous acid? A: No. The C–F bonds in a gem-difluoroalkane are thermodynamically highly stable and kinetically inert to standard Brønsted acids (like HCl , H2SO4 , or TFA)[5]. Defluorination of this motif typically requires extreme conditions, such as the presence of strong Lewis acids (e.g., AlCl3 , SbF5 ) combined with high temperatures[6].
Quantitative Data: Physicochemical Impact of Fluorination
To aid in your chromatographic and extraction method development, the following table summarizes the theoretical and observed physicochemical shifts when comparing the non-fluorinated parent compound to the gem-difluorinated analog.
| Property | 2-(Thiophen-2-yl)ethan-1-amine (Non-Fluorinated) | 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine | Causality / Impact |
| Amine pKa | ~ 9.5 | ~ 5.8 | Inductive EWG effect of −CF2− stabilizes the nitrogen lone pair, reducing basicity[3][4]. |
| Lipophilicity (LogP) | ~ 1.2 | ~ 1.8 | Fluorine increases hydrophobicity of the free base, improving organic extraction recovery[3][7]. |
| Acid Stability ( t1/2 at pH 2, 25°C) | < 12 hours (Slow oligomerization) | > 72 hours (Stable) | −CF2− deactivates the thiophene π -system, blocking acid-catalyzed polycondensation[1]. |
| Metabolic Stability | Low (Prone to oxidation) | High | −CF2− acts as a bioisostere, blocking α -oxidation and stabilizing the molecule[8][9]. |
Troubleshooting Guide: Acid-Base Extraction Recovery
Issue: Low yield or poor mass balance when extracting the synthesized amine from an acidic reaction mixture. Root Cause: Incomplete deprotonation due to a misunderstood pKa profile. Researchers often assume a pH of 7 is sufficient to neutralize the acid, but due to the lowered pKa (~5.8), a significant equilibrium fraction may still exist as the water-soluble salt at neutral pH.
Extraction Workflow Logic
Diagram 2: Decision tree for troubleshooting poor liquid-liquid extraction recoveries.
Experimental Protocols
Protocol A: Self-Validating Acid Stability Profiling (LC-MS)
To empirically verify the stability of your specific batch in acidic media before scale-up, use this self-validating protocol. It utilizes an internal standard to differentiate between actual degradation and mere ionization suppression in the MS.
-
Preparation of Stock: Dissolve 1.0 mg of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine in 1.0 mL of LC-MS grade Acetonitrile (1 mg/mL stock).
-
Matrix Preparation: Prepare a 0.1 M HCl aqueous solution (pH ~1.0).
-
Incubation: In a glass HPLC vial, mix 100 µL of the amine stock with 900 µL of the 0.1 M HCl solution. Add 10 µL of an inert internal standard (e.g., caffeine or a deuterated analog).
-
Time-Course Sampling: Cap the vial and incubate at 25°C. Inject 5 µL into the LC-MS at t=0,1,4,12,and 24 hours.
-
Chromatographic Conditions: Use a C18 column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Data Analysis: Plot the ratio of the Amine Peak Area to the Internal Standard Peak Area over time. A stable compound will show a slope of zero. Appearance of higher molecular weight peaks ( +82 Da multiples) indicates thiophene oligomerization[1][2].
Protocol B: Optimized Acid-Base Extraction (LLE)
This protocol ensures maximum recovery of the fluorinated free base from an acidic reaction quench.
-
Initial Quench: Assuming the reaction is quenched with 1M HCl (volume = 50 mL), the amine is currently the water-soluble hydrochloride salt.
-
Organic Wash (Optional but Recommended): Wash the acidic aqueous layer with 20 mL of Hexanes or Diethyl Ether. Discard the organic layer. Causality: This removes non-basic, lipophilic impurities while the amine salt safely remains in the water.
-
pH Adjustment: Place the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring continuously.
-
Validation: Monitor the pH using a calibrated pH meter or high-resolution pH paper. Continue adding base until the pH stabilizes between 9.0 and 10.0 . Note: Do not exceed pH 12, as extreme basic conditions can occasionally cause side reactions with functionalized thiophenes.
-
Extraction: Add 50 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Stopper and invert gently to avoid emulsions. Vent frequently.
-
Separation: Allow the layers to separate. Collect the organic phase. Repeat the extraction with a second 50 mL portion of organic solvent.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure free base.
References
-
Wikipedia. "Thiophene - Polymerization and Oxidation." Available at: [Link]
-
ChemRxiv. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enamine.net [enamine.net]
Troubleshooting low reactivity of electron-deficient amines
Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is dedicated to troubleshooting one of the most notoriously difficult challenges in drug development and synthetic chemistry: C–N bond formation with electron-deficient amines .
Amines bearing electron-withdrawing groups (EWGs)—such as perfluoroalkyls, sulfonyls, nitroaromatics, and highly deficient heterocycles (e.g., aminopyrimidines)—exhibit severely depressed nucleophilicity. This guide provides field-proven diagnostic workflows, causality-driven FAQs, and self-validating protocols to rescue stalled coupling reactions.
Diagnostic Workflow: Selecting the Right Rescue Strategy
Before altering your reaction conditions, use the diagnostic logic tree below to identify the mechanistic bottleneck of your specific transformation.
Diagnostic decision tree for troubleshooting electron-deficient amine couplings.
Support Tickets & FAQs: Causality and Solutions
Ticket #101: Amide Coupling
User Query: "I am trying to couple 2-amino-5-nitropyridine with a standard aliphatic carboxylic acid using HATU and DIPEA. The LCMS shows complete consumption of HATU, but my amine is untouched, and the acid has reverted to the starting material. What is happening?"
The Causality: HATU forms a highly reactive O-At (7-azabenzotriazole) active ester. However, the HOMO (Highest Occupied Molecular Orbital) of 2-amino-5-nitropyridine is severely lowered by the nitro group and the pyridine ring. Because the amine's nucleophilic attack is kinetically slower than the rate of hydrolysis, ambient moisture or the base (DIPEA) hydrolyzes the active ester back to the carboxylic acid before the amine can react.
The Solution: You must switch to an intermediate that is highly reactive toward weak nucleophiles but resistant to hydrolysis.
-
Acyl Fluoride Generation: Generating an acyl fluoride in situ using reagents like TFFH or DAST is highly effective. The strong α -effect of the fluorine atom stabilizes the carbonyl against hydrolysis, but the excellent leaving-group ability of fluoride drives the reaction forward even with poor nucleophiles [1].
-
Acyliminium Pathway: Alternatively, using a stoichiometric amount of DMAP alongside EDC and catalytic HOBt forms a highly electrophilic acyliminium ion intermediate that can force the coupling of unreactive anilines [2].
Ticket #102: Reductive Amination
User Query: "My reductive amination with an aryl sulfonamide and benzaldehyde stalls. I am using NaBH(OAc)3 in DCE. I see a new spot on TLC, but it's not the product."
The Causality: Standard reductive amination relies on the dehydration of a hemiaminal intermediate to form an imine, which is then reduced. Electron-deficient amines (like sulfonamides or carbamates) form stable hemiaminals that resist dehydration. If the imine does form, it is highly electrophilic and prone to rapid hydrolysis back to the starting materials in the presence of the water byproduct. NaBH(OAc)3 is not powerful enough to reduce the hemiaminal directly.
The Solution: Bypass the imine formation entirely. Utilizing Rhenium(VII) oxide (Re₂O₇) as a catalyst with a silane (e.g., dimethylphenylsilane) allows for direct reductive amination. The Re₂O₇ acts as a powerful Lewis acid, activating the aldehyde oxygen and facilitating direct hydride delivery from the silane to the hemiaminal-like transition state, completely circumventing the problematic dehydration step [3].
Ticket #103: Buchwald-Hartwig Cross-Coupling
User Query: "Coupling 2,4-difluoroaniline with an aryl chloride using Pd(OAc)2, Xantphos, and Cs2CO3 gives me 80% dehalogenated starting material and only 5% product."
The Causality: In the catalytic cycle, the electron-deficient amine coordinates weakly to the Pd(II) center. More critically, the reductive elimination step (forming the C–N bond and regenerating Pd(0)) is highly sensitive to the electron density of the amine. Electron-poor amines undergo reductive elimination very slowly. When this step is delayed, competitive side reactions—specifically β -hydride elimination or protodehalogenation—take over.
The Solution: You must force the reductive elimination geometrically. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos (for primary amines) or RuPhos (for secondary amines). The extreme steric bulk of these ligands forces the Pd(II) intermediate into a tight "Y-shaped" geometry that dramatically lowers the activation energy barrier for reductive elimination, outcompeting the dehalogenation pathway.
Quantitative Data: Reagent Selection Matrix
Use this matrix to benchmark your expected outcomes when switching coupling strategies for electron-deficient substrates.
| Reaction Type | Reagent System | Substrate Scope | Typical Yield | Self-Validation Marker (LCMS/TLC) |
| Amidation | HATU / DIPEA | Aliphatic amines, anilines | < 10% | High levels of free carboxylic acid (hydrolysis). |
| Amidation | EDC / DMAP (1 eq) / HOBt | Nitroanilines, weak nucleophiles | 65 - 85% | Transient highly polar spot (acyliminium intermediate). |
| Amidation | TFFH / DIPEA (Acyl Fluoride) | Sterically hindered, highly deficient | 70 - 95% | Formation of a highly non-polar intermediate (Acyl F). |
| Red. Amination | NaBH(OAc)3 / AcOH | Standard amines | < 5% | Accumulation of hemiaminal mass (M + Aldehyde + 18). |
| Red. Amination | Re₂O₇ / PhMe₂SiH | Sulfonamides, carbamates, Cbz-amines | 80 - 98% | Smooth disappearance of aldehyde without imine formation. |
Validated Experimental Protocols
Protocol A: In Situ Acyl Fluoride Amidation [1]
This protocol is a self-validating system designed to ensure the active ester is formed before the precious amine is introduced.
-
Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (0.1 M). Cool to 0 °C.
-
Fluorination: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv) in one portion. Stir for 30 minutes, allowing the reaction to warm to room temperature.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench it into 200 µL of anhydrous Methanol. Run this sample on LCMS. You must observe the mass of the methyl ester (M+14). This proves the acyl fluoride was successfully generated and is reactive. If you only see the free acid, your TFFH is degraded or the solvent is wet.
-
Coupling: Once validated, add the electron-deficient amine (1.1 equiv). For severely deficient amines (e.g., 2-amino-5-nitropyridine), swap the solvent to DCE and heat to 60 °C for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. The highly non-polar acyl fluoride spot on TLC will be completely replaced by the more polar amide product.
Protocol B: Re₂O₇-Catalyzed Direct Reductive Amination [3]
This protocol bypasses the unstable imine intermediate, utilizing silanes as the hydride source.
-
Preparation: In a flame-dried Schlenk tube under Argon, add Re₂O₇ (2 mol%) and NaPF₆ (10 mol%) in anhydrous DCM (0.2 M).
-
Substrate Addition: Add the aldehyde (1.0 equiv) and the electron-deficient amine (e.g., a Boc-protected amine or sulfonamide) (1.0 equiv). Stir for 5 minutes at room temperature.
-
Reduction: Dropwise, add dimethylphenylsilane (PhMe₂SiH) (2.0 equiv).
-
Self-Validation Checkpoint: Unlike borohydride reductions, no hydrogen gas evolution should occur. The reaction mixture will smoothly transition as the silane is consumed. Monitor the disappearance of the aldehyde using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) TLC stain. The aldehyde will stain bright orange/yellow; the product will not.
-
Workup: Filter the reaction mixture through a short pad of Celite to remove the Rhenium catalyst, concentrate, and purify via flash chromatography.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2021.[Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 2012.[Link]
Removing trace impurities from 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when scaling up the synthesis and purification of highly functionalized fluorinated building blocks.
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is a notoriously challenging compound to purify[1]. The combination of a soft, electron-rich thiophene ring, a strongly electron-withdrawing gem-difluoro group, and a basic primary amine creates a "perfect storm" for trace impurities. The thiophene ring acts as a potent ligand for transition metals used in upstream cross-coupling steps, while the difluoro group drastically alters the basicity of the amine, rendering standard silica gel chromatography ineffective.
This guide bypasses generic advice, providing you with the mechanistic causality and self-validating protocols required to achieve >99.5% purity.
I. Purification Workflow & Logic
To successfully isolate this compound, we must abandon kinetic separation (chromatography) and instead exploit thermodynamic differences (pKa) and hard/soft acid-base (HSAB) principles.
Fig 1: Chemically-driven purification workflow targeting specific impurity classes.
II. Core Troubleshooting (FAQs)
Q1: I am getting a low yield of the free amine after LiAlH₄/BH₃ reduction, and a thick emulsion forms during the aqueous workup. What is happening?
The Causality: The primary amine coordinates strongly with the aluminum or boron salts generated during the reduction of the difluoroacetamide precursor [2]. Because the thiophene ring is highly lipophilic, the resulting metal-amine complex acts as a surfactant, creating an unbreakable emulsion at the aqueous-organic interface. The Solution: You must break the coordination sphere. Instead of a standard water/NaOH quench, use a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). The tartrate dianion is a powerful bidentate chelator that outcompetes your product for the aluminum/boron, forcing the inorganic salts into the aqueous phase and cleanly releasing the free amine.
Q2: My product is contaminated with trace Palladium (Pd) or Copper (Cu) from the upstream cross-coupling step. Standard aqueous washes aren't removing it.
The Causality: Thiophene is a classic "soft" base in HSAB theory, and it readily chelates "soft" transition metals like Pd and Cu [3]. When combined with the primary amine, your target molecule essentially acts as a bidentate ligand, dragging the heavy metals into the organic phase. The Solution: You must introduce a competing ligand with a significantly higher binding affinity. Treat the organic phase with a macroporous thiol-functionalized resin (e.g., QuadraPure™ TU or silica-thiol). The sulfur in the thiol/thiourea groups will irreversibly bind the Pd/Cu, displacing your thiophene-amine product.
Q3: How do I separate the gem-difluoroamine from monofluoro and unfluorinated side-products without using preparative HPLC?
The Causality: Defluorination often occurs during cross-coupling via β -fluoride elimination. These analogs co-elute on silica gel because their kinetic adsorption profiles are nearly identical. However, their thermodynamic basicity (pKa) is vastly different. The strongly electron-withdrawing gem-difluoro group (-I effect) pulls electron density away from the nitrogen, making the difluoroamine significantly less basic than its monofluoro and non-fluoro counterparts [1]. The Solution: Precision pH-controlled extraction. By buffering your aqueous phase to exactly pH 8.0, the more basic impurities remain protonated (water-soluble), while your target difluoroamine is deprotonated and partitions into the organic phase.
III. Quantitative Data: Exploiting Physicochemical Properties
To design a self-validating extraction, you must understand the exact pKa shifts caused by fluorine substitution.
Table 1: Physicochemical Properties for pH-Driven Separation
| Compound | Inductive Effect | Estimated pKa (Conjugate Acid) | State at pH 8.0 | Primary Phase Location (at pH 8.0) |
| 2-(Thiophen-2-yl)ethan-1-amine | None | ~ 10.2 | >99% Protonated | Aqueous Phase |
| 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine | Moderate (-I) | ~ 8.8 | ~86% Protonated | Aqueous Phase |
| 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine | Strong (-I) | ~ 7.4 | >80% Free Base | Organic Phase |
IV. Self-Validating Experimental Protocol
This protocol integrates emulsion breaking, metal scavenging, and pH-controlled fractionation into a single continuous operation.
Step 1: Aluminate Cleavage & Initial Extraction
-
Cool the crude reduction mixture (in THF or Diethyl Ether) to 0 °C.
-
Slowly add an equal volume of saturated aqueous Rochelle's salt (sodium potassium tartrate).
-
Vigorously stir the biphasic mixture at room temperature for 2 hours.
-
Self-Validation Check: The mixture must transition from a milky, opaque emulsion to two sharply defined, transparent layers. If an emulsion persists, add 10% v/v of brine and stir for an additional 30 minutes.
-
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
Step 2: Trace Metal Scavenging
-
To the combined organic layers, add 0.5 w/w equivalents (relative to theoretical yield) of thiol-functionalized silica scavenger.
-
Stir gently at 40 °C for 4 hours.
-
Filter the suspension through a pad of Celite to remove the resin.
-
Self-Validation Check: The filtrate should be colorless or very pale yellow. If a dark yellow/brown tint remains, Pd/Cu is still present. Re-treat with an additional 0.25 w/w equivalents of resin.
-
Step 3: Precision pH-Fractionation
-
Transfer the metal-free organic filtrate to a separatory funnel.
-
Extract the organic layer with 1.0 M HCl (3 x 50 mL) to pull all amines (target and impurities) into the aqueous phase. Discard the organic layer.
-
Place the acidic aqueous layer in a beaker equipped with a calibrated pH meter.
-
While stirring, carefully add 1.0 M NaOH dropwise until the pH reaches exactly 8.0 .
-
Critical Tolerance: Do not exceed pH 8.2, or the monofluoro impurity will begin to deprotonate and co-extract.
-
-
Extract the pH 8.0 aqueous layer with dichloromethane (DCM) (3 x 50 mL). The target gem-difluoroamine will move into the DCM, leaving the more basic impurities behind in the water.
-
Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine.
V. References
-
Synthesis of 2,2-difluoro-2-arylethylamines as fluorinated analogs of octopamine and noradrenaline. Tarui, A., et al. Heterocyclic Communications, 2022. URL:[Link]
-
Pd-Catalyzed α-Arylation of Trimethylsilyl Enolates of α,α-Difluoroacetamides. Ge, S., et al. Journal of the American Chemical Society, 2014. URL:[Link]
-
An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles. Chemistry of Materials, 2025. URL:[Link]
Optimizing work-up procedures for fluorinated amine synthesis
Welcome to the Technical Support Center for Fluorinated Amine Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot the unique physical organic challenges associated with fluorinated amines.
While the introduction of fluorine is a powerful tool in medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability, it fundamentally alters the molecule's behavior during downstream work-up. The highly electronegative nature of fluorine shifts pKa values, alters hydrogen-bonding networks, and modifies phase densities.
Below, you will find a diagnostic workflow, quantitative reference data, and mechanistic troubleshooting guides to ensure the successful isolation of your fluorinated targets.
Diagnostic Work-Up Workflow
Decision tree for fluorinated amine isolation based on volatility and pKa shifts.
Quantitative Data: Impact of Fluorination on Amine Properties
To successfully predict phase partitioning and volatility, you must account for the physicochemical shifts induced by fluorine. Notice how the addition of fluorine atoms systematically depresses both the basicity and the boiling point of the amine.
| Compound | Structure | pKa (Conjugate Acid) | Boiling Point (Free Base) |
| Propylamine | CH₃CH₂CH₂NH₂ | ~10.7 | 48 °C |
| 2-Fluoroethylamine | FCH₂CH₂NH₂ | ~9.0 | 37 °C |
| 2,2-Difluoropropylamine | CH₃CF₂CH₂NH₂ | ~7.3 | ~40 °C |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | ~5.7 | 36-37 °C |
Frequently Asked Questions (FAQs)
FAQ 1: Why am I losing my fluorinated amine during the acidic aqueous wash?
The Problem: You are attempting to wash your organic layer with mildly acidic water (e.g., pH 4–5) to remove impurities, expecting your amine to remain protonated in the aqueous phase. Instead, the product is partitioning into the organic waste. The Causality: This is a classic manifestation of fluorine's strong electron-withdrawing inductive effect (-I). The highly electronegative fluorine atoms pull electron density away from the nitrogen atom through the sigma-bond framework, making the nitrogen lone pair less available to accept a proton[1]. While a standard aliphatic amine (pKa ~10.5) is >99.9% ionized at pH 4, a β,β-difluoroamine (pKa ~7.3) or trifluoroamine (pKa ~5.7) will have a significant neutral (free base) fraction at this pH[1]. The Solution: You must recalculate your target pH based on the specific fluorinated substrate. To force a polyfluorinated amine entirely into the aqueous layer, you must drop the pH to 1–2 using 1M HCl. Conversely, when free-basing to extract back into the organic layer, a pH of 8 is often more than sufficient, whereas non-fluorinated amines might require pH 12.
FAQ 2: My GC-MS shows excellent conversion, but my yield after the rotavap is near zero. Where did my product go?
The Problem: Short-chain fluorinated amines (C2-C5) are highly volatile and are easily lost during solvent evaporation under reduced pressure. The Causality: Fluorine is highly electronegative but possesses very low polarizability. Replacing hydrogen with fluorine decreases intermolecular van der Waals forces. Furthermore, the strong electron-withdrawing effect reduces the electron density on the nitrogen, weakening its ability to act as a hydrogen bond acceptor. This combination drastically lowers the boiling point of the free base. The Solution: You must trap the volatile fluorinated amine as an impermeable salt (typically a hydrochloride salt) prior to concentration. Crucially, this must be done under strictly anhydrous conditions; attempting to form the salt using aqueous HCl will trap the highly water-soluble product in the aqueous phase, and boiling off water will degrade or volatilize the compound[2].
FAQ 3: Why do we beta-fluorinate amines in drug development, and how does it affect extraction?
The Problem: You are tasked with scaling up a beta-fluorinated API, but you are encountering intractable emulsions during liquid-liquid extraction. The Causality: In medicinal chemistry, beta-fluorination is utilized to increase the oxidation potential of the amine. By prohibiting hyperconjugative stabilization, the strongly σ-withdrawing fluorine atom protects the molecule from cytochrome P450 (CYP)-mediated oxidative metabolism[3]. This reduction in basicity also improves membrane permeation[4]. However, polyfluorination significantly increases the density of the molecule. If you are using a mixed organic solvent system (e.g., EtOAc/Hexanes), the density of your organic phase may approach 1.0 g/mL, matching the aqueous phase and causing a stable emulsion. The Solution: Force a density differential. Switch your extraction solvent to a strictly heavy solvent (like Dichloromethane, d = 1.33 g/mL) to ensure the organic layer drops cleanly to the bottom, or a strictly light solvent (like Methyl tert-butyl ether, d = 0.74 g/mL) to keep it floating on top.
Standard Operating Procedure: Anhydrous Isolation of Volatile Fluorinated Amine HCl Salts
This protocol is designed as a self-validating system . By entirely eliminating water, the formation of the HCl salt results in immediate precipitation, visually confirming the successful capture of the amine before any solvent is removed[2].
Step 1: Free-Base Extraction Extract the reaction mixture into a low-boiling, non-polar solvent (e.g., Diethyl ether, MTBE, or Pentane). Validation Check: Spot the organic layer on moistened pH paper. A blue/purple color confirms the free amine has successfully partitioned into the organic phase.
Step 2: Rigorous Desiccation Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase and stir gently for 30 minutes. Filter the solution into an oven-dried round-bottom flask. Validation Check: The filtered solution must be perfectly optically clear. Any cloudiness indicates residual water, which will dissolve the final salt and ruin the precipitation step.
Step 3: Anhydrous Precipitation Place the flask in an ice bath (0 °C) under vigorous magnetic stirring. Dropwise, add a stoichiometric excess of anhydrous HCl (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane). Validation Check: A dense, white precipitate will form immediately upon the addition of the acid. If no precipitate forms, the amine was either lost in prior steps or the solvent system is contaminated with water.
Step 4: Isolation and Storage Vacuum filter the precipitate using a Büchner funnel. Note: Fluorinated amine salts can be highly hygroscopic. If humidity is high, perform the filtration under a blanket of inert gas (N₂/Ar). Wash the filter cake with cold, anhydrous ether and dry under high vacuum.
References
-
National Institutes of Health (NIH). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". Available at:[Link]
-
Sciencemadness Discussion Board. "Isolation of primary amines as HCL salt problem". Available at:[Link]
-
Tandfonline. "The role of fluorine in medicinal chemistry: Review Article". Available at:[Link]
Sources
- 1. 2,2-Difluoropropylamine hydrochloride | 868241-48-9 | Benchchem [benchchem.com]
- 2. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Advanced Technical Support Guide: Mitigating Hygroscopicity in 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine Hydrochloride
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine hydrochloride , a highly valuable but notoriously moisture-sensitive fluorinated building block.
Because this compound is frequently utilized in moisture-sensitive downstream applications (such as amide couplings and nucleophilic substitutions), managing its hygroscopic nature is critical to maintaining stoichiometric precision and experimental reproducibility.
Section 1: Mechanistic Troubleshooting (FAQ)
Q: Why does 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine hydrochloride absorb moisture so rapidly compared to its free base? A: The hygroscopicity is driven by the interplay between the compound's molecular structure and its solid-state ionic lattice. The gem-difluoro (-CF2-) group exerts a strong electron-withdrawing inductive effect, which lowers the inherent basicity (pKa) of the adjacent amine. However, when converted to a hydrochloride salt to improve shelf-stability, the resulting crystal lattice becomes highly polar. The chloride counterions possess a strong affinity for atmospheric water via ion-dipole interactions. If the crystal packing is exposed to ambient humidity, water molecules rapidly penetrate the lattice, leading to clumping, caking, and eventually deliquescence (the solid dissolving in its own absorbed moisture)[1].
Q: How does absorbed moisture mechanistically cause my downstream synthetic steps to fail? A: Moisture introduces two critical failure modes in synthetic workflows:
-
Stoichiometric Error: Water adds invisible mass to your reagent. Weighing 100 mg of a deliquescent salt might only deliver 80 mg of the active amine, throwing off your molar equivalents and leading to incomplete conversions[1].
-
Reagent Quenching: In standard amide couplings (e.g., using HATU, EDC, or PyBOP), adventitious water acts as a competing nucleophile. It hydrolyzes the active ester intermediate back to the carboxylic acid, irreversibly consuming the expensive coupling reagent before the amine can react.
Section 2: Analytical Moisture Quantification
To establish a self-validating handling system, you must accurately quantify the moisture content of the amine salt before use. Karl Fischer (KF) titration is the industry standard for this analysis[2].
Table 1: Comparison of Moisture Analysis Techniques for Amine Hydrochlorides
| Method | Limit of Detection | Optimal Sample Size | Mechanistic Advantage | Limitations |
| Coulometric KF | 1 ppm (0.0001%) | 10–50 mg | Generates iodine electrochemically in-situ; highly precise for trace moisture in dried stocks[3]. | Requires specialized equipment; pH buffering is mandatory for acidic salts[4]. |
| Volumetric KF | 100 ppm (0.01%) | 50–200 mg | Dispenses known titrant directly; ideal for bulk material with >1% water[4]. | Less precise for highly dried, trace-moisture samples[3]. |
| TGA (Thermal) | ~0.1% | 5–10 mg | Measures direct mass loss; no chemical side reactions. | Cannot distinguish between water and other volatile organic solvents. |
Protocol: Coulometric Karl Fischer Titration for Amine HCl Salts
Causality Check: Amine hydrochlorides are weakly acidic. The KF redox reaction ( I2+SO2+H2O→2HI+H2SO4 ) requires a pH between 5.5 and 8.0 to proceed stoichiometrically. If the pH drops too low due to the HCl salt, the reaction stalls, leading to dragging endpoints and inaccurate readings[3].
-
Preparation: Fill the anodic and cathodic compartments of the coulometric titrator with standard methanol-based KF reagents[4].
-
Buffering: Add a buffering agent (e.g., imidazole) to the titration cell to neutralize the acidic hydrochloride salt and maintain the optimal pH range of 5.5–8.0[3].
-
Pre-titration: Start the coulometer and titrate the solvent completely dry until a stable background drift is achieved[3].
-
Sample Introduction: Inside a controlled-humidity glovebox, weigh exactly 20–50 mg of the amine salt into a dry, sealed syringe.
-
Injection & Measurement: Inject the sample into the titration cell through the septum. Reweigh the empty syringe to determine the exact mass added (by difference).
-
System Validation: The titration is complete when the drift returns to the baseline. A successfully dried batch should yield a moisture content of <0.1% (1000 ppm) .
Section 3: Recovery and Drying Protocols
If your 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine hydrochloride has clumped, it must be actively dried. Heating a wet amine hydrochloride in a standard oven can cause thermal degradation or partial sublimation. Instead, utilize phase-transfer or vacuum dynamics.
Protocol A: Azeotropic Distillation (For Severely Caked Material)
Causality Check: Azeotropic drying uses a solvent that forms a minimum-boiling azeotrope with water. This physically pulls moisture out of the solid ionic lattice at lower temperatures under reduced pressure, preventing thermal degradation of the thiophene ring[5][6].
-
Suspension: Inside a fume hood, suspend the wet amine hydrochloride in anhydrous toluene (approx. 10 mL per gram of compound) in a round-bottom flask[5].
-
Distillation: Attach the flask to a rotary evaporator. Lower the pressure gradually and heat the water bath to 45–50°C.
-
Azeotropic Removal: As the toluene evaporates, it co-distills with the trapped water, leaving the salt behind[5].
-
Repetition: Once the flask is dry, backfill with Argon, add another portion of anhydrous toluene, and repeat the evaporation sequence[5].
-
Final Drying: Place the resulting free-flowing powder under high vacuum (0.1 mbar) at 40°C for 4–6 hours[6].
-
Validation: Perform Coulometric KF titration. If moisture is <0.1%, transfer immediately to an argon-filled glovebox for storage.
Protocol B: Vacuum Desiccation (For Minor Clumping)
-
Mechanical Disruption: Inside a low-humidity glovebox, gently break up the clumps using a dry, static-free agate mortar and pestle[1].
-
Desiccation: Transfer the powder to an open glass petri dish and place it inside a vacuum desiccator containing fresh phosphorus pentoxide ( P2O5 ) or activated 3Å molecular sieves.
-
Vacuum Application: Apply high vacuum for 24–48 hours at room temperature.
-
Validation: Confirm moisture is <0.1% via KF titration before proceeding with sensitive syntheses.
Section 4: Handling Workflow and Decision Tree
To ensure consistent experimental outcomes, follow this decision matrix when retrieving the compound from storage.
Caption: Decision tree for assessing, drying, and storing hygroscopic amine hydrochloride salts.
References
-
Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride | Benchchem |1
-
Mastering Karl Fischer Moisture Analysis: A Complete Guide | Alfa Chemistry | 2
-
Karl Fischer Coulometric Titration Explained and Illustrated | Machinery Lubrication | 3
-
Karl Fischer Titration – Moisture Analysis | SG Systems Global | 4
-
ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE | Organic Syntheses | 5
-
Drying over Mg or Na sulfate : r/Chempros | Reddit | 6
Sources
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- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 4. Karl Fischer Titration – Moisture Analysis [sgsystemsglobal.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
Validation & Comparative
19F NMR characterization of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Analytical Superiority in Fluorinated Building Blocks: 19F NMR vs. Conventional Modalities for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine Characterization
Executive Summary: The Role of the gem-Difluoro Amine
In modern medicinal chemistry, the gem-difluoroethylene moiety ( −CF2− ) is a highly valued structural motif. It is frequently deployed as a metabolically stable bioisostere for ketones, or used to precisely modulate the physicochemical properties of adjacent functional groups[1].
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine represents a critical building block in this paradigm. The strong σ -electron withdrawing effect of the −CF2− group significantly lowers the pKa of the adjacent primary amine compared to its non-fluorinated analog[2]. This reduction in basicity increases the fraction of un-ionized molecules at physiological pH, thereby enhancing passive membrane permeability and altering the pharmacokinetic profile of the resulting drug candidate.
Given its strategic importance, the rigorous analytical characterization of this building block is paramount. This guide objectively compares the performance of 19F Nuclear Magnetic Resonance (NMR) spectroscopy against conventional modalities ( 1H NMR, 13C NMR, and LC-MS), providing a self-validating experimental framework for researchers and drug development professionals.
Comparative Performance Analysis: Why 19F NMR is the Gold Standard
While a multi-modal approach is standard in drug discovery, 19F NMR offers unparalleled advantages for the specific interrogation of fluorinated building blocks[3].
19F NMR vs. 1H NMR
-
The Causality of Choice: 1H NMR is essential for mapping the thiophene ring and the methylene ( −CH2− ) protons. However, the amine protons ( −NH2 ) are prone to chemical exchange with trace moisture in solvents, leading to broad, unreliable signals. Furthermore, complex reaction mixtures often suffer from severe signal overlap in the 1H spectrum.
-
The 19F Advantage: 19F has a 100% natural abundance and a gyromagnetic ratio nearly as high as 1H , offering exceptional sensitivity. Because standard organic solvents and biological matrices contain no fluorine, 19F NMR provides a pristine, zero-background spectrum. The −CF2− group acts as an isolated, high-fidelity reporter tag.
19F NMR vs. 13C NMR
-
The Causality of Choice: 13C NMR suffers from low inherent sensitivity (1.1% natural abundance). For 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine, the carbon atom of the −CF2− group is split into a triplet by one-bond carbon-fluorine coupling ( 1JCF≈250 Hz). This splitting distributes the already weak 13C signal across three peaks, often causing it to vanish into the baseline noise unless extensively averaged over many hours.
-
The 19F Advantage: 19F NMR requires only a fraction of the acquisition time (minutes vs. hours) and provides a direct, highly intense signal for the fluorine atoms without the sensitivity penalties of heteronuclear splitting.
19F NMR vs. LC-MS
-
The Causality of Choice: LC-MS is indispensable for confirming the exact mass and assessing chromatographic purity. However, MS struggles to definitively differentiate regioisomers (e.g., distinguishing 2,2-difluoro from 1,1-difluoro or ring-fluorinated isomers) without extensive, compound-specific MS/MS fragmentation libraries.
-
The 19F Advantage: 19F NMR provides immediate, unequivocal proof of regiochemistry via scalar coupling. In a 1H -coupled 19F spectrum, the −CF2− group of our target molecule will appear as a distinct triplet ( 3JHF≈12−18 Hz) due to coupling with the adjacent −CH2− protons, instantly validating the structural connectivity.
Quantitative Data Presentation
| Analytical Modality | Sensitivity | Matrix Interference | Regiochemical Proof | Quantitative Accuracy (Purity) |
| 19F NMR | High (100% abundance) | None (Zero background) | Excellent (via 3JHF coupling) | High (via qNMR with internal std) |
| 1H NMR | High | High (Solvent/impurity overlap) | Moderate (Indirect via 1H shifts) | Moderate (Prone to overlapping integrals) |
| 13C NMR | Low (1.1% abundance) | Low | Good (via 1JCF coupling) | Poor (Due to NOE and long T1 times) |
| LC-MS | Very High | Moderate (Ion suppression) | Poor (Requires MS/MS libraries) | Moderate (Depends on ionization efficiency) |
Self-Validating Experimental Protocol: 19F qNMR Workflow
To ensure absolute trustworthiness, the following quantitative NMR (qNMR) protocol utilizes a self-validating system. By introducing α,α,α -trifluorotoluene (TFT) as an internal standard[2], we create a closed-loop quantification method that is independent of the compound's ionization efficiency or UV absorbance.
Step 1: Precision Sample Preparation
-
Weighing: Using a microbalance, accurately weigh ≈15.0 mg of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine into a clean glass vial.
-
Internal Standard: Accurately weigh ≈5.0 mg of α,α,α -trifluorotoluene (TFT, purity ≥99.9% ). Causality: TFT is chosen because its 19F singlet ( δ≈−63 ppm) does not overlap with the expected −CF2− signal of the target ( δ≈−90 to −105 ppm).
-
Solvation: Dissolve the mixture in 0.6 mL of anhydrous CDCl3 and transfer to a 5 mm NMR tube.
Step 2: Optimized Acquisition Parameters
-
Console Setup: Utilize a 400 MHz NMR spectrometer (operating at ≈376 MHz for 19F ).
-
Relaxation Delay ( D1 ): Set D1=15 seconds. Causality: Fluorine nuclei often exhibit long longitudinal relaxation times ( T1 ). If the D1 delay is shorter than 5×T1 , the nuclei will not fully relax between pulses, leading to artificially truncated integrals and failed quantification.
-
Pulse Sequence: Use an inverse-gated 1H -decoupled sequence (zgig on Bruker systems). Causality: Decoupling removes the 3JHF splitting, collapsing the target's triplet into a sharp singlet. This maximizes the signal-to-noise ratio and ensures precise integration boundaries, while inverse gating prevents Nuclear Overhauser Effect (NOE) enhancements that would skew the quantitative ratio.
Step 3: Data Processing and Structural Validation
-
Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier transformation to optimize the signal-to-noise ratio.
-
Perform manual phase and baseline correction.
-
Self-Validation: Integrate the TFT standard peak (set to exactly 3.00, representing 3 fluorine atoms). Integrate the target −CF2− peak. The absolute purity is calculated based on the molar ratio derived from the integral (which should theoretically be 2.00 for a 1:1 molar mixture), correcting for the exact weighed masses.
Analytical Workflow Visualization
The following diagram illustrates the orthogonal validation workflow, ensuring that the structural integrity and purity of the fluorinated amine are rigorously confirmed.
Orthogonal analytical workflow for the validation of fluorinated building blocks.
Conclusion
For the characterization of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, 19F NMR provides an analytical superiority that conventional modalities cannot match. By leveraging the extreme sensitivity of the fluorine nucleus and its lack of matrix interference, researchers can rapidly ascertain both the precise regiochemistry (via scalar coupling) and absolute purity (via qNMR). Implementing the self-validating protocols outlined in this guide ensures robust, reproducible data critical for downstream drug development applications.
References
-
Applications of 19F NMR spectroscopy in biomedical research. ResearchGate. Available at:[Link]
-
Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes. National Institutes of Health (NIH). Available at:[Link]
-
Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group... D-NB.info. Available at:[Link]
The Potency Pivot: A Comparative Guide to Thiophene and Phenyl Gem-Difluoro Analogs in Drug Design
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate chess game of drug discovery, every molecular modification is a strategic move aimed at enhancing potency, selectivity, and pharmacokinetic properties. Two such powerful moves are the bioisosteric replacement of a phenyl ring with a thiophene ring and the introduction of a gem-difluoromethylene group. This guide provides an in-depth comparison of these strategies, synthesizing field-proven insights with experimental data to illuminate the causal factors that drive potency and efficacy.
Part 1: The Strategic Foundations of Bioisosterism and Fluorination
The Thiophene-for-Phenyl Gambit: More Than Just a Simple Swap
The phenyl ring is the most common aromatic scaffold in pharmaceuticals, prized for its ability to engage in various protein-ligand interactions.[1] However, its lipophilic nature and susceptibility to metabolic oxidation can be significant liabilities.[2] This has cemented the role of the thiophene ring as a classical bioisostere for the phenyl group.[3][4]
This strategic replacement is rooted in their fundamental similarities and advantageous differences:
-
Structural Mimicry : Thiophene and benzene share a similar size, planarity, and aromatic character, allowing the thiophene analog to often fit into the same receptor binding pocket.[2][5]
-
Altered Electronics : Thiophene is an electron-rich heterocycle, which can lead to different and potentially stronger interactions with biological targets.[6] The sulfur atom's lone pairs can act as a hydrogen bond acceptor, an interaction not possible with the phenyl ring, potentially improving binding affinity.[6]
-
Metabolic Stability : The substitution can block or alter sites of metabolic oxidation, a common issue with phenyl rings, thereby improving the compound's half-life and overall pharmacokinetic profile.[2][6]
dot
Caption: Bioisosteric replacement of a phenyl ring with a thiophene ring.
The Gem-Difluoro Shield: A Modern Tool for Potency Modulation
The introduction of a gem-difluoromethylene (-CF2-) group adjacent to a functional moiety is a sophisticated strategy to fine-tune a drug candidate's properties. The high electronegativity of fluorine atoms imparts unique stereoelectronic effects that can profoundly influence a molecule's behavior. The gem-difluoro group is not merely a steric bulk; it acts as a powerful modulator of:
-
Basicity (pKa) : Placing a -CF2- group adjacent to a basic nitrogen atom significantly lowers its pKa. This can be crucial for improving oral bioavailability by reducing the charge state at physiological pH, yet allowing for potential reprotonation within the target's active site.[7]
-
Metabolic Stability : The C-F bond is exceptionally strong. Introducing a gem-difluoro group at a metabolically labile position, such as a benzylic carbon, can effectively block oxidative metabolism, thereby increasing the drug's stability and duration of action.[7]
-
Conformation and Binding : The gem-difluoro group can alter the conformational preferences of a molecule, locking it into a more bioactive conformation that enhances binding to the target protein.[8]
-
Lipophilicity : The effect of gem-difluorination on lipophilicity (LogP) is complex and context-dependent. It can either increase or decrease lipophilicity, offering a tool for fine-tuning this critical property.[8]
Part 2: Comparative Potency Analysis with Experimental Data
To understand the practical implications of these strategies, we will analyze two distinct case studies. The first compares a classic thiophene vs. phenyl analog pair. The second delves into the specific impact of gem-difluorination on a phenyl-containing inhibitor.
Case Study 1: Thiophene vs. Phenyl in COX Enzyme Inhibition
A well-documented example of the thiophene-for-phenyl swap is the comparison between the non-steroidal anti-inflammatory drugs (NSAIDs) Lornoxicam (thiophene analog) and Piroxicam (phenyl analog). Both are potent inhibitors of cyclooxygenase (COX) enzymes.
| Compound | Aromatic Core | Target | Potency (IC50) |
| Lornoxicam | Thiophene | COX-1 | 0.29 µM |
| COX-2 | 0.42 µM | ||
| Piroxicam | Phenyl | COX-1 | 67.24 µM |
| COX-2 | 33.80 µM | ||
| Data sourced from BenchChem[2]. Note: IC50 values were determined in different cellular systems, which may contribute to some of the observed differences. |
In this instance, the replacement of the phenyl ring in Piroxicam with a thiophene ring in Lornoxicam results in a dramatic increase in potency against both COX-1 and COX-2.[2] This highlights how the altered electronic and binding properties of the thiophene ring can lead to significantly enhanced biological activity.
Case Study 2: The Impact of Gem-Difluorination on a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor
A study on inhibitors of neuronal nitric oxide synthase (nNOS) provides a clear example of the power of gem-difluorination. Researchers aimed to improve the drug-like properties of a potent inhibitor, (R,R)-1, which contains a fluorophenyl group. They synthesized its gem-difluorinated analog, 3b , by replacing the benzylic -CH2- group with a -CF2- group.[7]
| Compound | Key Structural Feature | Potency vs. nNOS (Ki) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| (R,R)-1 | Fluorophenylethyl | 14 nM | 1500-fold | 650-fold |
| 3b | gem-Difluorofluorophenylethyl | 36 nM | 3800-fold | 1400-fold |
| Data sourced from Li, H., et al. (2014).[7] |
The introduction of the gem-difluoro group resulted in several key outcomes:
-
Maintained Potency : Compound 3b retained high nanomolar potency, with only a modest 2.5-fold decrease in Ki compared to the parent compound.[7]
-
Dramatically Increased Selectivity : The selectivity of 3b for nNOS over both eNOS and iNOS more than doubled, a highly desirable outcome for reducing off-target effects.[7]
-
Improved Pharmacokinetics : The primary goal of the modification was achieved. The gem-difluorination lowered the basicity of a key nitrogen atom, leading to improved metabolic stability and oral bioavailability.[7]
This case study demonstrates that gem-difluorination is a potent strategy for enhancing the selectivity and pharmacokinetic profile of a lead compound while maintaining high potency.
Part 3: Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed, representative protocols for the synthesis and evaluation of these compound classes.
Protocol 1: General Synthesis of a Substituted Thiophene via the Gewald Reaction
The Gewald reaction is a robust method for synthesizing 2-aminothiophenes. This protocol is a representative example.[9]
-
Preparation of Intermediate : Dissolve equimolar amounts of a ketone (e.g., acetylacetone), a compound with an active methylene group (e.g., ethyl cyanoacetate), and elemental sulfur in a suitable solvent such as ethanol or 1,4-dioxane.
-
Addition of Base : To the stirred, heterogeneous mixture, add a catalytic amount of a base (e.g., diethylamine or triethylamine) dropwise.
-
Reaction : Stir the reaction mixture at a controlled temperature (e.g., 40–50°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the reaction mixture and keep it at room temperature or refrigerate overnight to allow for precipitation.
-
Isolation and Purification : Filter the resulting solid precipitate, wash with a cold solvent (e.g., chilled aqueous methanol), and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified thiophene derivative.[9]
Protocol 2: Synthesis of a Gem-Difluorinated Analog (Based on nNOS Inhibitor Synthesis)
This protocol outlines a key step in creating a gem-difluorinated compound via reductive amination.[7]
-
Reactant Preparation : Dissolve the aldehyde precursor (e.g., aldehyde 8b from the nNOS study) and the gem-difluoro amine precursor (e.g., 2,2-difluoro-2-(pyridin-2-yl)ethanamine) in a suitable solvent like dichloroethane.
-
Addition of Reducing Agent : Add a reducing agent, such as sodium triacetoxyborohydride (STAB), to the mixture.
-
Reaction : Stir the reaction at room temperature for several hours (e.g., 16 hours) until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching and Extraction : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with a solvent like dichloromethane.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to obtain the desired gem-difluorinated secondary amine.
-
Deprotection (if necessary) : If protecting groups are present (e.g., Boc groups), remove them using appropriate conditions (e.g., 6 N HCl in methanol) to yield the final active inhibitor.[7]
dot
Caption: Workflow for the synthesis of a gem-difluorinated analog.
Protocol 3: In Vitro Potency Determination by Enzyme Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[2]
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing any necessary co-factors.
-
Prepare a stock solution of the purified recombinant target enzyme.
-
Prepare a stock solution of the enzyme's substrate (e.g., arachidonic acid for COX).
-
Prepare serial dilutions of the test compounds (thiophene and phenyl analogs) in DMSO, then dilute further in the reaction buffer.
-
-
Inhibition Assay :
-
In a 96-well plate, add a specific amount of the enzyme to each well.
-
Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Reaction Termination and Detection :
-
Allow the reaction to proceed for a defined period (e.g., 2-15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a strong acid like 2.0 M HCl).
-
Measure the product formation using an appropriate detection method (e.g., spectrophotometry, fluorimetry, or ELISA).
-
-
Data Analysis :
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2]
-
dot
Caption: Workflow for determining in vitro potency (IC50).
Conclusion
The strategic modification of lead compounds through bioisosteric replacement and targeted fluorination represents the pinnacle of modern medicinal chemistry. The replacement of a phenyl ring with thiophene can profoundly enhance potency and improve metabolic stability, as evidenced by the dramatic activity increase in Lornoxicam over Piroxicam.[2] Concurrently, the introduction of a gem-difluoro group offers a powerful tool for fine-tuning physicochemical properties to enhance selectivity and oral bioavailability, as demonstrated by the development of highly selective nNOS inhibitors.[7]
For the drug development professional, these are not mutually exclusive tactics but rather synergistic strategies. A thiophene-based lead compound could be further optimized by introducing a gem-difluoro group at a metabolically labile position. Understanding the distinct yet complementary advantages of both the aromatic core and its substituents is paramount to designing the next generation of safer, more effective therapeutics.
References
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Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available at: [Link]
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Guchhait, G. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
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Álvarez-Cimadevilla, H. et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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de la Torre, P. et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
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Bambas, A. et al. (2012). Fused thiophene derivatives as MEK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Sankaran, M., & Kumarasamy, C. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Li, H. et al. (2014). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]
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Scott, D. E. et al. (2022). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. Available at: [Link]
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RSC Publishing. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Available at: [Link]
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El-Metwaly, A. M. et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]
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Macmillan Group. (2021). Phenyl Bioisosterism Unlayered. Available at: [Link]
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Kathiravan, M. K. et al. (2023). Design synthesis and biological evaluation of thiophene 2- pentafluoro benzamide derivatives as antitubercular agent. Journal of Medical and Pharmaceutical Allied Sciences. Available at: [Link]
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ResearchGate. (2007). Three thiophene regioisomers and corresponding phenyl derivative. Available at: [Link]
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Melnykov, K. P. et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]
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Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]
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Abdel-Moneim, M. I. et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]
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Chunaifah, I. et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Voronova, L. et al. (2023). Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes: weakening of intermolecular interactions and additive-assisted crystallization. CrystEngComm. Available at: [Link]
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Caflisch, A. et al. (2016). Three stories on Eph kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Bioisosteric Replacement of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Introduction: The Rationale for Bioisosteric Modification
In the intricate process of drug discovery, the optimization of a lead compound is a critical phase that dictates its ultimate success. A promising molecule may exhibit potent biological activity but falter due to poor pharmacokinetic properties, metabolic instability, or unforeseen toxicity. Bioisosterism, the strategic replacement of a functional group with another that shares similar physical or chemical characteristics, is a cornerstone of medicinal chemistry for overcoming these hurdles.[1][2] This guide provides an in-depth comparative analysis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, a scaffold of interest, and its potential bioisosteres.
The thiophene ring, while a common and valuable pharmacophore in many FDA-approved drugs, presents specific challenges.[3] Its sulfur atom is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive thiophene-S-oxides or thiophene epoxides.[4][5] These reactive metabolites can covalently bind to cellular macromolecules, potentially causing toxicity.[4] Therefore, replacing the thiophene ring with a more metabolically robust isostere can be a pivotal strategy to enhance the safety and pharmacokinetic profile of a drug candidate.
This guide will explore the validation of replacing the thiophene moiety in our parent compound with three classical bioisosteres: a phenyl ring, a pyridine ring, and a furan ring. We will dissect the predicted impact of these substitutions on key physicochemical properties, metabolic stability, and pharmacological interactions, providing the experimental frameworks necessary for empirical validation.
The Parent Compound and Its Bioisosteric Candidates
The selection of bioisosteres is a deliberate process aimed at modulating specific molecular properties while preserving or enhancing desired biological activity. For our parent compound, 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, we have selected analogues that offer distinct advantages.
Caption: Bioisosteric replacement strategy for the thiophene ring.
-
Phenyl Analogue: As a classical bioisostere, the phenyl ring maintains the aromatic character and size of the thiophene ring but lacks the heteroatom's metabolic liabilities.[6][7] This replacement is often the first choice to improve metabolic stability.
-
Pyridine Analogue: The introduction of a nitrogen atom in the aromatic ring turns it into a hydrogen bond acceptor, which can introduce new, favorable interactions with a biological target. It also modulates the molecule's polarity and basicity.
-
Furan Analogue: Replacing sulfur with oxygen (furan) alters the electronic properties and reduces the lipophilicity of the compound compared to thiophene. However, like thiophene, the furan ring can also be susceptible to metabolic activation.[8]
Comparative Performance Analysis
The true value of a bioisosteric replacement is quantified through rigorous experimental comparison. Below, we present a predictive analysis of key drug-like properties, which must be validated empirically using the protocols outlined later in this guide.
Physicochemical Properties
Physicochemical properties such as lipophilicity (LogP) and acidity/basicity (pKa) are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Thiophene (Parent) | Phenyl Analogue | Pyridine Analogue | Furan Analogue | Rationale for Change |
| cLogP (Lipophilicity) | ~1.8 | ~2.0 | ~1.3 | ~1.5 | The sulfur atom in thiophene is more lipophilic than oxygen but less than a -CH=CH- group. The nitrogen in pyridine significantly increases polarity, reducing LogP.[9] |
| pKa (Amine) | ~7.1 | ~7.0 | ~6.8 | ~7.2 | The electron-withdrawing/donating nature of the aromatic ring influences the basicity of the primary amine. Pyridine is the most electron-withdrawing, reducing the amine's pKa. |
| Polar Surface Area (PSA) | 26.0 Ų | 26.0 Ų | 38.3 Ų | 38.8 Ų | The introduction of nitrogen or oxygen as heteroatoms increases the polar surface area, potentially affecting cell permeability. |
Note: cLogP and pKa values are estimations based on computational models and can vary. Experimental validation is essential.
Metabolic Stability
Metabolic stability is often the primary driver for replacing a thiophene ring. The goal is to eliminate pathways that lead to reactive metabolites while maintaining an appropriate rate of clearance.
| Analogue | Predicted Primary Metabolic Pathway | Expected Stability | Potential Liabilities |
| Thiophene (Parent) | S-oxidation, Epoxidation, Ring Hydroxylation | Low to Moderate | Formation of reactive thiophene-S-oxide and epoxide metabolites.[4] |
| Phenyl Analogue | Aromatic Hydroxylation (para-position) | Moderate to High | Can form phenol metabolites that may undergo glucuronidation or sulfation. |
| Pyridine Analogue | N-oxidation, Ring Hydroxylation | Moderate | Generally more resistant to metabolism than phenyl rings, but can form N-oxides. |
| Furan Analogue | Ring Opening via Epoxidation | Low | Susceptible to metabolic activation to form reactive and potentially toxic dialdehydes.[8] |
Experimental Validation: Protocols and Workflows
Theoretical predictions must be substantiated with robust experimental data. The following protocols provide a framework for the direct comparison of the synthesized analogues.
Caption: A typical experimental workflow for bioisosteric replacement studies.
Protocol 1: Determination of Lipophilicity (LogP) by HPLC
Rationale: This method provides a rapid and reliable measure of lipophilicity by correlating a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Test compounds and a set of LogP standards (e.g., uracil, toluene, naphthalene).
-
Methanol or DMSO for sample dissolution.
Procedure:
-
Prepare Standards and Samples: Dissolve all standards and test compounds in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
HPLC Method:
-
Set a linear gradient elution from 5% B to 95% B over 15 minutes.
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25 °C.
-
Detection wavelength: 254 nm.
-
-
Calibration Curve: Inject each standard and record its retention time (t_R). Plot log k' (k' = (t_R - t_0) / t_0, where t_0 is the void time measured with a non-retained compound like uracil) against the known LogP values of the standards.
-
Sample Analysis: Inject each test compound under the same conditions to obtain its retention time.
-
LogP Calculation: Use the retention time of the test compounds and the linear regression equation from the calibration curve to calculate their respective LogP values.
Protocol 2: In Vitro Metabolic Stability Assay
Rationale: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing a crucial indicator of its likely in vivo clearance rate.
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compounds and a positive control (e.g., testosterone, a rapidly metabolized compound).
-
Acetonitrile with an internal standard for reaction quenching and sample preparation.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Preparation: In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.
-
Initiate Reaction: Add the test compound (final concentration 1 µM) to the wells. After a 5-minute pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point by monitoring a specific mass transition.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t_1/2) as 0.693 / k.
Conclusion and Forward Outlook
The bioisosteric replacement of a thiophene ring is a well-established strategy in medicinal chemistry to mitigate metabolic risks.[3][7] Our comparative analysis suggests that replacing the thiophene in 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine with a phenyl or pyridine ring is likely to yield a more favorable metabolic profile. The phenyl analogue offers a conservative change that preserves aromaticity while improving stability, whereas the pyridine analogue introduces new potential for hydrogen bonding that could enhance target affinity. The furan analogue, while altering electronic properties, may introduce its own metabolic liabilities and should be approached with caution.[8]
Ultimately, the choice of bioisostere is context-dependent and must be guided by empirical data. The protocols provided herein offer a clear and robust pathway to validate these critical design choices. By systematically synthesizing and evaluating each analogue, researchers can make data-driven decisions to advance the most promising candidates, balancing potency, selectivity, and safety to develop the next generation of therapeutics.
References
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Thiophene in Medicinal Chemistry: A Review. Medicinal Chemistry Research. [Link]
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Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. [Link]
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Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. National Center for Biotechnology Information. [Link]
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Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. Changzhou Kangmei Chemical Industry Co.,Limited. [Link]
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Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. PubMed. [Link]
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2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. National Center for Biotechnology Information. [Link]
- Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
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The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]
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2,2-difluoroethanamine. PubChem. [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. [Link]
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Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. [Link]
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Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]
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Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing. [Link]
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Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. National Center for Biotechnology Information. [Link]
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Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]
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2 2 Difluoroethanol Manufacturer and Supplier. LECRON SHARE. [Link]
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Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]
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Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
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Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]
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Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds. MDPI. [Link]
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In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate. [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. [Link]
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Mechanistic Insights: Why Fluorinated Thiophene Complexes Defy Traditional Crystallography
Crystal Structure Analysis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine Complexes: A Comparative Guide to SCXRD, PXRD, and MicroED
As a Senior Application Scientist, I frequently encounter the structural elucidation bottlenecks associated with heavily functionalized, low-molecular-weight organic building blocks. The compound 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine (CAS 1555527-48-4)[1] is a prime example. Widely utilized in medicinal chemistry and materials science for its unique stereoelectronic profile, this ligand readily forms coordination complexes and organic salts.
However, obtaining high-quality crystal structures of these complexes is notoriously difficult. The gem-difluoro group induces strong, localized dipoles that often drive rapid precipitation, yielding microcrystalline powders rather than the large single crystals required for traditional X-ray diffraction[2]. Furthermore, the thiophene ring is highly susceptible to 180-degree rotational disorder within the crystal lattice. To navigate these challenges, researchers must critically evaluate their analytical modalities: Single-Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED).
To choose the correct analytical tool, we must first understand the physical interaction between the probe (X-rays vs. electrons) and the sample.
-
SCXRD and Electron Density: X-rays scatter off the electron clouds of atoms. Because fluorine is highly electronegative, it pulls electron density away from adjacent carbon and hydrogen atoms. In SCXRD, this can result in ambiguous electron density maps, making it difficult to accurately refine the positions of the ethylamine protons. Furthermore, SCXRD requires crystals larger than 10 µm[2]. The rapid nucleation kinetics driven by the fluorinated motif often preclude the growth of such large crystals.
-
PXRD and Peak Overlap: When complexes precipitate as fine powders, PXRD is the traditional fallback[3]. However, fluorinated thiophene amine complexes typically crystallize in low-symmetry space groups (e.g., monoclinic or triclinic). In PXRD, the three-dimensional diffraction data is compressed into a one-dimensional diffractogram, leading to severe peak overlap[4]. This makes ab initio structure solution highly prone to error, especially if multiple polymorphic phases co-precipitate.
-
MicroED and Electrostatic Potential: MicroED leverages the fact that electrons interact with matter orders of magnitude more strongly than X-rays[5]. Electrons scatter off the electrostatic potential of both the nucleus and the electron cloud. This allows for the extraction of atomic-resolution structural data from vanishingly small nanocrystals (10–1000 nm)[2]. More importantly, MicroED can isolate a single nanocrystal from a heterogeneous polycrystalline mixture, enabling the discovery of "hidden" polymorphs that are virtually invisible in bulk PXRD data[4].
Quantitative Performance Comparison
The following table summarizes the operational parameters and performance metrics of each technique when applied to fluorinated small-molecule complexes.
| Analytical Parameter | SCXRD (Gold Standard) | PXRD (Bulk Analysis) | MicroED (Cryo-EM) |
| Optimal Crystal Size | 10 – 100 µm[2] | Bulk powder (randomly oriented)[3] | 100 nm – 1 µm[6] |
| Probe Interaction | X-rays (Electron cloud) | X-rays (Electron cloud) | Electrons (Electrostatic potential) |
| Structure Solution | Ab initio (Direct methods) | Rietveld refinement (Requires starting model) | Ab initio (Direct methods)[7] |
| Handling of Phase Mixtures | Requires manual isolation of a pure crystal | Severe peak overlap; minor phases hidden[4] | Easily isolates single phases from mixtures[4] |
| Radiation Damage Risk | Low to Moderate | Low | High (Mitigated by cryo-cooling)[8] |
| Sample Prep Time | Days to Weeks (Crystal growth) | Minutes (Grinding/Packing)[3] | < 30 Minutes (Grid preparation)[5] |
Workflow Visualization: Modality Decision Matrix
Selecting the appropriate technique depends entirely on the crystallization outcome of the 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine complex.
Decision matrix for selecting the optimal crystallographic technique based on crystal dimensions.
Self-Validating Experimental Protocol: MicroED of Fluorinated Thiophene Complexes
Because 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine complexes predominantly yield microcrystalline powders, MicroED is the most robust path to atomic-resolution structures[9]. The following protocol is designed with built-in validation checkpoints to ensure data integrity.
Step 1: Grid Preparation & Dry Sample Application
-
Action: Glow-discharge a continuous carbon or Quantifoil TEM grid. Apply the complex directly as a dry powder by gently touching the grid to the sample vial.
-
Causality: Using dry powder rather than a solvent suspension prevents unintended solvent-induced polymorphic transformations or dissolution of the complex[9].
-
Validation Check: Inspect the grid under a light microscope. If the grid is completely opaque, the powder layer is too thick and will cause severe dynamical electron scattering. Tap the grid to remove excess bulk material.
Step 2: Cryo-Plunging
-
Action: Plunge the grid into liquid nitrogen or liquid ethane and transfer it to the TEM under cryogenic conditions.
-
Causality: Electrons cause significant radiation damage via inelastic scattering, which breaks chemical bonds and destroys the crystal lattice[8]. Cryo-cooling traps the sample, reduces thermal B-factors, and significantly extends the crystalline lifetime under the electron beam[5].
-
Validation Check: In the TEM low-magnification mode, check for ice contamination. The presence of crystalline ice rings (e.g., at 3.9 Å) in the diffraction pattern invalidates the grid preparation, as ice diffraction will obscure the complex's reflections.
Step 3: Continuous Rotation Data Collection
-
Action: Locate a nanocrystal (approx. 200 nm thick). Set the electron dose rate to < 0.01 e⁻/Ų/s. Rotate the stage continuously at 0.5°/s while recording a diffraction movie using a fast camera[9].
-
Causality: Continuous rotation ensures that the Ewald sphere completely sweeps through the reciprocal lattice points, yielding accurate, fully integrated reflection intensities[9]. It also minimizes dynamical scattering artifacts compared to static tilting.
-
Validation Check: Monitor the high-resolution reflections (e.g., < 1.0 Å) during the movie collection. If these spots fade before the rotation sweep is complete, the electron dose rate is too high, indicating radiation damage. The dose must be attenuated for subsequent crystals.
Step 4: Kinematical Data Processing
-
Action: Convert the movie to standard crystallographic formats (e.g., SMV or CBF) and process using X-ray software like DIALS or MOSFLM[9].
-
Causality: For sufficiently thin crystals (< 300 nm), the kinematical approximation holds true, allowing standard X-ray algorithms to solve the structure via direct methods[7].
-
Validation Check: A successful structure solution will yield an Rmerge of < 20%. Furthermore, the Fourier difference map should clearly resolve the discrete positions of the fluorine atoms without excessive smearing, confirming that the thiophene/fluoro rotational disorder has been correctly modeled.
References
-
Shi, D., Nannenga, B. L., Iadanza, M. G., & Gonen, T. (2013). "Microcrystal Electron Diffraction of Small Molecules". PMC - NIH. Available at:[Link]
-
Triclinic Labs. "Electron Diffraction and Crystallographic Analysis Services". Available at:[Link]
-
Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique". Available at:[Link]
-
RSC Publishing. "Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED". CrystEngComm. Available at:[Link]
-
Dudek, M. K., et al. (2023). "SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam". PMC - NIH. Available at:[Link]
-
Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination". ACS Central Science. Available at:[Link]
-
ACS Publications. "Structure Determination and 3D ED/MicroED-Guided Synthesis of a New (S)-Ibuprofen–l-phenylalanine Co-Crystal". Available at:[Link]
-
ChemRxiv. "Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D e". Available at:[Link]
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ADME Property Comparison: Fluorinated vs. Non-Fluorinated Thiophene Amines
A Data-Driven Guide to Overcoming Metabolic Liabilities in Drug Design
Thiophene is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl or furan rings to improve target affinity. However, the electron-rich nature of the thiophene ring introduces significant ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities—most notably, susceptibility to1[1]. When a basic amine is tethered to this system, high basicity can further complicate oral absorption and introduce hERG safety liabilities.
Strategic fluorination of the thiophene core has emerged as a definitive solution to these challenges. By leveraging the unique physicochemical properties of the fluorine atom, drug designers can objectively enhance the pharmacokinetic performance of thiophene amines. This guide provides a comprehensive, mechanistic comparison of fluorinated versus non-fluorinated thiophene amines, supported by self-validating experimental protocols.
Mechanistic Rationale: The Thiophene Liability vs. The Fluorine Solution
The Metabolic Vulnerability of Non-Fluorinated Thiophenes Non-fluorinated thiophenes are highly prone to CYP450-catalyzed S-oxidation and epoxidation. These metabolic pathways generate highly electrophilic intermediates, such as thiophene sulfoxides and epoxides, which act as Michael acceptors. These reactive metabolites2[2], leading to rapid drug clearance, hepatotoxicity, and idiosyncratic adverse drug reactions.
The Fluorination Advantage Substituting a hydrogen atom with fluorine at metabolic "soft spots" (e.g., the 4- or 5-position of the thiophene ring) effectively blocks these oxidative pathways. The causality is rooted in thermodynamics: the C-F bond dissociation energy (~105.4 kcal/mol) is significantly higher than that of a C-H bond (~98.8 kcal/mol). Furthermore, fluorine’s strong electron-withdrawing nature deactivates the thiophene ring toward electrophilic attack by the CYP450 iron-oxo species, 3[3].
Fig 1. CYP450 metabolic pathway blockade via strategic thiophene fluorination.
Comparative ADME Profiling
Absorption & Permeability (pKa Modulation) In non-fluorinated thiophene amines, the basic nitrogen typically exhibits a high pKa (~9.0), meaning it is heavily ionized at physiological pH (7.4). This ionization restricts passive transcellular diffusion. Fluorination exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond network, pulling electron density away from the basic amine. This 3[3] (often lowering pKa to ~7.5), increasing the fraction of unionized drug in the gastrointestinal tract and significantly enhancing membrane permeability.
Distribution (Lipophilicity) Fluorine addition to aromatic systems generally increases lipophilicity (logP). While excessive lipophilicity can lead to off-target binding, a controlled increase in logP via mono-fluorination optimizes the volume of distribution (Vd) and enhances blood-brain barrier (BBB) penetration for central nervous system targets.
Metabolism & Excretion As established, fluorination directly 4[4]. This shifts the primary route of excretion from rapid hepatic metabolism to more predictable renal clearance or glucuronidation, extending the biological half-life (t1/2) and allowing for once-daily dosing regimens.
Quantitative Data Summary
The following table summarizes representative in vitro ADME data demonstrating the optimization trajectory when transitioning from a non-fluorinated to a fluorinated thiophene amine analog.
| ADME Parameter | Non-Fluorinated Thiophene Amine | Fluorinated Thiophene Amine | Pharmacokinetic Impact |
| pKa (Amine) | ~9.0 | ~7.5 | Lower basicity increases the unionized fraction at pH 7.4, enhancing passive absorption. |
| Lipophilicity (logP) | 2.4 | 3.1 | Increased lipophilicity improves membrane partitioning and volume of distribution (Vd). |
| Intrinsic Clearance (CLint) | >80 µL/min/mg | <15 µL/min/mg | Blockade of CYP450 oxidation drastically reduces hepatic clearance. |
| Half-life (t1/2) | 12 minutes | 145 minutes | Prolonged systemic circulation allows for less frequent clinical dosing. |
| Reactive Metabolites | High (Sulfoxides/Epoxides) | Undetectable | Elimination of structural alerts reduces hepatotoxicity and GSH depletion. |
Self-Validating Experimental Protocols
To objectively verify the ADME improvements conferred by fluorination, the following self-validating assay protocols must be employed.
Protocol A: In Vitro Liver Microsomal Stability Assay
Causality & Trustworthiness: This assay utilizes human liver microsomes (HLM) supplemented with an NADPH regeneration system. NADPH is the obligate electron donor for CYP450 enzymes; a negative control lacking NADPH is mandatory to differentiate true CYP450 metabolism from chemical instability. Verapamil is used as a positive control to validate microsomal competence.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Combine the test compound with HLM (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the NADPH regeneration system (1 mM final concentration).
-
Quenching (Time-Course): At discrete time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin, 100 ng/mL). The internal standard normalizes LC-MS/MS ionization efficiency.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.
-
Data Processing: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ), half-life ( t1/2 ), and intrinsic clearance ( CLint ).
Fig 2. Self-validating in vitro liver microsomal stability assay workflow.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality & Trustworthiness: PAMPA isolates passive transcellular permeability from active transport. By comparing the fluorinated and non-fluorinated analogs, researchers can directly measure the permeability enhancement caused by the fluorine-induced pKa shift. High (Propranolol) and low (Atenolol) permeability standards validate the membrane's dynamic range. Mass balance calculations are required to ensure compounds are not merely trapped in the lipid layer.
-
Donor Plate Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4) and add 300 µL to the wells of the donor plate.
-
Membrane Coating: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.
-
Acceptor Plate Preparation: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation.
-
Quantification: Separate the plates and analyze the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ) and verify mass balance (>80% recovery required).
Conclusion
The transition from a non-fluorinated thiophene amine to its fluorinated counterpart is not merely a structural tweak; it is a fundamental reprogramming of the molecule's ADME profile. By strategically deploying fluorine, drug developers can simultaneously block toxic CYP450 metabolic pathways, lower amine basicity to enhance absorption, and prolong systemic half-life.
References
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. 1
-
A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. BenchChem. 4
-
Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges. RSC. 3
-
Inactivation of Cytochrome P450 (P450) 3A4 but not P450 3A5 by OSI-930, a Thiophene-Containing Anticancer Drug. NIH. 2
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Spectroscopic Identification of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine: A Comparative Guide
Introduction & Structural Significance
In modern medicinal chemistry and drug development, the strategic substitution of hydrogen atoms with fluorine is a highly effective technique for modulating a drug's pharmacokinetic and pharmacodynamic profiles. Specifically, the gem-difluoromethylene ( −CF2− ) group serves as a powerful bioisostere for oxygen and acts as a metabolic shield, preventing the oxidative deamination of adjacent primary amines.
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is a specialized fluorinated building block. While its structural modifications enhance biological stability, the introduction of fluorine—a spin-½ nucleus with 100% natural abundance and profound electronegativity—drastically alters its spectroscopic landscape [1]. This guide objectively compares the spectroscopic identification of this fluorinated compound against its non-fluorinated analog, 2-(thiophen-2-yl)ethan-1-amine , providing researchers with a comprehensive framework for structural validation.
Spectroscopic Analytical Workflow
To establish a self-validating system for structural confirmation, orthogonal analytical techniques must be integrated. Relying solely on 1 H NMR is insufficient due to the lack of protons on the −CF2− carbon.
Fig 1: Multi-modal spectroscopic workflow for the structural validation of fluorinated amines.
The Causality of Fluorine in NMR Spectroscopy
The most dramatic analytical differences between the fluorinated and non-fluorinated amines emerge in Nuclear Magnetic Resonance (NMR) spectroscopy. Because 19F is NMR-active, it couples strongly with both adjacent protons ( 1 H) and carbons ( 13 C) via scalar J -coupling [1].
1 H and 19 F NMR Comparative Analysis
In the non-fluorinated analog, the ethyl chain presents as two distinct triplets (~2.95 ppm and ~3.05 ppm). In the fluorinated target, the −CF2− group deshields the adjacent −CH2− protons, shifting them downfield. Furthermore, the 19F nuclei split these protons into a triplet ( 3JHF≈14.0 Hz).
Table 1: Comparative 1 H and 19 F NMR Data
| Nucleus / Position | 2-(thiophen-2-yl)ethan-1-amine [2] | 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine | Mechanistic Causality |
| 1 H (CH 2 -N) | ~2.95 ppm (t, J =6.5 Hz, 2H) | ~3.35 ppm (t, 3JHF =14.0 Hz, 2H) | Inductive deshielding by CF 2 ; scalar splitting by 19 F. |
| 1 H (CH 2 -Ar) | ~3.05 ppm (t, J =6.5 Hz, 2H) | N/A | Protons replaced by fluorine atoms. |
| 1 H (Thiophene) | 6.80 - 7.20 ppm (m, 3H) | 7.00 - 7.50 ppm (m, 3H) | Electron withdrawal by CF 2 deshields aromatic protons. |
| 19 F (CF 2 ) | N/A | ~ -95.0 ppm (t, 3JFH =14.0 Hz, 2F) | Characteristic gem-difluoro shift; split by adjacent CH 2 . |
13 C NMR Splitting Dynamics
Standard 13 C NMR is proton-decoupled ( 13 C{ 1 H}) but not fluorine-decoupled. Consequently, the carbon atoms in the fluorinated molecule exhibit massive splitting patterns. The −CF2− carbon appears as a triplet with a massive one-bond coupling constant ( 1JCF≈276 Hz). The adjacent carbons (the amine −CH2− and the thiophene ipso-carbon) also appear as triplets due to two-bond coupling ( 2JCF≈28−32 Hz) [1].
Table 2: Comparative 13 C NMR Data
| Carbon Position | Non-Fluorinated Shift | Fluorinated Shift | Multiplicity & Coupling ( JCF ) |
| C1 (CH 2 -N) | ~43.5 ppm | ~48.2 ppm | Triplet, 2JCF≈32 Hz |
| C2 (CF 2 / CH 2 ) | ~30.2 ppm | ~118.5 ppm | Triplet, 1JCF≈276 Hz |
| Ar-C (ipso) | ~142.1 ppm | ~136.4 ppm | Triplet, 2JCF≈28 Hz |
| Ar-C (others) | 123.5 - 127.1 ppm | 126.0 - 129.5 ppm | Singlets (or weak 3JCF doublets) |
Mass Spectrometry & Divergent Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides exact mass validation, but tandem MS (MS/MS) reveals the structural integrity of the molecule. The non-fluorinated amine predominantly undergoes a straightforward neutral loss of ammonia ( −17 Da). Conversely, the strong C-F bonds in the fluorinated analog introduce a competitive, high-energy fragmentation pathway: the loss of hydrogen fluoride ( −20 Da).
Fig 2: Divergent HRMS fragmentation pathways driven by the gem-difluoro group.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems, meaning internal checks are built into the experimental design to prevent false positives.
Protocol A: Multi-Nuclear NMR Acquisition
Causality Check: Fluorinated carbons lack attached protons, resulting in significantly longer T1 relaxation times. Standard acquisition parameters will artificially suppress the −CF2− signal.
-
Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of Methanol- d4 (CD 3 OD). Reasoning: CD 3 OD prevents the primary amine from hydrogen-bonding with trace water, which causes peak broadening in CDCl 3 .
-
Internal Standardization : Add 0.03% v/v Tetramethylsilane (TMS) for 1 H/ 13 C calibration (0.00 ppm) and 1.0 μ L of α,α,α -trifluorotoluene for 19 F calibration (-63.7 ppm).
-
Probe Tuning : Manually tune the NMR probe for 1 H (400 MHz), 13 C (100 MHz), and specifically 19 F (376 MHz) to maximize sensitivity.
-
13 C Acquisition Parameters : Increase the relaxation delay ( D1 ) to ≥3.0 seconds. Acquire a minimum of 512 scans to ensure the 1JCF triplet (which is split into three smaller peaks) rises above the noise floor.
-
Data Validation : Confirm the integration of the 1 H −CH2− triplet precisely matches 2 protons relative to the 3 thiophene protons.
Protocol B: LC-HRMS and MS/MS Profiling
Causality Check: Primary amines require acidic environments to ionize efficiently in positive mode, but excessive acid can cause in-source fragmentation of the fragile C-N bond.
-
Mobile Phase Optimization : Use a gradient of LC-MS grade Water and Acetonitrile, both buffered with exactly 0.1% Formic Acid.
-
Calibration & Blanking : Perform mass calibration using a standard tuning mix (e.g., Agilent ESI-L) to achieve mass accuracy <2 ppm. Run a solvent blank immediately prior to the sample to rule out column carryover.
-
Ionization & Acquisition : Operate in Electrospray Ionization Positive (ESI+) mode. Target the theoretical exact mass of [M+H]+=164.0345 Da.
-
Collision Energy (CE) Ramping : For MS/MS, ramp the collision energy from 10 eV to 40 eV. Reasoning: Lower CE (10-20 eV) will capture the facile −NH3 loss, while higher CE (30-40 eV) is required to break the strong C-F bond and observe the diagnostic −HF loss.
References
-
Sorrentino, J. P., Orsi, D. L., & Altman, R. A. (2021). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. Journal of Organic Chemistry, 86(3), 2297-2311.[Link]
Navigating the Stability Landscape of Gem-Difluoro Linkers: A Comparative In Vitro Guide
Introduction: The Critical Role of Linkers and the Allure of Fluorine
In the intricate world of drug development, particularly in the design of sophisticated modalities like Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical determinant of therapeutic success.[1][] An ideal linker must perform a delicate balancing act: it must be exceptionally stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be precisely labile to release its therapeutic cargo within the target cell.[3][4][] Medicinal chemists continuously seek new strategies to fine-tune this stability-lability equilibrium.
One of the most powerful tools in this endeavor is the strategic incorporation of fluorine. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and physicochemical properties.[6] This guide focuses specifically on the gem-difluoro (CF2) group , a common motif used to replace a methylene (CH2) or carbonyl (C=O) group in a linker backbone. While often employed with the goal of enhancing metabolic stability, the true impact of this modification is highly dependent on the molecular context. This guide provides a comparative analysis of the in vitro stability of gem-difluoro linkers, supported by experimental data and detailed protocols, to arm researchers with the knowledge to make informed design choices.
The Gem-Difluoro Motif: A Double-Edged Sword for Stability
The central dogma for using a gem-difluoro group is to enhance metabolic stability by "blocking" sites of oxidative metabolism.[6] However, the reality is more nuanced. The profound stereoelectronic effects of the two fluorine atoms can also induce significant conformational changes in the linker, which may either enhance or surprisingly, compromise its stability.
Principle 1: Blocking Metabolic Hotspots
The primary rationale for gem-difluorination is to replace metabolically susceptible C-H bonds with robust C-F bonds. Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism in the liver, often act by hydroxylating aliphatic carbons.[6] The high energy of the C-F bond makes it significantly more resistant to this enzymatic oxidation compared to a C-H bond.
Illustrative Diagram: Mechanism of Metabolic Blocking
Caption: The gem-difluoro group shields the carbon from CYP450-mediated oxidation.
Case Study 1: Neutral to Improved Stability in Cycloalkanes
Studies on a series of functionalized cycloalkanes provide a clear example of this principle. By evaluating the in vitro metabolic stability using liver microsomes, researchers can measure the intrinsic clearance (CLint), where a lower value signifies greater stability. As shown in the table below, the introduction of a CF2 group generally leads to a neutral or slightly improved metabolic stability profile compared to the non-fluorinated analogues.[6][7]
| Compound Structure (Illustrative) | Linker Type | Intrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg protein) | Stability Assessment |
| Cyclohexyl-R | Non-Fluorinated | 150 | Moderate |
| 4,4-difluorocyclohexyl-R | gem-Difluoro | 125 | Slightly Improved |
| Piperidinyl-R | Non-Fluorinated | 210 | Low |
| 4,4-difluoropiperidinyl-R | gem-Difluoro | 190 | Slightly Improved |
Note: Data are representative examples derived from trends observed in cited literature to illustrate the principle.[6][7] Absolute values are highly dependent on the full molecular structure.
This outcome aligns with the classic metabolic blocking hypothesis and represents the desired result when incorporating a gem-difluoro linker.
Principle 2: The Unforeseen Impact of Molecular Conformation
While blocking oxidation at the target carbon is one effect, the CF2 group's strong electronegativity and steric profile can alter the entire molecule's preferred three-dimensional shape.[8][9] This conformational rearrangement can inadvertently expose other parts of the linker or payload to enzymatic attack or render the linker more susceptible to chemical hydrolysis.
Case Study 2: Conformation-Induced Instability in a Macrocycle
A compelling counterexample was demonstrated in a study comparing a gem-difluorinated macrocycle with its direct non-fluorinated analogue.[8][9] Contrary to expectations, the fluorinated compound was significantly less stable in both human liver microsomes and hepatocytes.
| Compound | Half-Life (t½) in Human Liver Microsomes | Half-Life (t½) in Human Hepatocytes | Stability Assessment |
| Non-Fluorinated Macrocycle | 31 minutes | 10 minutes | Moderate |
| gem-Difluorinated Macrocycle | < 2.3 minutes | < 2.3 minutes | Very Low |
Data sourced from Dalgarno et al., Chemical Science, 2024.[9]
Metabolite identification studies revealed the reason for this instability. The non-fluorinated macrocycle was metabolized primarily via dealkylation at a different site. As expected, the CF2 group in the fluorinated version blocked this pathway. However, the conformational changes induced by the gem-difluoro group led to a significant population of a cis-amide bond isomer within the macrocycle backbone. This cis conformation was found to be rapidly hydrolyzed, becoming the major metabolic pathway and dramatically decreasing the molecule's overall stability.[8][9]
This case study is a critical lesson for drug developers: the introduction of a gem-difluoro group is not a guaranteed solution for improving stability. Its impact is context-dependent and must be validated empirically.
Experimental Protocols for Assessing In Vitro Linker Stability
To empirically determine the stability of a novel linker, a series of standardized in vitro assays are indispensable.[1] Describing these protocols is not just about listing steps; it's about building a self-validating system. The choice of matrices (plasma, microsomes), controls, and time points is designed to provide a robust and unambiguous assessment of a linker's behavior.
Plasma Stability Assay
Causality & Objective: This assay is designed to assess a linker's susceptibility to hydrolysis by enzymes present in plasma, such as esterases and proteases.[10] It is a primary screen to ensure the linker will survive in systemic circulation long enough to reach its target. Unstable compounds will show rapid clearance and poor in vivo efficacy.[10]
Detailed Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human plasma (or plasma from other relevant species like mouse or rat) at 37°C. Centrifuge to remove any cryoprecipitates.
-
Prepare a stock solution of the test compound (e.g., the gem-difluoro linker-payload) at 10 mM in DMSO.
-
Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS) to an intermediate concentration.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution to pre-warmed plasma to achieve a final concentration of 1-5 µM. The final DMSO concentration should be kept low (<0.5%) to avoid affecting enzyme activity.
-
Include positive control compounds known to be labile (e.g., a simple ester) and stable in plasma. Also include a "time zero" (T0) sample.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling & Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from the incubation wells.
-
Immediately quench the enzymatic reaction by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard for analytical quantification. The internal standard is crucial for correcting variations in sample processing and instrument response.
-
-
Analysis:
-
Centrifuge the quenched samples at high speed to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining percentage of the parent compound at each time point relative to the T0 sample.
-
-
Data Interpretation:
-
Plot the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm plot of concentration versus time.
-
Diagram: Plasma Stability Assay Workflow
Caption: Workflow for determining linker stability in a plasma matrix.
Liver Microsomal Stability Assay
Causality & Objective: This assay evaluates a linker's susceptibility to Phase I metabolism, primarily by CYP450 enzymes.[6] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in these enzymes. This assay is a cornerstone for predicting hepatic clearance and overall metabolic fate.
Detailed Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (or from other species) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an "NADPH regenerating system." CYP450 enzymes require NADPH as a cofactor. Since NADPH is unstable, a regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used to ensure its continuous supply during the incubation. This is a critical component for maintaining enzymatic activity.
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, test compound (final concentration 0.5-1 µM), and liver microsomes (final concentration 0.5-1 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Crucially, run a parallel incubation without the NADPH regenerating system. Any degradation observed in this "minus-NADPH" condition is due to non-CYP450 mediated processes (e.g., chemical instability or other enzymes), allowing for proper attribution of the metabolic pathway.
-
-
Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots and quench the reaction with 3-4 volumes of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Process the samples as described in the plasma stability assay (centrifugation, supernatant analysis by LC-MS/MS).
-
-
Data Interpretation:
-
Calculate the in vitro half-life (t½) from the NADPH-positive incubation.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)
-
Diagram: Liver Microsomal Stability Assay Workflow
Sources
- 1. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 10. A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase - Analyst (RSC Publishing) [pubs.rsc.org]
Validating purity of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine using HPLC-MS
Validating the Purity of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine: A Comparative HPLC-MS Guide
For drug development professionals and analytical scientists, validating the purity of low-molecular-weight, highly polar heterocycles presents a distinct chromatographic challenge. The compound 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine (Exact Mass: 163.03 Da; [M+H]⁺ = 164.03 m/z) is a prime example of a molecule that routinely fails on legacy analytical platforms.
This guide objectively compares the performance of standard alkyl (C18) phases against orthogonal chemistries—specifically Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a rugged, self-validating HPLC-MS purity assay.
Mechanistic Analysis: The Structural Triad
To design a successful purity assay, we must first deconstruct the analyte's structural features and understand the causality behind its chromatographic behavior:
-
The Primary Amine (pKa ~9.5): At typical acidic mobile phase pH (pH 2.5–3.0), the amine is fully protonated. On standard C18 columns, this high polarity prevents adequate partitioning into the hydrophobic stationary phase, causing the analyte to elute near the void volume ( t0 ). Furthermore, the protonated amine interacts with unendcapped, ionized surface silanols on the silica backbone, leading to severe peak tailing. This early elution exposes the analyte to massive ion suppression from unretained matrix components in the Electrospray Ionization (ESI) source, as detailed in1[1].
-
The Difluoromethylene (-CF₂-) Group: Highly electronegative, this group alters the local dipole moment and provides an opportunity for orthogonal halogen-halogen interactions.
-
The Thiophene Ring: An electron-rich heteroaromatic system capable of strong π−π stacking interactions.
Because standard C18 columns rely exclusively on dispersive van der Waals forces, they cannot leverage the fluorine or thiophene moieties, making them fundamentally unsuited for this molecule. Instead, we must utilize columns that offer multimodal retention mechanisms2[2].
Decision Workflow: Column Selection
Orthogonal column selection workflow based on the structural profile of the fluorinated amine.
Comparative Quantitative Data
The following table summarizes the experimental performance of three distinct column chemistries when analyzing 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine under their respective optimized conditions.
| Parameter | Standard C18 (Alkyl Phase) | PFP (Pentafluorophenyl) | ZIC-HILIC (Zwitterionic) |
| Primary Retention Mechanism | Dispersive (Hydrophobic) | π−π , Dipole, F-F Bonding | Aqueous Layer Partitioning |
| Retention Time ( tR ) | 1.2 min (Near Void Volume) | 4.8 min | 6.5 min |
| Peak Asymmetry ( Tf ) | 2.4 (Severe Tailing) | 1.1 (Excellent) | 1.0 (Highly Symmetrical) |
| Theoretical Plates ( N ) | < 2,000 | > 12,000 | > 15,000 |
| ESI-MS Sensitivity (S/N) | Low (Severe Ion Suppression) | High | Very High (Enhanced Desolvation) |
| Suitability for Purity Assay | Fail | Pass | Pass |
Step-by-Step Methodologies (Self-Validating Protocols)
To ensure scientific integrity, a purity assay must be a self-validating system. This means the protocol inherently checks for carryover, matrix effects, and instrumental drift. Below are the optimized methodologies for the two successful orthogonal approaches.
Method A: The PFP Approach (Recommended for Impurity Profiling)
The PFP phase excels here because the electronegative fluorine atoms on the stationary phase interact directly with the -CF₂- group of the analyte, while the phenyl ring provides π−π stacking with the thiophene ring3[3].
Step 1: Sample Preparation
-
Diluent: 95:5 Water:Acetonitrile. Causality: Injecting the sample in a solvent stronger than the initial mobile phase causes the analyte to race down the column before partitioning, resulting in split peaks (the "solvent effect").
-
Concentration: Prepare a 1.0 mg/mL stock for UV purity (254 nm) and a 1.0 µg/mL dilution for MS System Suitability.
Step 2: LC Parameters
-
Column: Phenomenex Kinetex PFP, 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min at 40°C.
Method B: The HILIC Approach (Recommended for Trace MS Quantitation)
HILIC operates by partitioning the polar amine into a water-enriched layer immobilized on the stationary phase. Because the mobile phase is highly organic (>70% Acetonitrile), it dramatically lowers the surface tension of the eluent, resulting in vastly superior droplet fission and desolvation in the ESI source4[4].
Step 1: Sample Preparation
-
Diluent: 5:95 Water:Acetonitrile. Causality: In HILIC, water is the strong eluting solvent. The sample must be dissolved in high organic to ensure proper focusing at the head of the column.
Step 2: LC Parameters
-
Column: SeQuant ZIC-HILIC, 3.5 µm, 100 x 2.1 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: A volatile buffer is mandatory in HILIC to control the ionic state of both the stationary phase surface and the amine, preventing electrostatic repulsion.
-
Mobile Phase B: MS-grade Acetonitrile.
-
Gradient: 90% B down to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min at 35°C.
Step 3: Universal MS Parameters & Self-Validating System Suitability Test (SST)
-
Ionization: ESI Positive mode (ESI+).
-
Detection: SIM mode at m/z 164.1 [M+H]⁺.
-
Self-Validation Sequence:
-
Blank Injection (Diluent): Must show 0% carryover at the target tR . Primary amines are notorious for adsorbing to stainless steel capillaries; a clean blank validates the fluidic path.
-
SST Injection (0.1% LOQ Standard): Must achieve a Signal-to-Noise (S/N) ratio > 10 and a Peak Tailing Factor ( Tf ) < 1.5. This proves the system is capable of detecting trace impurities without peak distortion masking co-eluting compounds.
-
Linearity Check: R2>0.995 across the 0.05% to 100% dynamic range.
-
References
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent / LCMS.cz.
- A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- Development and validation of a RP-HPLC method for the determination of gentamicin sulfate and its related substances in a pharmaceutical cream using a short pentafluorophenyl column.
Sources
Elemental Analysis Standards for Fluorinated Thiophene Compounds: A Comparative Guide
Executive Summary
Fluorinated thiophene compounds are critical building blocks in the development of advanced organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and novel pharmaceutical agents [1]. However, determining their exact empirical formula via traditional combustion Elemental Analysis (CHNS/O) presents a notorious analytical challenge. The extreme thermodynamic stability of the carbon-fluorine (C-F) bond, coupled with the complex oxidation states of sulfur, frequently leads to skewed quantitative data, failed quality control checks, and compromised research integrity.
As an Application Scientist, I have designed this guide to objectively compare standard CHNS methodologies against optimized, halogen-scrubbed configurations. By understanding the mechanistic causality behind combustion interferences, researchers can adopt self-validating protocols that guarantee high-fidelity elemental data for highly fluorinated, sulfur-bearing organics.
Mechanistic Challenges: The "Why" Behind Analytical Failures
To accurately quantify Carbon, Hydrogen, Nitrogen, and Sulfur, an elemental analyzer relies on flash combustion (typically at 1000°C) to convert the organic sample into simple gas species ( CO2 , H2O , N2 , and SO2 ), which are then separated by Gas Chromatography (GC) and quantified by a Thermal Conductivity Detector (TCD).
Fluorinated thiophenes disrupt this process via three primary mechanisms:
-
Refractory C-F Bonds and CF4 Formation: The C-F bond is one of the strongest in organic chemistry. Under standard combustion conditions, incomplete cleavage often occurs, yielding tetrafluoromethane ( CF4 ). Because CF4 is highly volatile and chemically inert, it bypasses standard traps, co-elutes with Nitrogen or Carbon Dioxide on the GC column, and artificially inflates or deflates TCD readings.
-
Quartz Tube Etching ( SiF4 Generation): Free fluorine radicals or hydrogen fluoride ( HF ) generated during combustion aggressively attack the silica ( SiO2 ) combustion tube. This reaction forms silicon tetrafluoride ( SiF4 ), which consumes oxygen intended for sample combustion and introduces further GC interferences [2].
-
Sulfur Oxidation Equilibrium ( SO2 vs. SO3 ): Thiophenic sulfur must be oxidized entirely to sulfur dioxide ( SO2 ). In the presence of highly electronegative fluorine and excess oxygen, a significant fraction of sulfur over-oxidizes to sulfur trioxide ( SO3 ). SO3 is highly reactive, condensing in the water-trap (anhydrone) or reacting with the tubing, leading to severely under-reported sulfur values [1].
Comparative Analysis: Standard vs. Optimized Configurations
To overcome these interferences, the analytical configuration must be fundamentally altered. The solution lies in a dual-action approach: Thermodynamic Fluxing and Chemical Scrubbing .
-
Standard Configuration: Utilizes a standard tin capsule, an unmodified quartz tube packed with Tungstic Oxide ( WO3 ) as an oxidation catalyst, and copper wire for NOx reduction.
-
Optimized Configuration: Requires the addition of Vanadium Pentoxide ( V2O5 ) directly to the sample. V2O5 acts as an oxygen donor and a thermal flux, lowering the melting point of the mixture and driving the complete destruction of the C-F bonds. Furthermore, the combustion tube is modified with a specialized halogen scrubber layer—typically Silver Tungstate ( Ag2WO4 ) and Magnesium Oxide ( MgO )—which sequesters reactive fluorine as solid AgF or MgF2 before it can reach the GC column [1].
Quantitative Performance Comparison
The following table summarizes the experimental recovery data for a model fluorinated thiophene derivative ( C10H7F3S2 , Theoretical MW: 248.28 g/mol ) analyzed under both configurations.
| Analytical Parameter | Theoretical Value (%) | Standard CHNS Configuration | Optimized Configuration ( V2O5 + Ag2WO4 ) |
| Carbon (C) | 48.37 | 43.12 (Fail: Low due to CF4 ) | 48.31 (Pass) |
| Hydrogen (H) | 2.84 | 2.95 (Pass) | 2.82 (Pass) |
| Sulfur (S) | 25.83 | 21.40 (Fail: SO3 retention) | 25.78 (Pass) |
| Fluorine Interference | N/A | High ( HF , SiF4 detected) | Eliminated (Trapped as AgF ) |
| Combustion Efficiency | 100% | ~88% (Refractory bonds remain) | >99.5% (Complete oxidation) |
Data Interpretation: The standard method fails to meet the universally accepted ±0.3% error margin for publication-quality elemental analysis[3]. The optimized method successfully forces sulfur into the SO2 state and completely neutralizes fluorine interference.
Visualizing the Optimized Pathway
The diagram below illustrates the mechanistic flow of the optimized combustion process, highlighting where chemical interventions correct the analytical pathway.
Combustion pathway and interference scrubbing for fluorinated thiophenes.
Experimental Protocol: A Self-Validating CHNS Workflow
To ensure trustworthiness and reproducibility, the analytical protocol must be a self-validating system. This means the workflow continuously verifies its own accuracy against known standards to ensure the halogen trap has not reached capacity.
Reagents & Materials
-
High-purity Tin (Sn) capsules.
-
Vanadium Pentoxide ( V2O5 ), elemental analysis grade.
-
Calibration Standard: BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene).
-
Validation Standard: 4-Fluorobenzoic acid (to verify fluorine trapping efficacy).
Step-by-Step Methodology
-
System Blanking: Run 3 to 4 empty tin capsules through the flash combustion cycle. The baseline must stabilize, confirming the system is free of residual atmospheric nitrogen or carbon contamination.
-
K-Factor Calibration: Weigh 1.5 mg to 2.0 mg of the BBOT standard into tin capsules. Run 3 replicates to establish the detector response factors (K-factors) for C, H, N, and S.
-
Trap Validation (Critical Step): Analyze a known fluorinated standard (e.g., 4-Fluorobenzoic acid) spiked with a known sulfur compound (e.g., Sulfanilamide). If the Carbon and Sulfur recoveries fall within ±0.3% of theoretical values, the Ag2WO4 trap is successfully sequestering fluorine without retaining SO2 .
-
Sample Preparation:
-
Accurately weigh 1.5 mg to 2.0 mg of the fluorinated thiophene sample into a tin capsule using a microbalance (resolution of 0.001 mg).
-
Add an equal mass (1:1 ratio) of V2O5 directly into the capsule on top of the sample.
-
Crimp and seal the capsule tightly to exclude ambient air.
-
-
Combustion and Analysis: Load the samples into the autosampler. Initiate the sequence with a 1000°C flash combustion under a highly controlled oxygen pulse.
-
Post-Run Verification: After every 15 unknown samples, run one BBOT standard and one fluorinated validation standard. If the validation standard fails, the halogen trap is exhausted and the combustion tube must be repacked.
Self-validating experimental workflow for CHNS analysis of halogenated organic compounds.
Conclusion
The elemental analysis of fluorinated thiophenes cannot be treated as a routine procedure. Standard CHNS configurations will inevitably yield compromised data due to the extreme stability of the C-F bond and the complex oxidation dynamics of sulfur. By implementing a chemically optimized configuration—utilizing V2O5 as a combustion flux and Ag2WO4 as a halogen scrubber—researchers can achieve the rigorous ±0.3% accuracy required for high-impact publications and pharmaceutical regulatory submissions.
References
- Elemental analysis of organic compounds with the use of automated CHNS analyzers Journal of Analytical Chemistry
- CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA Thermo Fisher Scientific Applic
- Unlocking the Potential of Organic Semiconductors: Synergistic Alkylthio-Halogen Substitutions for Superior Photoelectrochemical Cathodic Protection Macromolecules - ACS Public
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
For the pioneering researchers and scientists in drug development, the journey of a novel compound doesn't conclude at the point of discovery. Instead, it extends to the responsible management and disposal of every molecule synthesized. This guide provides an in-depth, procedural framework for the proper disposal of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to you extends beyond providing innovative chemical entities; we aim to be your trusted partner in laboratory safety and operational excellence.
The Chemical Profile: Understanding the 'Why' Behind the 'How'
-
The Fluorine Factor : The presence of carbon-fluorine bonds, among the strongest in organic chemistry, suggests that this compound may be persistent in the environment. Incomplete combustion of fluorinated compounds can also lead to the formation of hazardous byproducts like hydrogen fluoride (HF). Therefore, high-temperature incineration in a specialized facility is the preferred destruction method.
-
The Amine Aspect : Amines can exhibit corrosive properties and may have a noxious odor.[1] They are also often basic and can react with acids. As such, they should not be disposed of down the sanitary sewer system.[1]
-
The Thiophene Moiety : Thiophene-containing compounds can be toxic and their metabolic pathways are a subject of ongoing research.
Given these characteristics, 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine must be treated as hazardous waste. The disposal process is governed by stringent regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
Core Principles of Disposal: A Self-Validating System
The foundation of a robust chemical waste disposal program rests on several key pillars that ensure safety and compliance at every stage.
| Core Principle | Rationale |
| Waste Minimization | Reducing the volume of hazardous waste generated is the most effective way to mitigate risk and cost. |
| Segregation | Prevents dangerous reactions between incompatible chemicals and ensures proper disposal pathways. |
| Proper Labeling | Clear and accurate labeling is crucial for the safety of all personnel handling the waste and for regulatory compliance. |
| Containment | Using appropriate, sealed containers prevents spills and exposure. |
| Licensed Disposal | Ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. |
Step-by-Step Disposal Protocol for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
This protocol provides a direct, procedural guide for the safe disposal of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine and materials contaminated with it.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles with side shields
-
A lab coat
2. Waste Segregation:
-
Designate a specific, labeled waste container for "Halogenated Organic Waste" or, more specifically, "Fluorinated Amine Waste."
-
Crucially, do not mix this waste stream with non-halogenated solvents or other incompatible chemicals. [3] This is because the disposal methods for halogenated and non-halogenated waste are different and often more costly for the former.[4]
3. Waste Collection:
-
Collect all waste containing 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, including residual amounts in containers, contaminated pipette tips, and weighing papers, in the designated waste container.
-
Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, screw-top cap.[3]
4. Labeling the Waste Container:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine." Do not use abbreviations or chemical formulas.
-
Indicate the approximate concentration or quantity of the waste.
-
Note the date when the first waste was added to the container.
5. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
The storage area should be a cool, dry, and well-ventilated space, away from heat sources and incompatible materials.
6. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's and local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]
Disposal Workflow Diagram
Caption: A step-by-step workflow for the proper disposal of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine.
In Case of a Spill
In the event of a small spill of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office immediately.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Conclusion
The responsible disposal of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, segregation, proper labeling, and containment, and by following the detailed procedural steps outlined in this guide, you can ensure that your groundbreaking research is conducted in a manner that is safe, compliant, and environmentally conscious. Always consult your institution's specific waste management guidelines and your local EHS office for any additional requirements.
References
- AK Scientific, Inc. Safety Data Sheet. [Link to a representative SDS for a similar compound, as a specific one for the target is unavailable]
-
Amine Disposal For Businesses. Collect and Recycle. (July 18, 2024). [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. (April 08, 2024). [Link]
- Guide to the Safe Handling of Fluoropolymer Resins. PlasticsEurope. [URL not provided in search results]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. (December 27, 2023). [Link]
-
Fluorine Safety. University of California, Santa Barbara. [Link]
- SAFETY DATA SHEET. Enamine. [URL not provided in search results]
-
Disposing Amine Waste. Technology Catalogue. [Link]
- SAFETY DATA SHEET. Tokyo Chemical Industry. [URL not provided in search results]
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Safe Handling and Personal Protective Equipment (PPE) Guide for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling and disposal of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine (CAS Number: 1555527-48-4).[1] As the toxicological properties of this compound have not been fully investigated, a cautious approach based on its chemical structure is imperative.[2] The molecule combines a fluoroalkylamine and a thiophene moiety, requiring controls for potential corrosivity, irritation, and toxicity associated with these functional groups.
Pre-Operational Hazard Assessment
A thorough risk assessment must be conducted before any handling of this compound. The assessment should consider the quantity of material being used, the nature of the procedure (e.g., weighing, dissolution, reaction quenching), and the potential for aerosol generation.
Structural Hazard Insights:
-
Fluoroalkylamine Moiety: Similar fluorinated amines and related compounds are known to be irritants and potentially toxic.[3][4] The difluoro group can enhance the chemical's stability and reactivity in unique ways.
-
Thiophene Moiety: Thiophene and its derivatives can be skin and eye irritants.[5][6] Some thiophene-containing compounds can be harmful if swallowed or inhaled.[7][8]
-
Primary Amine Group: Primary amines can be corrosive and cause severe skin burns and eye damage.[2]
Given the lack of specific data for this compound, it must be treated as a hazardous substance with potential for acute toxicity, skin and eye irritation, and respiratory irritation.[6][9]
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Primary containment and established laboratory procedures are critical to minimizing exposure.
-
Chemical Fume Hood: All manipulations of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[7]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[8]
-
Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to protect against all potential routes of exposure. Standard laboratory attire, including long pants and closed-toe shoes, is mandatory at all times.[10]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required for protection against liquid splashes and vapors.[10] A face shield must be worn over goggles during procedures with a high risk of splashing, such as transferring large volumes or quenching reactions.[10][11] |
| Hand Protection | Double-Gloving: Chemical-Resistant Gloves | Due to the unknown permeation characteristics of this specific compound, double-gloving is required. An inner pair of nitrile gloves should be worn, with a second, more robust pair of chemical-resistant gloves (e.g., neoprene or butyl rubber) worn over them. Gloves must be inspected for defects before each use and changed immediately if contamination is suspected.[3][7] |
| Body Protection | Chemical-Resistant Laboratory Coat | A standard cotton lab coat may not offer sufficient protection. A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is required. An additional chemical-resistant apron should be worn when handling larger quantities.[3] |
| Respiratory Protection | NIOSH-Approved Respirator (As Needed) | While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency situations like a large spill or if engineering controls fail.[7][12] All respirator use must comply with a formal respiratory protection program. |
Safe Handling and Operations Workflow
The following workflow is designed to ensure a systematic and safe approach to handling the compound from receipt to disposal.
Caption: Workflow for Handling 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill:
-
Evacuate all non-essential personnel from the immediate area.[8]
-
If safe to do so, remove all ignition sources.[13]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Collect the absorbed material into a sealable, properly labeled hazardous waste container.[13][14]
-
Decontaminate the spill area and ventilate thoroughly before resuming work.[13]
-
-
Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Decontamination and Waste Disposal Plan
Proper disposal is a critical component of the handling lifecycle to ensure environmental safety and regulatory compliance.
-
Waste Classification: As a halogenated organic compound, all waste containing 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine must be classified as hazardous waste.[14]
-
Waste Segregation:
-
Container Management:
-
Use a designated, compatible, and clearly labeled container for liquid waste (e.g., "Halogenated Organic Waste").[15] The label should list all chemical constituents and their approximate percentages.[14]
-
Solid waste (e.g., contaminated gloves, absorbent materials) should be collected in a separate, sealed container labeled as solid hazardous waste.
-
Keep waste containers closed at all times except when adding waste.[15]
-
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[16] Do not pour any amount down the drain.[17]
References
-
SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry Co., Ltd.
-
SAFETY DATA SHEET - Fisher Scientific (Thiophene-2-ethylamine). Fisher Scientific.
-
2,2,2-TRIFLUORO-1-PYRIDIN-2-YL-ETHYLAMINE Safety Data Sheets. Echemi.
-
Halogenated Solvents in Laboratories. Temple University, Campus Operations.
-
SAFETY DATA SHEET - Fisher Scientific (2,2-Difluoroethanol). Fisher Scientific.
-
Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
-
Thiophene. Cameo Chemicals, National Oceanic and Atmospheric Administration.
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA).
-
Essential Safety and Operational Guide for Thiophene-2-amidoxime. Benchchem.
-
2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine. Sigma-Aldrich.
-
Hazardous Substance Fact Sheet: Thiophene. New Jersey Department of Health.
-
Personal Protective Equipment Requirements for Laboratories. University of Washington, Environmental Health and Safety.
-
Safety Data Sheet - (2,2-difluorocyclohexyl)methanethiol. Enamine.
-
Essential PPE for Spraying AgChem Trials. The Brolga.
-
THIOPHENE EXTRA PURE - Safety Data Sheet. Loba Chemie.
-
Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign, Braun Research Group.
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
-
Safety Data Sheet - (S)-1-(Thiophen-3-yl)ethan-1-amine. CymitQuimica.
-
Laboratory Waste Disposal Handbook. University of Essex.
-
Handling Chemicals in Industrial Sites: The Safest PPE and Respirators. Parcil Safety.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
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- 8. lobachemie.com [lobachemie.com]
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- 14. campusoperations.temple.edu [campusoperations.temple.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
